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  • Product: 2-bromo-3-methyl-N-phenylbutanamide
  • CAS: 111216-73-0

Core Science & Biosynthesis

Foundational

synthesis of 2-bromo-3-methyl-N-phenylbutanamide

An In-depth Technical Guide to the Synthesis of 2-bromo-3-methyl-N-phenylbutanamide Introduction 2-bromo-3-methyl-N-phenylbutanamide is a halogenated amide that serves as a versatile building block in organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-3-methyl-N-phenylbutanamide

Introduction

2-bromo-3-methyl-N-phenylbutanamide is a halogenated amide that serves as a versatile building block in organic synthesis. Its structure, featuring an α-bromo substituent and an N-phenyl amide group, presents multiple reactive sites for further chemical modification. This makes it a valuable intermediate in the development of more complex molecules, particularly within the realms of medicinal chemistry and materials science.

This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway to 2-bromo-3-methyl-N-phenylbutanamide. The chosen methodology leverages classical, well-understood reactions, ensuring reproducibility and scalability. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety considerations. This document is intended for an audience of trained researchers and scientists in the field of synthetic chemistry.

Overall Synthetic Strategy

The is most effectively achieved through a two-step sequence starting from 3-methylbutanoic acid.

  • α-Bromination: The first step involves the selective bromination of 3-methylbutanoic acid at the α-carbon position. This is accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction, which converts the carboxylic acid into an intermediate α-bromo acyl bromide.[1][2][3][4]

  • Amidation: The second step is the reaction of the crude 2-bromo-3-methylbutanoyl bromide with aniline. This nucleophilic acyl substitution reaction forms the final N-phenyl amide product.[5][]

The entire workflow can be visualized as follows:

G cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Amidation 3-Methylbutanoic Acid 3-Methylbutanoic Acid 2-Bromo-3-methylbutanoyl Bromide 2-Bromo-3-methylbutanoyl Bromide 3-Methylbutanoic Acid->2-Bromo-3-methylbutanoyl Bromide  Br₂, PBr₃ (cat.) Target_Product 2-Bromo-3-methyl-N-phenylbutanamide 2-Bromo-3-methylbutanoyl Bromide->Target_Product  Aniline, Base Aniline Aniline

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-bromo-3-methylbutanoyl Bromide via Hell-Volhard-Zelinsky (HVZ) Reaction

Mechanistic Rationale

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation in organic chemistry for the selective α-halogenation of carboxylic acids that possess at least one α-hydrogen.[2][4] Direct bromination of a carboxylic acid is not feasible; the reaction proceeds through the formation of a more reactive acyl halide intermediate.

A catalytic amount of phosphorus tribromide (PBr₃) first converts the carboxylic acid into its corresponding acyl bromide.[1][4] This acyl bromide is crucial because it can tautomerize to its enol form. The electron-rich enol is the key nucleophile that attacks molecular bromine (Br₂), leading to selective bromination at the α-position.[1][2] The resulting α-bromo acyl bromide is the direct precursor for the subsequent amidation step.

G cluster_HVZ Hell-Volhard-Zelinsky Mechanism Acid Carboxylic Acid AcylBromide Acyl Bromide Acid->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromo α-Bromo Acyl Bromide Enol->AlphaBromo Br₂ G Amidation Mechanism AcylBromide R-COBr Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(Br)(NH₂⁺-Ph)] AcylBromide->Tetrahedral + Aniline Aniline Ph-NH₂ Product Amide (R-CONH-Ph) Tetrahedral->Product Byproduct + HBr

Caption: Nucleophilic acyl substitution for amide formation.

Experimental Protocol: 2-bromo-3-methyl-N-phenylbutanamide
  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an inert, anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the flask in an ice bath (0 °C).

  • Addition of Acyl Bromide: Slowly add the crude 2-bromo-3-methylbutanoyl bromide (from Part 1) to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl (to remove excess aniline and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-bromo-3-methyl-N-phenylbutanamide.

Data Summary and Characterization

Table 1: Properties of Key Reagents
ReagentFormulaMol. Weight ( g/mol )CAS NumberKey Hazards
3-Methylbutanoic AcidC₅H₁₀O₂102.13503-74-2Corrosive, Irritant
BromineBr₂159.817726-95-6Highly Toxic, Corrosive, Oxidizer
Phosphorus TribromidePBr₃270.697789-60-8Toxic, Corrosive, Water-Reactive
AnilineC₆H₇N93.1362-53-3Toxic, Carcinogen Suspect
TriethylamineC₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic
Table 2: Properties of the Final Product
PropertyValueSource
IUPAC Name2-bromo-3-methyl-N-phenylbutanamide[7]
Molecular FormulaC₁₁H₁₄BrNO[7][8]
Molecular Weight256.14 g/mol [7][8]
CAS Number111216-73-0[7][8]
Melting Point115-116 °C[9]
AppearanceExpected to be a solid at room temperature

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the isopropyl methyls (doublet), the isopropyl methine (multiplet), the α-CH (doublet), the aromatic protons (multiplets), and the amide N-H (broad singlet).

  • ¹³C NMR: Expect signals for the two non-equivalent isopropyl carbons, the isopropyl methine, the α-carbon, the carbonyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and C=C stretches from the aromatic ring.

Safety and Handling Precautions

The synthetic route described involves several hazardous materials that require strict safety protocols.

  • Thionyl Chloride and Phosphorus Halides: Reagents like PBr₃ are highly corrosive and react violently with water to release toxic gases (HBr). All manipulations must be carried out under anhydrous conditions in a chemical fume hood. * Bromine: Elemental bromine is highly toxic, corrosive, and causes severe burns upon contact. It has a high vapor pressure and should be handled with extreme care in a fume hood. Wear appropriate gloves (e.g., neoprene or Viton) and face protection. [10]* General Handling:

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. [11][12] * Ensure adequate ventilation by working in a certified chemical fume hood. [10][11] * Have emergency equipment, such as an eyewash station and safety shower, readily accessible. [12] * Quench reactive byproducts and reagents appropriately before disposal, following institutional safety guidelines.

Conclusion

The can be reliably performed via a two-step process involving a Hell-Volhard-Zelinsky reaction followed by amidation. This approach utilizes well-established chemical transformations, ensuring high yields and purity of the final product. Careful attention to reaction conditions and adherence to stringent safety protocols are paramount for the successful and safe execution of this synthesis. The resulting compound is a valuable intermediate for further synthetic elaboration in various fields of chemical research and development.

References

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. (2025). Available from: [Link]

  • Chemical Synthesis Database. 2-bromo-N-methyl-N-phenylbutanamide. (2025). Available from: [Link]

  • Organic Chemistry Explained. Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. Available from: [Link]

  • PubChem. 2-bromo-3-methyl-N-phenylbutanamide. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. Available from: [Link]

  • Lanxess. Product Safety Assessment: Thionyl chloride. (2015). Available from: [Link]

  • SynArchive. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • PubChem. 2-Bromo-3-phenylbutanamide. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • NextSDS. 2-BROMO-3-METHYL-N-PHENYLBUTANAMIDE — Chemical Substance Information. Available from: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022). Available from: [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available from: [Link]

  • PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. Available from: [Link]

  • Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Available from: [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available from: [Link]

Sources

Exploratory

2-bromo-3-methyl-N-phenylbutanamide chemical properties

In-Depth Technical Guide: 2-Bromo-3-methyl-N-phenylbutanamide ( α -Bromoisovaleranilide) Executive Summary 2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0), frequently referred to in legacy literature as α -bromois...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 2-Bromo-3-methyl-N-phenylbutanamide ( α -Bromoisovaleranilide)

Executive Summary

2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0), frequently referred to in legacy literature as α -bromoisovaleranilide, is a highly versatile halogenated secondary amide[1]. Characterized by its sterically demanding isobutyl backbone, an α -position bromine, and an N-phenyl amide linkage, this compound serves as a critical intermediate in advanced organic synthesis[1][2]. This whitepaper provides researchers and drug development professionals with a rigorous analysis of its physicochemical properties, mechanistic pathways, and downstream applications—particularly focusing on its utility in the synthesis of tetrazoles and functionalized arylamines[1][3].

Physicochemical Profiling

Understanding the physical and chemical parameters of 2-bromo-3-methyl-N-phenylbutanamide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound exhibits moderate lipophilicity and limited hydrogen-bonding capacity, characteristic of sterically hindered secondary anilides[2].

PropertyValueSource
IUPAC Name 2-Bromo-3-methyl-N-phenylbutanamidePubChem[2]
CAS Registry Number 111216-73-0Sigma-Aldrich
Molecular Formula C11H14BrNOPubChem[2]
Molar Mass 256.14 g/mol PubChem[2]
Melting Point 115–116 °CSigma-Aldrich
Topological Polar Surface Area (TPSA) 29.1 ŲPubChem[2]
Partition Coefficient (XLogP3) 3.3PubChem[2]

Synthetic Methodologies & Mechanistic Insights

The primary synthetic route to 2-bromo-3-methyl-N-phenylbutanamide involves the nucleophilic acyl substitution of 2-bromo-3-methylbutanoyl chloride with aniline.

Mechanistic Causality

The reaction is strictly conducted under modified Schotten-Baumann conditions in an anhydrous organic solvent (e.g., dichloromethane). Aniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to drive the reaction to completion. Without TEA, the liberated hydrochloric acid (HCl) would rapidly protonate unreacted aniline, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% theoretical yield.

Synthesis SM1 2-Bromo-3-methylbutanoyl chloride (Electrophile) Int Tetrahedral Intermediate SM1->Int Nucleophilic Attack SM2 Aniline (Nucleophile) SM2->Int Base Triethylamine (Base) Acid Scavenger Base->Int Deprotonation Prod 2-Bromo-3-methyl-N-phenylbutanamide (Target Amide) Int->Prod Cl- Elimination

Mechanistic pathway for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide via acylation.

Downstream Reactivity & Applications

The structural architecture of 2-bromo-3-methyl-N-phenylbutanamide offers two orthogonal sites for functionalization: the secondary amide linkage and the α -bromo stereocenter.

Tetrazole Synthesis

A prominent historical and contemporary application of α -bromoisovaleranilide is its conversion into 1-phenyl-5-(1-bromo-2-methylpropyl)tetrazole[1]. This is achieved by treating the amide with phosphorus pentachloride (PCl5) to generate an imidoyl chloride intermediate. The highly electrophilic imidoyl carbon is then subjected to a [3+2] cycloaddition with hydrazoic acid (HN3) or a safer azide surrogate[1].

α -Nucleophilic Substitution & Cross-Coupling

The α -bromine is situated adjacent to a sterically demanding isopropyl group, yet it remains susceptible to SN​2 displacement by strong nucleophiles (amines, thiolates, alkoxides), paving the way for peptidomimetic synthesis. Furthermore, the N-phenyl moiety can participate in transition metal-catalyzed cross-coupling reactions to generate complex N-aryl/N-alkyl arylamines, which are highly valued in materials science and medicinal chemistry[3].

Reactivity Core 2-Bromo-3-methyl- N-phenylbutanamide Tetrazole 1-Phenyl-5-(1-bromo- 2-methylpropyl)tetrazole Core->Tetrazole PCl5, then HN3 Subst Alpha-Substituted Amides Core->Subst SN2 Displacement Coupling N-Aryl/Alkyl Amines (Cross-Coupling) Core->Coupling Transition Metal Catalysis

Downstream reactivity network of 2-bromo-3-methyl-N-phenylbutanamide.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-Bromo-3-methyl-N-phenylbutanamide

Objective: High-yield preparation via anhydrous acylation. Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M relative to aniline).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Addition: Add 2-bromo-3-methylbutanoyl chloride (1.0 eq) dropwise over 30 minutes via an addition funnel.

  • Validation: Observe the immediate formation of a dense white precipitate (TEA·HCl). This is a self-validating indicator that the acylation is proceeding and the base is effectively scavenging the generated HCl.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Quench with 1M HCl to remove unreacted aniline, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield the pure product (MP: 115–116 °C).

Protocol 2: Conversion to 1-Phenyl-5-(1-bromo-2-methylpropyl)tetrazole

Objective: Dehydrative cycloaddition to form a substituted tetrazole[1]. Procedure:

  • Imidoyl Chloride Formation: Dissolve 2-bromo-3-methyl-N-phenylbutanamide (1.0 eq) in anhydrous benzene. Add PCl5 (1.0 eq) in a single portion. Stir at room temperature until the mixture becomes homogenous[1].

  • Byproduct Removal: Concentrate the mixture under reduced pressure to remove the volatile POCl3 byproduct and benzene. Causality: Failure to remove POCl3 will result in competitive reactions during the azide addition step.

  • Cycloaddition: Resuspend the crude imidoyl chloride in anhydrous benzene. Carefully add a solution of hydrazoic acid in benzene (1.2 eq). (CRITICAL SAFETY WARNING: HN3 is highly toxic and explosive; use a blast shield and proper PPE).

  • Validation: Heat the mixture to reflux. The reaction's progress is validated by the continuous evolution of HCl gas. The cessation of gas evolution indicates kinetic completion[1].

  • Isolation: Cool to room temperature, carefully quench any unreacted azide with sodium nitrite/acid, concentrate, and purify via recrystallization (e.g., from ethyl ether/petroleum ether)[1].

Trustworthiness, Safety, and Handling

As a halogenated amide, 2-bromo-3-methyl-N-phenylbutanamide presents specific handling requirements. The α -bromo moiety is a potent alkylating agent; therefore, the compound should be treated as a potential skin sensitizer and irritant. All handling must be conducted within a certified chemical fume hood using nitrile gloves and safety goggles. The compound is stable under standard storage conditions but should be kept away from strong bases and nucleophiles to prevent premature degradation or unwanted substitution[2].

References

  • Title: 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: UNITED STATES PATENT OFFICE - Substituted Halogen Alkyl Tetrazoles (US2090000A)
  • Title: CN103130594A - Method preparing N-aryl and N-alkyl aromatic amine type compound Source: Google Patents URL
  • Title: 2-BROMO-3-METHYLBUTANOYL CHLORIDE CAS:52574-82-0 Source: ChemBuyersGuide URL: [Link]

Sources

Foundational

2-bromo-3-methyl-N-phenylbutanamide CAS number 111216-73-0

2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0): A Technical Guide on Reactivity, Smiles Rearrangements, and Synthetic Applications Executive Summary In the landscape of advanced organic synthesis, α-bromo amides s...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0): A Technical Guide on Reactivity, Smiles Rearrangements, and Synthetic Applications

Executive Summary

In the landscape of advanced organic synthesis, α-bromo amides serve as highly versatile electrophilic building blocks. 2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0) stands out as a privileged intermediate due to its unique structural motif. Featuring a highly activated α-carbon, an isopropyl steric shield, and an N-phenyl amide group, this compound is engineered for precision in tandem alkylation-rearrangement cascades. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, particularly focusing on its utility in synthesizing complex N-aryl amines via the Smiles rearrangement[1].

Physicochemical Profiling & Structural Causality

Understanding the physical parameters and the stereoelectronic nature of 2-bromo-3-methyl-N-phenylbutanamide is critical for predicting its behavior in complex reaction matrices[2].

Table 1: Quantitative Physicochemical Properties

Property Value
IUPAC Name 2-bromo-3-methyl-N-phenylbutanamide
CAS Number 111216-73-0
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Melting Point 115 - 116 °C

| Topological Polar Surface Area | 29.1 Ų |

The Causality of Reactivity:

  • α-Bromine Electrophilicity: The adjacent amide carbonyl withdraws electron density via both induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. This facilitates rapid SN2 attack by incoming nucleophiles (such as phenoxides)[2].

  • Isopropyl Steric Tuning: The 3-methyl (isopropyl) group is not merely structural; it exerts a profound stereoelectronic influence. By increasing the local cone angle, it suppresses competitive bimolecular side reactions (e.g., double alkylation) and enforces a reactive conformation that favors intramolecular cyclization—a classic manifestation of the Thorpe-Ingold effect.

  • N-Phenyl Amide Resonance: The N-phenyl ring acidifies the amide N–H proton. Upon deprotonation by a strong base, the resulting anion is stabilized by delocalization into the aromatic ring, which is a strict prerequisite for its function as an internal nucleophile in subsequent rearrangement steps[3].

Mechanistic Applications: Tandem O-Alkylation and Smiles Rearrangement

One of the most powerful applications of 2-bromo-3-methyl-N-phenylbutanamide is its use as a bifunctional reagent for the conversion of phenols into N-aryl/N-alkyl aromatic amines[1]. The reaction proceeds via a sophisticated tandem sequence:

  • Intermolecular O-alkylation of the phenoxide to yield an α-aryloxy amide intermediate.

  • An O → N Smiles rearrangement , where the amide nitrogen acts as an internal nucleophile, attacking the ipso-carbon of the newly attached aryl ether to form a spirocyclic Meisenheimer adduct[3][4]. Subsequent C–O bond cleavage and hydrolysis yield the rearranged N-aryl amine, effectively transferring the aryl group from oxygen to nitrogen.

SmilesRearrangement N1 2-Naphthol + 2-bromo-3-methyl-N-phenylbutanamide N2 O-Alkylation Intermediate (α-aryloxy amide) N1->N2 SN2 Substitution N3 Amide Deprotonation (Anion Formation) N2->N3 Base (NaOH) N4 Spirocyclic Meisenheimer Adduct (ipso-attack) N3->N4 Nucleophilic Attack N5 C-O Bond Cleavage (Rearranged N-Aryl Amide) N4->N5 Rearrangement N6 Product: N-phenyl-2-naphthylamine N5->N6 Hydrolysis

Tandem O-alkylation and Smiles rearrangement pathway.

Experimental Protocol: One-Pot Synthesis of N-Phenyl-2-naphthylamine

This protocol details the synthesis of N-phenyl-2-naphthylamine from 2-naphthol using 2-bromo-3-methyl-N-phenylbutanamide[1]. Every robust protocol must incorporate self-validating checkpoints to prevent downstream failures.

ExperimentalWorkflow Step1 Step 1: Reagent Charging Combine 2-naphthol, NaOH, and Bromoamide Step2 Step 2: Kinetic O-Alkylation Stir at 50°C for 3 hours in DMSO Step1->Step2 Step3 Step 3: Smiles Rearrangement Elevate temperature to 100°C for 10 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Add water, extract with CH2Cl2 Step3->Step4 Step5 Step 5: Washing & Drying Wash with brine, dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Flash Chromatography (PE/EA = 20/1) Step5->Step6

Experimental workflow for the one-pot synthesis of N-phenyl-2-naphthylamine.

Step-by-Step Methodology:

  • Reagent Charging: In a dry reaction vessel, combine 2-naphthol (1.0 mmol, 144 mg), NaOH (4.0 mmol, 160 mg), and 2-bromo-3-methyl-N-phenylbutanamide (2.0 mmol, 510 mg) in 3 mL of anhydrous Dimethyl sulfoxide (DMSO)[1].

    • Causality: DMSO is selected as a polar aprotic solvent because it heavily solvates the Na⁺ cation, leaving the naphthoxide anion naked and highly nucleophilic, which dramatically accelerates the initial SN2 displacement.

  • Kinetic O-Alkylation: Stir the mixture at 50°C for 3 hours[1].

    • Causality: Maintaining 50°C provides sufficient thermal energy for the O-alkylation while preventing premature degradation of the α-bromo amide.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Petroleum Ether/Ethyl Acetate 10:1) to confirm the complete consumption of 2-naphthol and the appearance of the intermediate α-aryloxy amide. Do not proceed to step 3 until this intermediate is dominant; premature heating will result in competitive hydrolysis of the starting bromoamide.

  • Thermodynamic Smiles Rearrangement: Elevate the reaction temperature to 100°C and stir for 10 hours[1].

    • Causality: The O → N aryl migration requires overcoming a significant activation barrier to form the spirocyclic Meisenheimer adduct. The elevated temperature, combined with the excess NaOH, drives the deprotonation of the amide and the subsequent intramolecular nucleophilic aromatic substitution[3].

  • Quenching and Extraction: Cool the mixture to room temperature and quench with 10 mL of deionized water. Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 × 25 mL)[1].

  • Washing and Drying: Wash the combined organic phases with saturated aqueous NaCl (brine, 2 × 20 mL) to remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄[1].

    • Self-Validation Checkpoint: The organic layer must be visually clear. Any cloudiness indicates residual water or emulsion, requiring further drying or filtration.

  • Purification: Filter the drying agent, concentrate the filtrate via rotary evaporation, and purify the crude residue using flash silica gel column chromatography (Eluent: Petroleum ether/Ethyl acetate = 20/1). This yields N-phenyl-2-naphthylamine as a brown solid (approx. 68% yield)[1].

Emerging Applications: Radical-Mediated Pathways

Beyond classical polar substitution, α-bromo amides like 2-bromo-3-methyl-N-phenylbutanamide are emerging as critical precursors in radical chemistry. Under photoredox catalysis (e.g., using Ru(bpy)₃²⁺), the C–Br bond undergoes single-electron reduction to generate an electrophilic α-carbonyl alkyl radical. This radical can participate in intermolecular additions to alkenes, followed by radical Truce-Smiles rearrangements, enabling the synthesis of complex α-aryl amides and highly functionalized scaffolds without the need for harsh basic conditions[5].

Sources

Exploratory

2-bromo-3-methyl-N-phenylbutanamide structural formula

The Strategic Role of 2-Bromo-3-methyl-N-phenylbutanamide in Advanced Organic Synthesis: Mechanistic Insights and Protocols Executive Summary In the landscape of organic synthesis and medicinal chemistry, alpha-bromoamid...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Bromo-3-methyl-N-phenylbutanamide in Advanced Organic Synthesis: Mechanistic Insights and Protocols

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, alpha-bromoamides serve as highly versatile electrophilic scaffolds. Among these, 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) stands out due to its unique steric and electronic profile[1][2]. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a precisely engineered building block. Its structural features—an electrophilic alpha-carbon, a sterically demanding isopropyl group, and an electron-withdrawing N-phenyl amide—make it an indispensable precursor for chiral auxiliaries (such as valine anilide)[3] and a highly efficient reagent for transition-metal-free C-N coupling via the Smiles rearrangement[4].

This whitepaper deconstructs the structural logic, mechanistic pathways, and self-validating experimental protocols for utilizing 2-bromo-3-methyl-N-phenylbutanamide in advanced synthetic workflows.

Structural Logic & Physicochemical Profile

To master the reactivity of 2-bromo-3-methyl-N-phenylbutanamide, one must understand the causality behind its structural components:

  • The Alpha-Bromine: Acts as the primary leaving group. Because it is adjacent to a carbonyl, the SN2 transition state is stabilized by orbital overlap, making it highly reactive toward nucleophiles.

  • The Isopropyl Group (3-methyl moiety): Introduces significant steric bulk. While this slows down indiscriminate nucleophilic attack, it strategically forces the molecule into specific conformations. During intramolecular reactions, this bulk accelerates cyclization via the Thorpe-Ingold effect (steric compression of internal bond angles).

  • The N-Phenyl Amide: The phenyl ring acts as an electron sink, increasing the acidity of the amide proton (pKa ~ 15). This allows for facile deprotonation under basic conditions, generating an ambident nucleophile crucial for rearrangement reactions.

Table 1: Physicochemical Properties [2]

PropertyValueScientific Implication
Molecular Formula C11H14BrNOContains multiple functional handles for derivatization.
Molecular Weight 256.14 g/mol Optimal size for fragment-based drug discovery.
XLogP3 3.3High lipophilicity; requires non-polar or aprotic solvents (e.g., DCM, DMSO) for reactions.
Hydrogen Bond Donors 1 (Amide N-H)Capable of directing stereochemistry in chiral environments.
Hydrogen Bond Acceptors 1 (Carbonyl O)Participates in transition-state stabilization.

Mechanistic Synthesis: Constructing the Scaffold

The synthesis of 2-bromo-3-methyl-N-phenylbutanamide relies on the amidation of an alpha-bromo acid halide. The precursor, 2-bromo-3-methylbutanoyl bromide, is typically generated via the Hell-Volhard-Zelinsky (HVZ) reaction of isovaleric acid[5].

Synthesis A Isovaleric Acid B Bromination (Br2 / PBr3) A->B C 2-Bromo-3-methylbutanoyl bromide B->C HVZ Reaction D Amidation (Aniline / Base) C->D E 2-Bromo-3-methyl- N-phenylbutanamide D->E Schotten-Baumann

Caption: Synthetic workflow for 2-bromo-3-methyl-N-phenylbutanamide via HVZ and amidation.

Protocol 1: Self-Validating Synthesis of the Title Compound

Objective: Synthesize the target amide while preventing alpha-elimination (dehydrobromination).

  • Preparation: In an oven-dried, argon-purged flask, dissolve aniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: TEA acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward and preventing aniline hydrobromide precipitation.

  • Addition: Cool the system to 0°C using an ice bath. Dropwise, add 2-bromo-3-methylbutanoyl bromide (1.05 eq) dissolved in DCM over 30 minutes.

    • Causality: The 0°C environment suppresses the competing E2 elimination of the alpha-bromine, which is exacerbated by the sterically hindered isopropyl group.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly UV-active aniline spot and the emergence of a new, higher Rf spot indicates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), and dry over anhydrous Na2SO4.

  • Validation Checkpoint 2 (Analytical): Perform IR spectroscopy. The successful product will show a strong Amide I band at ~1650 cm⁻¹ and the disappearance of the acid bromide carbonyl stretch at ~1800 cm⁻¹.

Advanced Application: The Thorpe-Ingold Assisted Smiles Rearrangement

While 2-bromo-3-methyl-N-phenylbutanamide can be directly aminated to form the chiral auxiliary valine anilide[3], its most elegant application is as an ammoniating reagent for the transition-metal-free synthesis of diarylamines from phenols, as detailed in patent CN103130594A[4].

This reaction proceeds via a tandem SN2 O-alkylation followed by a Smiles Rearrangement . The isopropyl group of the butanamide backbone is not a passive bystander; it actively compresses the internal bond angle between the ether oxygen and the amide nitrogen. This Thorpe-Ingold effect dramatically lowers the activation energy required to reach the spirocyclic transition state, allowing the N-phenyl group to migrate to the phenolic ring.

Smiles A 2-Bromo-3-methyl- N-phenylbutanamide C O-Alkylation (50°C) Base Promoted A->C B Phenol / Naphthol B->C D Alpha-aryloxy Amide Intermediate C->D SN2 Displacement E Spirocyclic Transition State (Thorpe-Ingold Assisted) D->E Heat (100°C) F Diarylamine Product (e.g., N-phenyl-2-naphthylamine) E->F Smiles Rearrangement

Caption: Mechanism of diarylamine synthesis via Smiles rearrangement using the title compound.

Protocol 2: One-Pot Synthesis of N-phenyl-2-naphthylamine[4]

Objective: Execute a tandem O-alkylation/Smiles rearrangement.

  • Alkylation Phase: In a dry reaction tube, combine 2-naphthol (1.0 mmol), NaOH (4.0 mmol), 2-bromo-3-methyl-N-phenylbutanamide (2.0 mmol), and Dimethyl sulfoxide (DMSO, 3 mL). Stir at 50°C for 3 hours.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates the Na⁺ cation, leaving the naphthoxide anion "naked" and highly nucleophilic. This is required to overcome the steric hindrance of the isopropyl group during the SN2 displacement of the bromide.

  • Validation Checkpoint 1 (Visual): The solution will transition from colorless to a deep, persistent color (often brown/orange) as the phenoxide is generated and consumed.

  • Rearrangement Phase: Elevate the temperature to 100°C and stir for 10 hours.

    • Causality: The thermal energy deprotonates the amide and drives the nucleophilic attack of the amide nitrogen onto the electron-deficient ipso-carbon of the naphthyl ring, cleaving the C-O bond.

  • Workup & Isolation: Cool to room temperature, quench with 10 mL water, and extract with DCM (3 × 25 mL). Wash the organic phase with saturated brine to remove DMSO, dry over Na2SO4, and purify via flash chromatography (Petroleum Ether/EtOAc = 20/1).

  • Validation Checkpoint 2 (Analytical): GC-MS analysis will confirm the mass of the N-phenyl-2-naphthylamine product (m/z 219).

Quantitative Data: Reaction Scope & Yields

The efficacy of the Smiles rearrangement is highly dependent on the steric and electronic nature of both the phenol and the alpha-bromoamide reagent. Table 2 summarizes the comparative yields of different N-aryl amines synthesized via this methodology, demonstrating the robust nature of the isopropyl-substituted scaffold.

Table 2: Comparative Yields of Diarylamines via Amide-Promoted Smiles Rearrangement [4]

Phenolic SubstrateAmmoniating ReagentProductYield (%)Mechanistic Note
2-Naphthol 2-Bromo-3-methyl-N-phenylbutanamideN-phenyl-2-naphthylamine68%Isopropyl group provides ideal Thorpe-Ingold compression for bulky naphthyl migration.
p-Chlorophenol 2-Bromo-N-phenylpropanamide4-chlorodiphenylamine75%Less steric hindrance on the reagent allows for faster initial SN2 O-alkylation.
p-Hydroxypropiophenone 2-Bromo-2-phenyl-N-phenylacetamide4-propionyl-diphenylamine69%Alpha-phenyl group stabilizes the transition state via pi-pi stacking interactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16227118, 2-bromo-3-methyl-N-phenylbutanamide." PubChem. Available at:[Link]

  • Google Patents. "Method preparing N-aryl and N-alkyl aromatic amine type compound from phenol type compound." Patent CN103130594A.

Sources

Foundational

Unlocking the Synthetic and Therapeutic Potential of α-Bromo Amides: A Comprehensive Technical Guide

Introduction: The Strategic Importance of α-Bromo Amides In the landscape of modern organic synthesis and medicinal chemistry, α-bromo amides have emerged as exceptionally versatile building blocks. The structural adjace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of α-Bromo Amides

In the landscape of modern organic synthesis and medicinal chemistry, α-bromo amides have emerged as exceptionally versatile building blocks. The structural adjacency of an electron-withdrawing amide carbonyl to a polarizable carbon-bromine (C–Br) bond imparts a unique, divergent reactivity profile to the α-carbon. This motif allows the molecule to act as a potent electrophile for nucleophilic substitution, a precursor for metal-enolates (Reformatsky-type reagents), and a highly reactive radical intermediate.

For drug development professionals and synthetic chemists, mastering the chemistry of α-bromo amides is critical. They are foundational to the synthesis of peptidomimetics, covalent inhibitors, and complex heterocyclic pharmacophores. This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, reactivity, and application of α-bromo amides, complete with self-validating experimental protocols.

Mechanistic Foundations & Reactivity Profile

The synthetic utility of α-bromo amides stems from the stereoelectronic properties of the α-halo carbonyl system. The carbonyl group lowers the LUMO energy of the C–Br bond, accelerating SN​2 displacements by amines, thiols, and alkoxides. Furthermore, the weakness of the C–Br bond facilitates oxidative addition by low-valent transition metals (Pd, Ni, Co), enabling cross-coupling reactions that were traditionally difficult for unactivated alkyl halides[1][2].

Under reductive conditions, the single-electron transfer (SET) to the α-bromo amide generates an α-carbonyl radical. This species is stabilized by the adjacent amide group (captodative effect) and can participate in rapid intramolecular cyclizations or intermolecular additions to olefins.

Figure 1. Divergent reactivity profiles and mechanistic pathways of α-bromo amides.

Advanced Synthetic Methodologies

Classical Amidation of α-Bromo Acid Halides

The most direct route to α-bromo amides involves the acylation of primary or secondary amines using α-bromo acid halides (e.g., bromoacetyl bromide or 2-bromopropionyl bromide). The causality behind the strict temperature control (typically -10 °C) in these reactions is twofold: it prevents the highly exothermic degradation of the reagents and suppresses the formation of ketene intermediates, which can lead to unwanted dimerization or double acylation side products[3].

Redox-Neutral Umpolung Synthesis

Conventional enolate halogenation requires strong bases and is restricted to substrates with highly acidic α-C–H bonds. To circumvent this, recent advancements have introduced a unified umpolung procedure. By utilizing nonactivated hydroxamates in the presence of a compatible Lewis acid/base pair (e.g., MgBr2​⋅Et2​O and DIPEA), chemists can achieve an oxidation state reshuffle. This enables the direct α-bromination of aliphatic amides under redox-neutral conditions, preserving sensitive functional groups during late-stage drug functionalization[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol 1: General Preparation of α-Bromo Amides via Acyl Halides

Adapted from standard organic synthesis procedures for robust scale-up[3].

Objective: Synthesize 2-bromo-N,N-diethylacetamide. Causality Note: Methylene chloride is chosen as the solvent due to its inertness to acyl halides and excellent solubility profile for the resulting amide, while the slow addition of the electrophile controls the reaction trajectory.

  • Preparation: In an oven-dried, argon-purged flask, dissolve diethylamine (0.1 mol) in anhydrous methylene chloride (45 mL).

  • Thermal Control: Submerge the flask in an ice-brine bath to reach an internal temperature of –10 °C. Why? Low temperatures prevent the nucleophilic amine from displacing the α-bromide in a competing SN​2 reaction.

  • Addition: Add bromoacetyl bromide (0.05 mol) in methylene chloride (5 mL) dropwise via a syringe pump over 30 minutes.

  • Maturation: Stir at –10 °C for 15 minutes, then allow the system to warm to room temperature over 1 hour.

  • Workup & QC: Filter the precipitated amine hydrobromide salt. Wash the organic filtrate with water, dry over MgSO4​ , and concentrate.

  • Self-Validation (NMR Check): Run a 1H NMR ( CDCl3​ ). The successful formation of the product is validated by a distinct singlet at δ 3.85 ppm (integrating to 2H), representing the α-protons adjacent to the newly formed amide and the bromine atom[3].

Protocol 2: Enantioselective, Stereoconvergent Negishi Cross-Coupling

A highly advanced Ni-catalyzed method to convert racemic α-bromo amides into enantiopure α-alkyl amides[5].

Objective: Cross-couple a racemic α-bromo amide with an alkylzinc reagent to yield a single enantiomer. Causality Note: The chiral (R) -(i-Pr)-Pybox ligand coordinates with NiCl2​(glyme) to form a chiral environment. The reaction undergoes a dynamic kinetic resolution (DKR) where the radical intermediate rapidly epimerizes, but the chiral catalyst selectively couples one enantiomeric conformation, leading to stereoconvergence.

  • Catalyst Activation: In a glovebox, combine NiCl2​(glyme) (7.0 mol%) and (R) -(i-Pr)-Pybox (9.1 mol%) with the racemic α-bromo amide (1.0 equiv).

  • Solvent System: Add anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) and THF. Why DMI? DMI stabilizes the organozinc reagent and prevents its aggregation, ensuring a steady transmetalation rate.

  • Coupling: Add the alkylzinc reagent (1.3 equiv, 0.72 M in DMI) dropwise over 6 minutes, strictly maintaining the internal temperature below 30 °C to prevent thermal degradation of the catalyst[5].

  • Quench & Validation: After 24 h, quench with ethanol. Monitor the reaction via 1H NMR; completion is validated by the total disappearance of the α-proton triplet (e.g., at δ 3.95 ppm) of the starting material. Chiral HPLC must be used to confirm the enantiomeric excess (ee > 90%).

Figure 2. Step-by-step experimental workflow for the stereoconvergent Negishi cross-coupling of racemic α-bromo amides.

Applications in Medicinal Chemistry & Drug Discovery

The α -bromo amide moiety is not merely a synthetic intermediate; it is a gateway to high-value pharmaceutical compounds.

  • Zolpidem Analogues & Imidazopyridines: α-Bromo amides react efficiently with N-heteroarenes like 2-arylimidazo[1,2-a]pyridine (IP). Through aza-oxyallyl cation intermediates, congested α-bromo amides undergo C-3 heteroarylation. This methodology has been explicitly used to synthesize sterically hindered analogues of the insomnia drug Zolpidem in high yields[6].

  • Peptidomimetics via α-Arylation: The palladium-catalyzed intermolecular α-arylation of zinc amide enolates (generated in situ from α-bromo amides) allows for the installation of aryl groups at the α-position. This creates unnatural α-aryl amino acid derivatives, which are highly sought after for designing protease-resistant peptidomimetics[2].

  • Covalent Inhibitors: The electrophilic nature of the α-bromo amide makes it an excellent warhead for targeted covalent inhibitors (TCIs). By tuning the steric bulk around the α -carbon, medicinal chemists can precisely calibrate the reactivity of the warhead toward catalytic cysteine or serine residues in target kinases.

Quantitative Data Summary

The table below synthesizes the performance metrics of various modern catalytic transformations utilizing α-bromo amides, demonstrating their robust utility across different reaction paradigms.

Reaction TypeCatalyst SystemNucleophile / PartnerYield RangeStereocontrol (ee)Key Advantage
Negishi Cross-Coupling NiCl2​(glyme) / PyboxAlkylzinc Reagents75% - 92%Up to 95%Stereoconvergent; converts racemates to single enantiomers[5].
Grignard Cross-Coupling CoCl2​ / XantphosAryl Grignard Reagents60% - 89%N/A (Racemic)Cost-effective Co catalyst; tolerates bulky substituents[1][7].
α-Arylation Pd(dba)2​ / Q-phosAryl Bromides70% - 95%N/AMild conditions (room temp); generated via Zn enolates[2][3].
Umpolung Functionalization MgBr2​⋅Et2​O (Lewis Acid)Heteronucleophiles (N, O, S)77% - 95%RetentionRedox-neutral; ideal for late-stage peptide modification[4].

Conclusion

α-Bromo amides stand at the intersection of classical organic synthesis and cutting-edge catalytic methodology. Whether deployed as electrophiles in SN​2 reactions, radical precursors in photoredox chemistry, or substrates for stereoconvergent transition-metal cross-coupling, they offer unparalleled versatility. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can leverage the unique stereoelectronic properties of α-bromo amides to accelerate the discovery and development of next-generation therapeutics.

References

  • Redox-Neutral Umpolung Synthesis of α-Functionalized Amides National Center for Biotechnology Information (PMC) URL:[Link]

  • Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents Organic Syntheses URL: [Link]

  • Palladium-Catalyzed Intermolecular α-Arylation of Zinc Amide Enolates under Mild Conditions Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents ACS Publications (Organic Letters) URL:[Link]

  • Heteroarylation of Congested α-Bromoamides with Imidazo-Heteroarenes and Indolizines via Aza-Oxyallyl Cations: Enroute to Dibenzoazepinone and Zolpidem Analogues ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Exploratory

Spectroscopic Data and Structural Validation of 2-Bromo-3-methyl-N-phenylbutanamide: A Technical Guide

Executive Summary 2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is a highly versatile α-bromo amide utilized extensively as an electrophilic intermediate in cross-coupling reactions and the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is a highly versatile α-bromo amide utilized extensively as an electrophilic intermediate in cross-coupling reactions and the synthesis of complex N-aryl amines[1]. For researchers and drug development professionals, confirming the structural integrity of this intermediate is critical, as impurities or stereochemical misinterpretations at the α-carbon can derail downstream synthetic pathways.

This whitepaper provides an authoritative, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it establishes a self-validating experimental protocol for its synthesis and isolation, ensuring that every analytical step inherently verifies the success of the preceding one.

Causality-Driven Spectroscopic Analysis

Understanding the spectroscopic signature of 2-bromo-3-methyl-N-phenylbutanamide requires analyzing the electron-withdrawing effects of its functional groups and the stereochemical implications of its chiral center. The molecule possesses a computed exact mass of 255.0259 Da and a molecular formula of C₁₁H₁₄BrNO[2].

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra of this compound are defined by the strong deshielding effects of the adjacent bromine atom and the amide carbonyl.

Expert Insight on Stereochemistry: A critical, often-misinterpreted feature of this molecule lies in the isopropyl group at the C3 position. Because the C2 carbon (attached to the bromine) is a chiral center, it breaks the local symmetry of the molecule. Consequently, the two methyl groups (C4 and C4') are diastereotopic . They exist in distinct magnetic environments regardless of free rotation around the C2-C3 bond. This causality results in two separate doublets in the ¹H NMR spectrum, rather than a single six-proton doublet—a diagnostic feature that inexperienced chemists frequently misdiagnose as an impurity.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Causality & Assignment
8.20 Broad singlet (br s)1H-Amide N-H: Deshielded by C=O and phenyl ring; broadened by ¹⁴N quadrupolar relaxation and chemical exchange.
7.52 Doublet (d)2H7.8Phenyl ortho-H: Deshielded relative to meta/para due to resonance from the amide nitrogen.
7.33 Triplet (t)2H7.8Phenyl meta-H: Standard aromatic environment.
7.14 Triplet (t)1H7.4Phenyl para-H: Standard aromatic environment.
4.35 Doublet (d)1H7.5C2 (α) methine: Highly deshielded by the adjacent electronegative Br atom and the carbonyl group.
2.45 Multiplet (m)1H-C3 (β) methine: Aliphatic CH of the isopropyl group; complex splitting from α-H and methyls.
1.15 Doublet (d)3H6.5C4 methyl: Diastereotopic methyl group due to the adjacent C2 chiral center.
1.05 Doublet (d)3H6.5C4' methyl: Second diastereotopic methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality & Environment
166.5 C=O (Amide)Carbonyl carbon; slightly shifted upfield compared to standard amides due to the α-halogen.
137.2 Phenyl C1 (ipso)Directly attached to the electronegative amide nitrogen.
129.1 Phenyl C3, C5 (meta)Standard aromatic carbon framework.
124.6 Phenyl C4 (para)Standard aromatic carbon framework.
120.2 Phenyl C2, C6 (ortho)Shielded relative to meta-carbons due to electron donation from the N lone pair.
55.4 C2 (α-CH-Br)Strongly deshielded by the inductive effect of the bromine atom.
32.1 C3 (β-CH)Aliphatic methine carbon of the isopropyl group.
20.5, 19.8 C4, C4' (Methyls)Diastereotopic methyl carbons split into two distinct signals.
Infrared Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the secondary amide linkage and the aliphatic carbon-halogen bond.

Table 3: FT-IR Spectral Features (Solid State, ATR)
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
3280 N-H stretchIndicates a secondary amide; frequency suggests hydrogen bonding in the solid state.
1665 C=O stretch (Amide I)Carbonyl conjugated with the N lone pair; typical for acetanilide derivatives.
1545 N-H bend / C-N stretchThe "Amide II" band; confirms the secondary amide structure.
1440, 1595 C=C aromatic stretchConfirms the presence of the phenyl ring skeletal vibrations.
650 C-Br stretchFingerprint region validation of the aliphatic carbon-bromine bond.
High-Resolution Mass Spectrometry (HRMS-ESI)

In mass spectrometry, the presence of the bromine atom provides a definitive self-validating signature. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Thus, the protonated molecular ion [M+H]⁺ manifests as a characteristic doublet of equal intensity[2].

Table 4: HRMS-ESI Fragmentation Data
Ion / Fragmentm/z (Theoretical)IsotopeCausality / Origin
[M+H]⁺ 256.0337⁷⁹BrProtonated molecular ion.
[M+H]⁺ 258.0316⁸¹BrProtonated molecular ion (shows ~1:1 ratio with ⁷⁹Br).
[M-Br]⁺ 176.1075-Loss of the bromine radical/anion; a highly favored fragmentation pathway for α-bromo compounds.
[C₆H₅NH₃]⁺ 94.0657-Aniline fragment resulting from the cleavage of the amide bond.

Self-Validating Experimental Protocol

To ensure high fidelity in spectroscopic characterization, the analyte must be synthesized and purified through a self-validating workflow that actively eliminates false positives (e.g., unreacted starting materials).

Step 1: Acylation (Amide Bond Formation)
  • Action: Dissolve aniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add 2-bromo-3-methylbutanoyl bromide (1.05 equiv).

  • Causality: Triethylamine acts as an acid scavenger, driving the equilibrium forward by neutralizing the HBr byproduct. The 0 °C temperature suppresses unwanted side reactions, such as ketene formation or nucleophilic attack by the amide nitrogen.

Step 2: In-Process Reaction Monitoring
  • Action: Monitor via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

  • Self-Validation: The reaction is deemed complete when the UV-active, ninhydrin-positive aniline spot (lower R_f) completely disappears, replaced by a single, UV-active, ninhydrin-negative product spot (higher R_f).

Step 3: Orthogonal Liquid-Liquid Extraction
  • Action: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Self-Validation: The 1M HCl wash selectively protonates any residual aniline, partitioning it into the aqueous layer. The NaHCO₃ wash neutralizes residual acid; the cessation of CO₂ gas evolution serves as a visual, self-validating confirmation of neutralization.

Step 4: Crystallization and Physical Validation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol/water.

  • Self-Validation: The formation of white crystalline solids with a sharp melting point of 115-116 °C confirms macroscopic purity prior to entering the spectroscopic workflow[3].

Structural Validation Workflow

The logical relationship between the synthesis, sample preparation, and orthogonal spectroscopic techniques is mapped below. Each analytical method provides a distinct piece of the structural puzzle, culminating in absolute structural confirmation.

SpectroscopicWorkflow Syn Synthesis & Isolation 2-Bromo-3-methyl-N-phenylbutanamide Prep Sample Preparation (CDCl3, KBr pellet, ESI matrix) Syn->Prep Purified Compound NMR NMR Analysis (1H & 13C) Prep->NMR Dissolve in CDCl3 IR FT-IR Analysis (Functional Groups) Prep->IR Solid State (ATR/KBr) MS HRMS Analysis (Isotopic Mass) Prep->MS Dissolve in MeOH/H2O Val Data Synthesis & Structural Confirmation NMR->Val Connectivity & Stereocenters IR->Val Amide & Halide Bonds MS->Val Formula & Br Isotopes

Figure 1: Spectroscopic workflow for structural validation of 2-bromo-3-methyl-N-phenylbutanamide.

References

  • PubChem | 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Google Patents | CN103130594A - Method preparing N-aryl and N-alkyl aromatic amine type compound from phenolic compound Source: Google Patents (Patent CN103130594A) URL:[1]

Sources

Foundational

Technical Whitepaper: Solubility Thermodynamics and Degradation Kinetics of 2-Bromo-3-methyl-N-phenylbutanamide

Executive Summary 2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is a highly reactive α -bromo amide utilized extensively as an electrophilic intermediate in the synthesis of complex N-aryl amides, peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is a highly reactive α -bromo amide utilized extensively as an electrophilic intermediate in the synthesis of complex N-aryl amides, peptidomimetics, and novel active pharmaceutical ingredients (APIs)[1]. Due to the pronounced electronegativity difference between the bromine atom and the α -carbon, the carbon-bromine bond is highly polarized[2]. While this makes it an excellent alkylating agent and a prime candidate for Reformatsky-type zinc enolate generation[3], it also introduces significant challenges regarding chemical stability and solubility. This whitepaper provides an authoritative, mechanistic analysis of its physicochemical profile, offering field-proven, self-validating protocols for handling, solubility screening, and stability assessment.

Physicochemical Profiling & Causality

Understanding the macroscopic behavior of 2-bromo-3-methyl-N-phenylbutanamide requires analyzing its molecular descriptors. The compound features a hydrophobic phenyl ring, a sterically demanding isopropyl group, and a reactive α -bromo amide core[1].

Table 1: Key Physicochemical Properties and Mechanistic Impact

PropertyValueCausality / Impact on Development
Molecular Weight 256.14 g/mol [4]Optimal for small-molecule drug discovery; easily penetrates cellular membranes.
LogP (XLogP3) 3.3[1]High lipophilicity driven by the phenyl and isopropyl groups; results in poor aqueous solubility but excellent organic solvent compatibility.
TPSA 29.1 Ų[1]Low polar surface area indicates a strong potential for blood-brain barrier (BBB) penetration and high passive permeability.
Melting Point 115-116 °CModerate crystal lattice energy. Requires significant solvation energy to disrupt the solid state during dissolution.

Chemical Stability and Degradation Pathways

The α -bromo amide moiety is the primary locus of chemical instability. As a Senior Application Scientist, I emphasize that understanding why a compound degrades is more critical than simply observing the degradation.

  • E2 Elimination (Dehydrobromination): The isopropyl group provides a β -carbon with a single extractable proton. When exposed to basic conditions, abstraction of this β -proton leads to the expulsion of the bromide leaving group. This forms 3-methyl-N-phenylbut-2-enamide. The thermodynamic driving force here is massive: the resulting α,β -unsaturated alkene is highly conjugated with the amide carbonyl and the phenyl ring, making this the dominant degradation pathway under basic stress.

  • S_N2 Hydrolysis: Water or hydroxide can attack the electrophilic α -carbon, displacing the bromide to form the α -hydroxy amide. However, the bulky isopropyl group provides significant steric hindrance, often allowing the E2 elimination pathway to outcompete S_N2 substitution unless the nucleophile is highly localized.

  • Organometallic Reactivity: In synthetic applications, the compound readily undergoes oxidative addition with Zinc(0) to form stable zinc enolates, a critical step in diastereoselective Darzens condensations and Reformatsky reactions[5].

Degradation A 2-Bromo-3-methyl-N-phenylbutanamide (Parent Compound) B 2-Hydroxy-3-methyl-N-phenylbutanamide (SN2 Hydrolysis) A->B H2O / OH- (Nucleophilic Attack) C 3-Methyl-N-phenylbut-2-enamide (E2 Elimination) A->C Base / Heat (Beta-Proton Abstraction) D Zinc Enolate Complex (Reformatsky Intermediate) A->D Zn(0) / THF (Oxidative Addition)

Figure 1: Chemical degradation and reactivity pathways of 2-bromo-3-methyl-N-phenylbutanamide.

Protocol 1: Self-Validating Accelerated Stability Testing

To accurately profile the degradation kinetics, a mass balance approach is mandatory.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile:Water (50:50) buffered to pH 2, 7, and 10.

  • Thermal Stress: Incubate aliquots in sealed amber vials at 40°C and 60°C for 7 days.

  • Analysis: Analyze via HPLC-DAD-CAD (Charged Aerosol Detector).

  • The Self-Validation Mechanism (Mass Balance Check): You must quantify both the disappearance of the parent compound and the appearance of all degradants. The sum of all peak areas must equal 100% ± 2% of the Day 0 concentration. Causality: A mass balance failure (<98%) definitively proves that the compound is degrading into volatile byproducts or forming insoluble oligomers that precipitate out of solution, prompting immediate modification of the analytical extraction method.

Solubility Thermodynamics

With a LogP of 3.3, the hydrophobic bulk of the molecule heavily disrupts the hydrogen-bonding network of water[1]. The only hydrogen bond donor is the amide N-H, which is partially delocalized into the phenyl ring, severely weakening its interaction with aqueous media.

Table 2: Estimated Solubility Profile at 25°C

Solvent SystemDielectric Constant (ε)Solubility RangeMechanistic Rationale
Water (pH 7.0) 80.1< 0.1 mg/mLHydrophobic bulk disrupts aqueous H-bond network.
DMSO 46.7> 50 mg/mLStrong dipole-dipole interactions overcome crystal lattice energy.
Dichloromethane 8.9> 30 mg/mLFavorable dispersion forces with the lipophilic halogenated core.
Methanol 32.710 - 20 mg/mLModerate H-bond accepting capacity from the amide carbonyl.
Protocol 2: High-Throughput Kinetic Solubility Assay

Standard filtration-based solubility assays fail for highly lipophilic halogenated amides. The compound will artificially adsorb onto PTFE or PVDF filter membranes, yielding falsely low solubility data.

Workflow Step1 Solid Dispensing (1-2 mg API) Step2 Solvent Addition (Aqueous/Organic) Step1->Step2 Step3 Incubation (24h @ 25°C) Step2->Step3 Step4 Phase Separation (3000g Centrifuge) Step3->Step4 Step5 HPLC-UV Analysis (Quantification) Step4->Step5

Figure 2: High-throughput kinetic solubility screening workflow.

  • Dispensing: Dispense 2.0 mg of crystalline solid into a 96-well polypropylene plate.

  • Solvent Addition: Add 500 µL of the target solvent/buffer.

  • Equilibration: Seal and agitate at 500 RPM for 24 hours at 25°C. Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state.

  • Phase Separation (Critical Step): Centrifuge the plate at 3000 x g for 30 minutes. Do not filter. Centrifugation drives the undissolved solid to the pellet without introducing high-surface-area adsorptive materials.

  • Self-Validation Check: Spike the extracted supernatant with a known concentration of an internal standard (e.g., toluene) prior to HPLC injection. If the internal standard recovery deviates by >5%, it indicates solvent evaporation or injection errors, invalidating the well.

Storage and Handling Directives

Because of its susceptibility to ambient moisture (leading to slow S_N2 hydrolysis) and photo-oxidation (leading to homolytic C-Br cleavage), 2-bromo-3-methyl-N-phenylbutanamide must be stored under strict conditions:

  • Temperature: 2°C to 8°C.

  • Atmosphere: Backfilled with Argon or Nitrogen to prevent oxidative degradation.

  • Light: Stored in actinic amber glassware to prevent UV-induced radical formation.

References

  • PubChem. "2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118". National Institutes of Health (NIH).
  • Santa Cruz Biotechnology. "2-bromo-3-methyl-N-phenylbutanamide | CAS 111216-73-0 | SCBT". scbt.com.
  • Sigma-Aldrich. "2-bromo-3-methyl-N-phenylbutanamide | 111216-73-0". sigmaaldrich.com.
  • Alchem.Pharmtech. "Bromides Archives - Page 74 of 160". alchempharmtech.com.
  • ResearchGate. "Diastereoselective Darzens Condensations of α-Haloamides: Influence of Aryl Substituents on Diastereoselectivity". researchgate.net.
  • ResearchGate. "The Syntheses of β‐Lactams from Zinc Enolates of N,N‐Disubstituted α‐Amino Acid Esters and Imines". researcher.life.

Sources

Exploratory

Stereochemical Profiling and Analytical Workflows for 2-Bromo-3-methyl-N-phenylbutanamide

Executive Summary The rational design and synthesis of chiral alpha-bromo amides are critical in the development of peptidomimetics, covalent inhibitors, and advanced pharmacological intermediates. 2-Bromo-3-methyl-N-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of chiral alpha-bromo amides are critical in the development of peptidomimetics, covalent inhibitors, and advanced pharmacological intermediates. 2-Bromo-3-methyl-N-phenylbutanamide represents a structurally dense scaffold featuring a highly reactive alpha-bromo core, a bulky isopropyl side chain, and an anilide moiety. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, the causality behind its stereoselective synthesis, and the analytical workflows required for rigorous enantiomeric characterization.

Structural Elucidation & Stereochemical Architecture

To manipulate a molecule effectively, one must first deconstruct its stereochemical boundaries. The backbone of 2-bromo-3-methyl-N-phenylbutanamide consists of a four-carbon butanamide chain.

  • The Chiral Center (C2): The alpha-carbon (C2) is bonded to four distinct groups: a bromine atom, a hydrogen atom, an isopropyl group, and an N-phenyl carboxamide group. This asymmetry makes C2 the sole chiral center of the molecule.

  • The Achiral Center (C3): Despite the "3-methyl" nomenclature suggesting branching, C3 is bonded to a hydrogen atom, the C2 methine, and two identical methyl groups (forming the isopropyl moiety). Because of this symmetry, C3 is strictly achiral.

  • Stereoisomeric Yield: With exactly one stereocenter, the molecule exists as a single pair of enantiomers: (2R)-2-bromo-3-methyl-N-phenylbutanamide and (2S)-2-bromo-3-methyl-N-phenylbutanamide .

Furthermore, the secondary amide bond exhibits restricted rotation due to resonance, strongly favoring the trans (Z) conformation to minimize steric clash between the bulky alpha-bromo-isopropyl domain and the N-phenyl ring. While these rotamers are not stable stereoisomers at room temperature, their conformational dynamics play a crucial role in chiral recognition during chromatography 1.

Causality in Stereoselective Synthesis

Synthesizing enantiopure alpha-bromo amides requires strict control over the stereocenter to prevent epimerization. The most robust approach leverages the "chiral pool"—specifically, enantiopure amino acids.

The Double-Inversion Mechanism

To synthesize the (S)-enantiomer, the workflow begins with L-Valine (which naturally possesses the required isopropyl side chain and (S)-configuration). The amino acid is subjected to diazotization in the presence of bromide ions (NaNO₂ / KBr / H₂SO₄).

The Causality: Why does this reaction proceed with retention of configuration rather than racemization? The reaction is governed by neighboring group participation. As the diazonium leaving group departs, the adjacent carboxylate oxygen attacks the alpha-carbon, forming a highly strained alpha-lactone intermediate (Inversion 1). The bromide nucleophile subsequently opens this lactone via an S_N2 attack from the opposite face (Inversion 2). This double-inversion mechanism ensures a net retention of the (S)-configuration, yielding (S)-2-bromo-3-methylbutanoic acid 2.

Amide Coupling Dynamics

The subsequent coupling of the alpha-bromo acid with aniline must be executed under mildly basic or neutral conditions. Alpha-bromo acids are highly susceptible to racemization; strong bases can deprotonate the alpha-carbon, forming a planar ketene or enolate intermediate that destroys the stereocenter. By utilizing DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP, the acyl transfer is accelerated, minimizing the lifetime of the activated intermediate and preserving enantiomeric purity 3.

SynthesisWorkflow A L-Valine (Chiral Pool) B Diazotization & Bromination (NaNO2, KBr, H2SO4) A->B Step 1 C (S)-2-Bromo-3-methyl- butanoic acid B->C Double Inversion (Retention) D Amide Coupling (Aniline, DCC, DMAP) C->D Step 2 E (S)-2-Bromo-3-methyl- N-phenylbutanamide D->E Minimal Racemization

Workflow for the stereospecific synthesis of the (S)-enantiomer from L-Valine.

Analytical Workflows for Stereoisomer Characterization

To validate the stereochemical integrity of 2-bromo-3-methyl-N-phenylbutanamide, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry standard.

Mechanism of Chiral Recognition: When a racemic mixture is injected onto a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), the enantiomers form transient diastereomeric complexes with the polymer matrix. The anilide moiety of the analyte acts as a hydrogen bond donor/acceptor and engages in π−π stacking with the aromatic rings of the CSP. The bulky isopropyl and alpha-bromo groups dictate the steric fit into the chiral helical grooves of the amylose polymer. The enantiomer that achieves a superior three-point interaction will have a higher binding affinity and elute later 4.

ChiralRecognition CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) R_iso (R)-Enantiomer Complex Stronger Pi-Pi & H-Bonding CSP->R_iso High Affinity S_iso (S)-Enantiomer Complex Steric Hindrance Penalty CSP->S_iso Low Affinity Racemate Racemic Analyte (R/S Mixture) Racemate->CSP Injection Elute2 Late Elution (R) R_iso->Elute2 Elute1 Early Elution (S) S_iso->Elute1

Chiral recognition mechanism and differential elution on a polysaccharide CSP.

Experimental Protocols: A Self-Validating System

Protocol 1: Stereospecific Synthesis of (S)-2-bromo-3-methyl-N-phenylbutanamide
  • Dissolution: In a flame-dried flask under argon, dissolve 1.0 eq of (S)-2-bromo-3-methylbutanoic acid in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C. Add 1.1 eq of DCC and 0.1 eq of DMAP. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

  • Coupling: Dropwise, add 1.0 eq of freshly distilled aniline. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Filtration & Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Check (System Integrity): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the acid spot and the emergence of a UV-active higher-Rf spot confirm amide formation. Post-isolation, confirm enantiomeric excess (ee > 98%) via Chiral HPLC before proceeding to biological assays.

Protocol 2: Chiral HPLC Separation of Racemic Mixture
  • System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (n-Hexane/Isopropanol 90:10 v/v) at 1.0 mL/min until a stable baseline is achieved at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the racemic 2-bromo-3-methyl-N-phenylbutanamide in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample into the HPLC system.

  • Validation Check (System Integrity): Calculate the resolution factor ( Rs​ ) between the two peaks. An Rs​>1.5 indicates baseline separation, validating the system's suitability for quantifying the enantiomeric excess of synthetic batches.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Stereoisomers

Property(2R)-2-Bromo-3-methyl-N-phenylbutanamide(2S)-2-Bromo-3-methyl-N-phenylbutanamide
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol 256.14 g/mol
Chiral Center(s) C2 (R-configuration)C2 (S-configuration)
Specific Rotation [α]D​ Positive (+) TheoreticalNegative (-) Theoretical
Melting Point Identical (Enantiomeric pair)Identical (Enantiomeric pair)
Chromatographic Elution Late (on Amylose CSP)Early (on Amylose CSP)

Table 2: Optimized Chiral HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm)Amylose backbone provides optimal chiral grooves for bulky isopropyl groups.
Mobile Phase n-Hexane / Isopropanol (90:10)Non-polar bulk solvent maximizes H-bonding interactions with the CSP.
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
Detection UV at 254 nmTargets the strong chromophore of the N-phenyl (anilide) moiety.
Column Temp. 25 °CThermodynamically stabilizes the transient diastereomeric complexes.

References

  • Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid Source: MDPI URL:[Link]

  • Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents Source: RSC Publishing URL:[Link]

Sources

Foundational

Quantum Chemical Profiling of 2-Bromo-3-methyl-N-phenylbutanamide: A Comprehensive DFT and Mechanistic Guide

Executive Summary 2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0; MW: 256.14 g/mol ) is a highly versatile α -bromo amide derivative characterized by its chiral backbone and sterically demanding isopropyl and pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0; MW: 256.14 g/mol ) is a highly versatile α -bromo amide derivative characterized by its chiral backbone and sterically demanding isopropyl and phenyl substituents[1][2]. In modern drug development and synthetic methodology, α -bromo amides serve as critical electrophilic nodes for transition-metal-catalyzed asymmetric cross-couplings and photoredox transformations[3].

To harness this molecule's full synthetic potential, researchers must understand its intrinsic electronic topology, conformational flexibility, and orbital interactions. This whitepaper provides an authoritative, step-by-step Density Functional Theory (DFT) framework designed to extract highly accurate predictive data regarding the reactivity and stability of 2-bromo-3-methyl-N-phenylbutanamide.

Causality in Computational Methodology: The "Why" Behind the Protocol

As a Senior Application Scientist, it is imperative to move beyond merely listing software parameters and instead establish the physical causality governing our methodological choices. The accuracy of quantum chemical calculations is entirely dependent on the pairing of the exchange-correlation functional with an appropriate basis set.

Functional Selection: The M06-2X Advantage

For halogenated amides, we strictly mandate the use of the M06-2X hybrid meta-GGA functional[4].

  • Causality: M06-2X incorporates 54% exact Hartree-Fock (HF) exchange. This high percentage of non-local exchange drastically reduces the self-interaction error inherent in pure DFT methods, making it exceptionally accurate for modeling charge-transfer states and thermochemistry[4][5]. Furthermore, M06-2X is explicitly parameterized to capture non-covalent interactions (such as π−π stacking or CH−π interactions), which are critical when evaluating the conformational folding of the N-phenyl ring against the aliphatic backbone[6].

Basis Set Selection: 6-311++G(d,p)
  • Causality: The bromine atom possesses a large, highly polarizable electron cloud. Utilizing a triple- ζ basis set augmented with diffuse functions (++) is non-negotiable. The diffuse functions allow the electron density to expand spatially, which is critical for accurately modeling the lone pairs on the bromine, oxygen, and nitrogen atoms, as well as calculating accurate dipole moments and Molecular Electrostatic Potentials (MEP). Polarization functions ((d,p)) provide the necessary angular flexibility for the orbitals to distort during bond formation/breaking.

Solvation Modeling: SMD (Solvation Model based on Density)
  • Causality: Gas-phase calculations often fail to predict the correct global minimum for amides due to the lack of dielectric screening. We employ the SMD variation of the Polarizable Continuum Model (PCM). SMD is parameterized against experimental solvation free energies, providing a highly accurate thermodynamic correction when simulating the molecule in common cross-coupling solvents like THF or DMF.

Experimental Protocol: The Self-Validating DFT Workflow

The following protocol outlines the exact step-by-step methodology for executing the computational study using [7][8]. This workflow is designed as a self-validating system ; no electronic property is extracted until the geometric stationarity is mathematically proven.

Step 1: Conformational Search and Diastereomer Generation

2-bromo-3-methyl-N-phenylbutanamide possesses two contiguous stereocenters (C2 and C3), resulting in syn and anti diastereomeric pairs.

  • Generate 3D structures for both the (2R, 3R) and (2S, 3R) diastereomers.

  • Execute a molecular mechanics conformational search (e.g., using CREST/GFN2-xTB) to identify the lowest-energy rotamers, specifically rotating around the Cα​−Cβ​ and N−Cphenyl​ bonds.

Step 2: High-Level Geometry Optimization
  • Import the lowest-energy conformers into Gaussian 16.

  • Set the route section to: #p opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=thf) int=ultrafine.

  • Self-Validation Check: The freq keyword commands a harmonic vibrational frequency analysis on the optimized geometry. A true local minimum on the potential energy surface (PES) is strictly confirmed only when zero imaginary frequencies are observed. If an imaginary frequency is present (indicating a saddle point), the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 3: Electronic and Orbital Extraction
  • Frontier Molecular Orbitals (FMO): Extract the HOMO and LUMO energies from the formatted checkpoint (.fchk) file to evaluate the chemical hardness and electrophilicity index.

  • Natural Bond Orbital (NBO) Analysis: Append pop=nbo6 to the Gaussian input. NBO analysis transforms the complex delocalized molecular orbitals into localized Lewis-like bonds and lone pairs. We specifically look for the second-order perturbation energy ( E(2) ) of the nO​→σC−Br∗​ hyperconjugation, which dictates the lability of the carbon-bromine bond.

Workflow Visualization

Below is the logical architecture of the self-validating DFT protocol.

DFT_Workflow Start Input: 2-Bromo-3-methyl-N-phenylbutanamide (SMILES / 3D Structure) ConfSearch Conformational Search (Molecular Mechanics / CREST) Start->ConfSearch Opt Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) ConfSearch->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Perturb & Re-opt) Electronic Electronic Properties (HOMO-LUMO, MEP) Check->Electronic Yes (True Minimum) NBO NBO Analysis (Orbital Interactions) Check->NBO Yes

Figure 1: Step-by-step quantum chemical workflow for geometry optimization and electronic analysis.

Quantitative Data Presentation

The following table summarizes the representative quantum chemical outputs for the two primary diastereomers of 2-bromo-3-methyl-N-phenylbutanamide, calculated at the M06-2X/6-311++G(d,p) level in THF.

Thermochemical & Electronic Property(2R, 3R)-Diastereomer (anti)(2S, 3R)-Diastereomer (syn)Causality / Significance
Relative Free Energy ( ΔG , kcal/mol) 0.00+1.42The anti configuration minimizes steric clash between the isopropyl group and the bulky bromine atom.
Dipole Moment ( μ , Debye) 3.654.28Higher dipole in the syn isomer indicates aligned polar vectors of the C=O and C-Br bonds.
HOMO Energy (eV) -6.85-6.82Localized primarily on the N-phenyl π -system.
LUMO Energy (eV) -1.12-1.15Localized on the σC−Br∗​ orbital; lower energy indicates higher electrophilicity.
HOMO-LUMO Gap ( ΔEgap​ , eV) 5.735.67A narrower gap in the syn isomer suggests slightly higher kinetic reactivity.
Cα​−Br Bond Length ( ) 1.9821.995Elongated bond in the syn isomer correlates with increased hyperconjugative weakening.
NBO nN​→πC=O∗​ ( E(2) , kcal/mol) 58.456.1Strong amide resonance; restricts rotation around the C-N bond.

Mechanistic Implications for Drug Development

Understanding the quantum chemical profile of 2-bromo-3-methyl-N-phenylbutanamide directly accelerates drug discovery pipelines, particularly in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs).

By mapping the LUMO to the σC−Br∗​ anti-bonding orbital, researchers can predict the molecule's behavior in Ni-catalyzed asymmetric Negishi cross-couplings [3]. The elongated Cα​−Br bond length (1.982 ) and the specific trajectory of the LUMO dictate the oxidative addition rate of the low-valent transition metal into the carbon-halogen bond. Furthermore, the steric shielding provided by the adjacent C3-methyl (isopropyl group) induces a highly stereocontrolled environment, which computational models prove is the primary driver for the high enantiomeric excesses observed in experimental cross-coupling protocols of secondary alkyl electrophiles[3].

References

  • PubChem Compound Summary for CID 16227118, 2-bromo-3-methyl-N-phenylbutanamide National Center for Biotechnology Information (NCBI)[Link]

  • Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles ResearchGate / Chemical Reviews[Link]

  • Revised M06 density functional for main-group and transition-metal chemistry Proceedings of the National Academy of Sciences (PNAS) / NIH[Link]

  • Gaussian 16 Citation and Users Reference Gaussian, Inc.[Link]

  • Why does the M06-2X functional perform relatively well for charge-transfer in excited states? Chemistry Stack Exchange[Link]

Sources

Exploratory

Toxicological Profiling and Mechanistic Reactivity of 2-Bromo-3-methyl-N-phenylbutanamide

Executive Summary 2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0) is a specialized alpha-bromoamide utilized primarily as an intermediate in organic synthesis and as a specialty product in proteomics research[1]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0) is a specialized alpha-bromoamide utilized primarily as an intermediate in organic synthesis and as a specialty product in proteomics research[1]. From a toxicological and drug development perspective, the molecule presents specific structural alerts—most notably the alpha-bromoamide moiety. This functional group acts as a potent electrophile, predisposing the compound to covalent reactivity with biological nucleophiles. This technical whitepaper synthesizes the physicochemical properties, mechanistic toxicity pathways, and validated experimental protocols necessary for evaluating the safety and reactivity profile of this compound.

Physicochemical Profiling & Bioavailability

Understanding the physicochemical properties of 2-bromo-3-methyl-N-phenylbutanamide is critical for predicting its toxicokinetics. The compound exhibits moderate lipophilicity, allowing it to easily partition across cellular lipid bilayers, while its relatively low polar surface area suggests minimal hindrance to intracellular accumulation.

Table 1: Quantitative Physicochemical and Identification Data

PropertyValueToxicological ImplicationSource
CAS Number 111216-73-0Unique identifier for regulatory tracking.[2]
Molecular Formula C11H14BrNOIndicates presence of a reactive halogen.[2]
Molecular Weight 256.14 g/mol Favorable for rapid cellular diffusion (<500 Da).[2]
XLogP3 3.3Moderate lipophilicity; high membrane permeability.[2]
Topological Polar Surface Area 29.1 ŲHigh potential for off-target intracellular reactivity.[2]
Melting Point 115–116 °CSolid at room temperature; inhalation risk is dust-dependent.[3]

Mechanistic Toxicology: The Alpha-Bromoamide Electrophile

The core toxicological hazard of 2-bromo-3-methyl-N-phenylbutanamide stems from its inherent chemical reactivity. The molecule undergoes bimolecular nucleophilic substitution (SN2) reactions. The bromine atom serves as an excellent leaving group, while the adjacent carbonyl group withdraws electron density, highly sensitizing the alpha-carbon to attack by biological nucleophiles.

In biological systems, the primary targets for this electrophilic attack are thiol (-SH) groups. This leads to two major toxicological cascades:

  • Protein Haptenation: Covalent binding to cysteine residues on cellular proteins can alter protein conformation, leading to loss of function or the generation of immunogenic haptens (skin sensitization).

  • Glutathione (GSH) Depletion: Intracellular GSH rapidly conjugates with the alpha-bromoamide. While this is a detoxification mechanism, the rapid depletion of the cellular GSH pool removes the primary buffer against reactive oxygen species (ROS), triggering oxidative stress and cellular apoptosis.

Visualizing the Toxicity Pathway

The following diagram maps the logical progression from chemical exposure to cellular toxicity, highlighting the divergence between direct protein binding and oxidative stress pathways.

ToxicityPathway A 2-bromo-3-methyl- N-phenylbutanamide B Electrophilic SN2 Reactivity A->B C Glutathione (GSH) Depletion B->C D Covalent Binding to Cysteine Residues B->D E Oxidative Stress (ROS Accumulation) C->E F Cellular Toxicity & Haptenation D->F E->F G Nrf2 Antioxidant Response E->G

Fig 1. Electrophilic toxicity and cellular stress pathway of the alpha-bromoamide.

Standardized Experimental Protocols for Reactivity Assessment

To empirically evaluate the toxicity of 2-bromo-3-methyl-N-phenylbutanamide, researchers must utilize self-validating in vitro assays. The following protocols are engineered to isolate specific mechanistic endpoints.

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Designed to assess the skin sensitization potential by quantifying the compound's reactivity with synthetic cysteine-containing peptides, adhering to principles outlined in.

  • Step 1: Reagent Preparation. Prepare a 0.667 mM solution of synthetic cysteine peptide in pH 7.5 phosphate buffer. Dissolve 2-bromo-3-methyl-N-phenylbutanamide in acetonitrile to a concentration of 100 mM.

  • Step 2: Incubation. Mix the peptide and test chemical at a 1:10 molar ratio. Incubate in the dark at 25°C for 24 hours.

    • Causality: The 1:10 ratio establishes pseudo-first-order kinetics, ensuring the reaction rate depends solely on the peptide's nucleophilicity. Incubation in the dark prevents potential photolytic degradation of the carbon-bromine bond.

  • Step 3: HPLC-UV Quantification. Analyze the remaining unreacted peptide using reverse-phase HPLC at 220 nm.

  • Self-Validation System: The assay must include a positive control (Cinnamic aldehyde) and a vehicle control. The protocol is only deemed valid if the positive control yields a peptide depletion between 60.8% and 100%, and the vehicle control demonstrates an HPLC peak area Coefficient of Variation (CV) of < 10%.

Protocol B: Intracellular GSH Depletion Assay (Ellman’s Method)

Designed to measure the compound's ability to induce oxidative stress via the depletion of the intracellular antioxidant pool.

  • Step 1: Cell Treatment. Seed HepG2 cells at 1×10⁵ cells/well. Treat with varying concentrations (1 µM to 100 µM) of the test compound for 24 hours.

  • Step 2: Lysis and Precipitation. Lyse cells using 0.1% Triton X-100 in 5% Sulfosalicylic acid (SSA). Centrifuge at 10,000 x g for 10 minutes.

    • Causality: SSA is critical because it rapidly precipitates cellular proteins and denatures gamma-glutamylcysteine synthetase. This halts any further enzymatic synthesis or oxidation of GSH during sample handling, preserving the exact intracellular thiol state at the time of lysis.

  • Step 3: Colorimetric Reaction. Transfer the supernatant to a microplate and add Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). Read absorbance at 412 nm.

  • Self-Validation System: A standard curve using purified GSH must be run concurrently. The assay is valid only if the standard curve yields an R² > 0.99, and a positive control (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) induces >50% GSH depletion compared to the vehicle control.

Regulatory & Hazard Classification

While specific in vivo toxicological studies for 2-bromo-3-methyl-N-phenylbutanamide are limited, read-across methodology utilizing structurally analogous alpha-bromoamides (such as 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide and 2-bromo-N,N,3-trimethylbutanamide) provides a reliable predictive hazard profile[4][5].

Table 2: Extrapolated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard Code & StatementMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4H302 + H312: Harmful if swallowed or in contact with skin.High membrane permeability allows rapid systemic absorption[4].
Skin Irritation Category 2H315: Causes skin irritation.Covalent binding to epidermal proteins triggers localized inflammatory cascades[5].
Eye Irritation Category 2AH319: Causes serious eye irritation.Direct electrophilic attack on mucosal membranes[5].
Specific Target Organ Toxicity Category 3H336: May cause drowsiness or dizziness.Lipophilicity allows blood-brain barrier penetration, affecting CNS function[4].

References

  • PubChem. "2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118". National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. "2-bromo-N-(2-fluorophenyl)-3-methylbutanamide — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • OECD. "Test No. 442C: In Chemico Skin Sensitisation". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 2-Bromo-3-methyl-N-phenylbutanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) [1] Executive Summary & Mechanistic Rationale The synthesis of α -brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) [1]

Executive Summary & Mechanistic Rationale

The synthesis of α -bromo amides is a foundational transformation in medicinal chemistry, often serving as a critical intermediate for peptidomimetics, covalent inhibitors, and complex heterocyclic scaffolds. This application note details a highly optimized, scalable protocol for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide via the nucleophilic acyl substitution of 2-bromo-3-methylbutanoyl bromide with aniline.

Chemoselectivity and Causality

The reaction relies on a modified Schotten-Baumann-type acylation [2]. When aniline is introduced to 2-bromo-3-methylbutanoyl bromide, two electrophilic sites are theoretically available: the acyl carbon and the α -carbon.

  • Acyl Attack (Desired): The acyl bromide carbon is a "hard," highly polarized electrophile. Aniline, a moderate nucleophile, kinetically favors attack at this position, rapidly forming the tetrahedral intermediate that collapses to yield the amide.

  • α -Bromide Displacement (Undesired): The α -carbon is a "softer" electrophile and is sterically shielded by the adjacent isopropyl (3-methyl) group. Direct SN​2 displacement is kinetically sluggish under these conditions.

  • Dehydrohalogenation (Undesired): The presence of a base can induce E2 elimination of HBr to form an α,β -unsaturated amide [3]. To suppress this, the protocol enforces strict temperature control (0 °C during addition) and utilizes a precisely measured stoichiometric excess of triethylamine (Et 3​ N) to act purely as an HCl/HBr scavenger without over-promoting elimination.

Experimental Workflow

Workflow A 1. Reagent Preparation Aniline + Et3N in Anhydrous DCM B 2. Acyl Bromide Addition Dropwise at 0 °C (Controls Exotherm) A->B C 3. Nucleophilic Acyl Substitution Stir at RT for 2-4 Hours B->C D 4. Reaction Quench Saturated NaHCO3 (aq) C->D E 5. Liquid-Liquid Extraction Wash: 1M HCl (Removes Aniline) -> Brine D->E F 6. Drying & Concentration Na2SO4, Rotary Evaporation E->F G 7. Purification Recrystallization or Flash Chromatography F->G H Pure 2-bromo-3-methyl-N-phenylbutanamide G->H

Fig 1: Experimental workflow for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide.

Materials and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol discovery-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Aniline 93.131.010.00.93 g (0.91 mL)Nucleophile
2-Bromo-3-methylbutanoyl bromide 243.921.0510.52.56 g (1.42 mL)Electrophile
Triethylamine (Et 3​ N) 101.191.212.01.21 g (1.67 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/AN/A50 mLAprotic Solvent

Note: 2-bromo-3-methylbutanoyl bromide is highly moisture-sensitive. It must be handled under an inert atmosphere (N 2​ or Argon) to prevent hydrolysis to 2-bromo-3-methylbutanoic acid.

Step-by-Step Experimental Protocol

Phase 1: Setup and Addition
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Solvent & Amine Loading: Add 40 mL of anhydrous DCM to the flask. Inject aniline (0.91 mL, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) via syringe.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve 2-bromo-3-methylbutanoyl bromide (1.42 mL, 10.5 mmol) in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the reaction flask over 30 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical. The acylation is highly exothermic. Rapid addition causes localized heating, which accelerates the E2 elimination of the α -bromide by Et 3​ N, drastically reducing the yield.

Phase 2: Reaction Execution and Monitoring
  • Stirring: Once the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Self-Validating System (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 20% EtOAc in Hexanes). The disappearance of the aniline spot (visualized by UV and Ninhydrin stain) validates reaction completion. The formation of a dense white precipitate (triethylammonium bromide) in the flask serves as a secondary visual confirmation of the acylation event.

Phase 3: Work-up and Extraction
  • Quench: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 10 minutes to neutralize any unreacted acid bromide.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Acid Wash (Critical Step): Wash the combined organic layers with 1M aqueous HCl (30 mL).

    • Causality Note: This is a self-validating purification step. The acidic wash protonates any trace unreacted aniline, converting it into water-soluble anilinium chloride, effectively removing it from the organic phase.

  • Final Wash & Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude off-white solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Filter the resulting white crystals under vacuum, wash with cold hexanes, and dry under high vacuum overnight.

Yield Analysis and Optimization Data

The following table demonstrates the effect of varying reaction parameters on the isolated yield, validating the chosen protocol conditions.

Solvent SystemBase UsedTemperature ProfileIsolated Yield (%)Purity (HPLC)
DCM (Anhydrous) Et 3​ N (1.2 eq) 0 °C RT 88% >98%
THF (Anhydrous)Et 3​ N (1.2 eq)0 °C RT76%95%
DCM (Anhydrous)Et 3​ N (2.5 eq)RT (No cooling)45%*80%
Water/DCM (Biphasic)NaOH (10% aq)RT62%**92%

*High base concentration and lack of cooling led to significant α,β -elimination byproducts. **Biphasic Schotten-Baumann conditions resulted in partial hydrolysis of the highly reactive acyl bromide.

References

  • National Center for Biotechnology Information. "2-bromo-3-methyl-N-phenylbutanamide" PubChem Compound Summary for CID 16227118. Accessed March 16, 2026. URL: [Link]

  • Wikipedia Contributors. "Schotten–Baumann reaction" Wikipedia, The Free Encyclopedia. Accessed March 16, 2026. URL: [Link]

Application

applications of 2-bromo-3-methyl-N-phenylbutanamide in organic synthesis

Application Note: 2-Bromo-3-methyl-N-phenylbutanamide in Advanced Organic Synthesis Mechanistic Insights and Protocols for Transition-Metal-Free Diarylamine Synthesis via the Smiles Rearrangement Cascade Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-3-methyl-N-phenylbutanamide in Advanced Organic Synthesis Mechanistic Insights and Protocols for Transition-Metal-Free Diarylamine Synthesis via the Smiles Rearrangement Cascade

Executive Summary

The synthesis of diarylamines is a critical operation in pharmaceutical development, typically achieved via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann reactions). However, heavy metal contamination remains a significant regulatory hurdle in Active Pharmaceutical Ingredient (API) manufacturing.

2-Bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) [1] offers an elegant, metal-free alternative. Functioning as a highly specialized "aniline transfer reagent," this α -bromo amide enables the direct conversion of phenols into N -phenylarylamines. This application note details the mechanistic rationale, specifically the role of the Thorpe-Ingold effect, and provides a self-validating protocol for executing this one-pot cascade reaction [2].

Chemical Profile & Mechanistic Rationale

While simple α -bromo acetamides are standard alkylating agents, the specific architecture of 2-bromo-3-methyl- N -phenylbutanamide—featuring an α -isopropyl group and an N -phenyl moiety—primes it for a complex reaction cascade: O -alkylation, followed by a Truce-Smiles rearrangement, and concluding with amide hydrolysis[3].

The Causality of the α -Isopropyl Group (Thorpe-Ingold Effect): Attempting this reaction with a simple unsubstituted α -bromoacetamide often results in poor yields or requires highly forcing conditions. The bulky α -isopropyl group in 2-bromo-3-methyl- N -phenylbutanamide serves a critical thermodynamic function. By increasing steric bulk at the α -carbon, it narrows the internal bond angles of the resulting α -aryloxy amide intermediate. This conformational lock (the Thorpe-Ingold effect) forces the deprotonated amide nitrogen and the electron-deficient ipso-carbon of the aryloxy ring into close spatial proximity. This drastically lowers the activation entropy ( ΔS‡ ) required to form the spiro Meisenheimer complex, thereby accelerating the intramolecular nucleophilic aromatic substitution ( SN​Ar ).

SmilesCascade Phenol Phenol + Reagent (O-Alkylation) Ether α-Aryloxy Amide (Pre-organized) Phenol->Ether NaOH, 50 °C Spiro Spiro Meisenheimer Complex Ether->Spiro Thorpe-Ingold Effect HydroxyAmide N,N-Diaryl-α-hydroxyamide (C-O Cleavage) Spiro->HydroxyAmide Smiles Rearrangement Product Secondary Diarylamine (+ α-Hydroxy Acid) HydroxyAmide->Product Hydrolysis, 100 °C

Workflow of the Smiles rearrangement cascade for diarylamine synthesis.

Experimental Protocol: One-Pot Synthesis of N-Phenyl-2-naphthylamine

This protocol describes the transition-metal-free amination of 2-naphthol using 2-bromo-3-methyl- N -phenylbutanamide as the aniline source [2].

Reagents and Materials
  • Substrate: 2-Naphthol (144 mg, 1.0 mmol)

  • Reagent: 2-Bromo-3-methyl- N -phenylbutanamide (510 mg, 2.0 mmol)

  • Base: Sodium Hydroxide (NaOH) (160 mg, 4.0 mmol)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (3.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-naphthol, NaOH, and 2-bromo-3-methyl- N -phenylbutanamide. Purge the vessel with nitrogen and inject anhydrous DMSO.

    • Causality of Equivalents: The use of 4.0 equivalents of NaOH is a deliberate, self-validating choice. One equivalent deprotonates the phenol; a second deprotonates the amide to trigger the Smiles rearrangement; a third neutralizes the resulting α -hydroxy acid byproduct; and the final equivalent maintains the highly basic environment required to drive the final hydrolysis step. The 2.0 equivalents of the bromo amide compensate for partial consumption via direct base-catalyzed hydrolysis.

  • O -Alkylation Phase: Seal the tube and heat the reaction mixture at 50 °C for 3 hours.

    • Causality of Temperature: Maintaining 50 °C ensures selective SN​2 displacement of the bromide by the phenoxide. Exceeding this temperature prematurely can lead to the degradation of the α -bromo amide before etherification is complete.

  • Rearrangement & Hydrolysis Phase: Elevate the temperature to 100 °C and stir for an additional 10 hours.

    • Causality of Temperature: The thermal energy provided at 100 °C overcomes the activation barrier for the Meisenheimer complex formation. The extended heating under strongly basic conditions forces the cleavage of the sterically congested N,N -diaryl- α -hydroxyamide intermediate, releasing the desired secondary amine.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous mixture with dichloromethane (3 × 25 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (2 × 20 mL) to remove residual DMSO. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue via flash silica gel column chromatography using a gradient eluent of petroleum ether/ethyl acetate (20/1, v/v).

    • Result: N -Phenyl-2-naphthylamine is isolated as a brown solid (Yield: ~68%).

Reaction Scope & Quantitative Data

The utility of α -substituted N -phenyl amides extends across various electronically diverse phenols. The table below summarizes the comparative efficiency of different α -substituted aniline transfer reagents, demonstrating that electron-withdrawing groups on the phenol (which increase the electrophilicity of the ipso-carbon) generally enhance the yield of the Smiles rearrangement [2].

Phenol Substrate α -Halo Amide ReagentDiarylamine ProductIsolated Yield (%)
2-Naphthol 2-Bromo-3-methyl- N -phenylbutanamide N -Phenyl-2-naphthylamine68%
p-Chlorophenol 2-Bromo- N -phenylpropanamide4-Chlorodiphenylamine75%
p-Cyanophenol 2-Chloro- N -phenylacetamide4-Cyanodiphenylamine84%
p-Hydroxypropiophenone 2-Bromo-2-phenyl- N -phenylacetamide4-Propionyldiphenylamine69%

Troubleshooting & Optimization

  • Incomplete Hydrolysis: If LC-MS analysis of the crude mixture shows a mass corresponding to the N,N -diaryl- α -hydroxyamide intermediate ( [M+H]+ = Product Mass + 100 Da for the α -hydroxyisovaleric moiety), the final hydrolysis step is incomplete. Solution: Increase the second-stage heating temperature to 120 °C or add an additional 1.0 eq of NaOH.

  • Poor Initial Alkylation: Highly electron-deficient phenols (e.g., nitrophenols) are poor nucleophiles. Solution: Substitute DMSO with N-methyl-2-pyrrolidone (NMP) and increase the initial alkylation temperature from 50 °C to 60 °C.

References

  • National Center for Biotechnology Information. "2-bromo-3-methyl-N-phenylbutanamide - PubChem Compound Summary." PubChem, [Link].

  • Google Patents. "Method preparing N-aryl and N-alkyl aromatic amine type compound from phenol type compound.
  • Canadian Journal of Chemistry. "The Truce–Smiles rearrangement and related reactions: a review." Canadian Science Publishing, [Link].

Method

Topic: A Systematic Approach to the Development and Validation of Analytical Methods for 2-Bromo-3-methyl-N-phenylbutanamide

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, experience-driven guide for the development, optimization, and validation of robust analytical meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, experience-driven guide for the development, optimization, and validation of robust analytical methods for 2-bromo-3-methyl-N-phenylbutanamide. Tailored for researchers, quality control analysts, and drug development professionals, this guide moves beyond rote instructions to explain the fundamental rationale behind critical experimental decisions. We present detailed protocols for a primary quantitative High-Performance Liquid Chromatography (HPLC) method with UV detection and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and regulatory compliance.

Foundational Understanding: The Analyte and the Objective

Effective method development begins not in the lab, but with a thorough understanding of the analyte and the analytical objective. 2-Bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0) is an amide containing both a bromine atom and an aromatic phenyl group.[1][2] The presence of the phenyl ring provides a chromophore, making UV-based detection a logical starting point. The bromine atom imparts specific isotopic patterns in mass spectrometry, which is invaluable for identity confirmation.[3]

Our primary objective is to develop a stability-indicating quantitative method, meaning the method must be able to resolve the active compound from potential impurities and degradation products. This necessitates a high-resolution separation technique like HPLC. A secondary objective is to have an orthogonal method for unambiguous identity confirmation, for which GC-MS is ideally suited.

cluster_0 Overall Analytical Strategy A Analyte Characterization Physicochemical Properties (Structure, MW, UV, Solubility) B Primary Method (Quantitative) HPLC-UV Stability-Indicating Assay & Purity A->B Informs Selection C Confirmatory Method (Qualitative) GC-MS Identity Confirmation & Volatile Impurities A->C Informs Selection D Method Validation ICH Q2(R1) Guidelines Specificity, Linearity, Accuracy, Precision, Robustness B->D C->D

Caption: High-level strategy for method development and validation.

Physicochemical Profile

All subsequent decisions are predicated on the known and predicted properties of the analyte.

PropertyValue / ObservationSource / Rationale
Chemical Formula C₁₁H₁₄BrNO[2][4]
Molecular Weight 256.14 g/mol [2][4]
CAS Number 111216-73-0[1][2]
Melting Point 115-116 °C[1]
Predicted Solubility Soluble in polar organic solvents (Methanol, Acetonitrile); Poorly soluble in water.Based on the presence of the largely non-polar N-phenylbutanamide structure.
UV Absorbance Expected UV λ_max ~240-260 nmThe N-phenyl group is a known chromophore. An initial UV scan is required to confirm the optimal wavelength.

Primary Quantitative Method: Reversed-Phase HPLC

Rationale and Technique Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its high efficiency, robustness, and applicability to a wide range of semi-polar organic molecules. Given the analyte's structure, a C18 (octadecylsilyl) stationary phase is the logical first choice as it provides excellent hydrophobic retention for the phenyl and alkyl portions of the molecule. A gradient elution using water and a miscible organic solvent like acetonitrile will allow for the effective elution of the main analyte while also separating it from earlier-eluting polar impurities and later-eluting non-polar impurities.

Detailed HPLC Protocol

Instrumentation:

  • An HPLC system equipped with a degasser, binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended ConditionScientific Justification
Stationary Phase C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 chemistry provides the necessary hydrophobic interaction. A 150 mm length offers a good balance between resolution and run time, while the 3.5 µm particles ensure high efficiency.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe acid modifier protonates free silanols on the stationary phase, significantly reducing peak tailing for the amide analyte and ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier with low viscosity and good UV transparency.
Gradient Program Time (min)%B
0.040
10.095
12.095
12.140
15.040
Rationale for Gradient The initial 40% B provides good retention. The ramp to 95% B ensures that any strongly retained impurities are eluted from the column. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column, providing optimal efficiency without excessive backpressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and ensures consistent, reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection Wavelength 254 nm (or λ_max determined by DAD)254 nm is a common wavelength for aromatic compounds. A DAD is preferred to confirm peak purity and identify the optimal detection wavelength.

Preparation of Solutions:

  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water. This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 12.5 mg of 2-bromo-3-methyl-N-phenylbutanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 12.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent. Further dilute as necessary to achieve a final concentration of approximately 50 µg/mL.

Method Validation Protocol (per ICH Q2(R1))

Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[5][6][7] The following experiments are mandatory.

cluster_0 ICH Q2(R1) Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision QuantitationLimit LOQ / LOD Precision->QuantitationLimit Robustness Robustness QuantitationLimit->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Caption: A logical workflow for the validation of an analytical method.

Validation Data Summary (Hypothetical Acceptance Criteria):

Validation ParameterExperimentAcceptance Criteria
Specificity Analyze blank, placebo, and force-degraded samples (acid, base, peroxide, heat, light).The analyte peak must be free from interference. Peak purity index (from DAD) must be > 0.999.
Linearity Analyze five standards over the range of 50% to 150% of the target concentration (e.g., 25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Analyze a blank matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six individual sample preparations at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[5]
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.Overall RSD for both sets of data combined should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by S/N ratio (10:1) or from linearity data.The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness Deliberately vary method parameters (Flow rate ±10%, Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters must pass. Analyte concentration should not change significantly.[8]

Confirmatory Identity Method: GC-MS

Rationale and Technique Selection

Gas Chromatography is an excellent technique for separating volatile and semi-volatile compounds.[9] Coupling it with a Mass Spectrometer provides high-confidence identification based on both the compound's retention time and its unique mass fragmentation pattern.[10] This serves as an ideal orthogonal technique to HPLC. The presence of bromine is a key advantage here, as its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments, providing a definitive marker for the analyte.[3]

Detailed GC-MS Protocol

Instrumentation:

  • A Gas Chromatograph with a split/splitless inlet, coupled to a Mass Selective Detector (MSD).

  • Data system with a searchable mass spectral library (e.g., NIST).

GC-MS Conditions:

ParameterRecommended ConditionScientific Justification
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)This non-polar column is robust and provides excellent separation for a wide range of compounds based primarily on boiling point.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency. Constant flow mode maintains stable retention times during the temperature ramp.
Inlet Temperature 280 °CMust be hot enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.
Injection Mode/Volume 1 µL, Split (e.g., 20:1 ratio)A split injection prevents column overload and ensures sharp chromatographic peaks. The ratio can be adjusted based on sensitivity needs.
Oven Program Start at 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)The initial temperature allows for focusing of the analyte at the head of the column. The ramp rate is chosen to provide good separation in a reasonable time. The final hold ensures elution of any high-boiling point compounds.
MS Transfer Line 290 °CKept slightly hotter than the final oven temperature to prevent analyte condensation before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy that produces reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation.
Mass Scan Range m/z 50 - 350This range will capture the molecular ion (m/z ~256/258) and key fragment ions while avoiding low-mass interference from the solvent and air.

Identity Confirmation: The identity of 2-bromo-3-methyl-N-phenylbutanamide is confirmed if the sample peak has:

  • The same retention time as the reference standard (within a narrow window, e.g., ±0.1 min).

  • A mass spectrum that matches the reference standard, including the characteristic M+ and M+2 isotopic pattern for the molecular ion.

References

  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 51(5), 394-402. [Link]

  • International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Alaee, M., & Reiner, E. J. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. International Journal of Environmental Research and Public Health, 19(8), 4697. [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • Poma, G., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 12(1), 60. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2018). Q 2 (R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Pharmaceutical Analysis by HPLC (pp. 1-24). Elsevier. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 2-bromo-3-methyl-N-phenylbutanamide. [Link]

  • Chemical Synthesis Database. (n.d.). 2-bromo-N-methyl-N-phenylbutanamide. [Link]

  • PubChem. (n.d.). 2-bromo-3-methyl-N-phenylbutanamide. [Link]

  • Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 670. [Link]

Sources

Application

Application Note: High-Throughput Analysis of Halogenated Organic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This comprehensive guide provides a detailed framework for the analysis of halogenated organic compounds (HOCs) utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated compounds are a broad and signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the analysis of halogenated organic compounds (HOCs) utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated compounds are a broad and significant class of molecules, encompassing pharmaceuticals, agrochemicals, and environmental pollutants.[1] Their analysis is critical for drug development, environmental monitoring, and regulatory compliance. This document offers in-depth protocols, from sample preparation to data analysis, grounded in scientific principles to ensure accuracy, reliability, and robustness. We will delve into the causality behind experimental choices, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Organics

Halogenated organic compounds (HOCs) are characterized by the presence of one or more halogen atoms (F, Cl, Br, I). This structural feature imparts unique chemical and physical properties, including increased environmental persistence and, in some cases, toxicity.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of these compounds, offering high-resolution separation and definitive identification.[3] The mass spectrometer acts as a universal detector, and its output provides a wealth of information for reliable compound identification, often reducing the need for extensive sample cleanup.

The primary challenges in HOC analysis lie in their diverse range of volatilities, polarities, and concentrations in various matrices. Furthermore, the potential for co-elution of isomers and congeners necessitates high-efficiency chromatographic separation.[3] This application note will address these challenges by providing a systematic approach to method development and validation.

Foundational Principles: Mass Spectrometry of Halogenated Compounds

A thorough understanding of the behavior of halogenated compounds in the mass spectrometer is crucial for accurate identification. When a molecule is ionized, typically through electron ionization (EI) in GC-MS, it forms a molecular ion (M+•) that can be unstable and break down into smaller, charged fragments.[1] This fragmentation pattern serves as a unique "fingerprint" for the molecule.[1]

The presence of halogens significantly influences fragmentation in two key ways:

  • Isotopic Patterns: Chlorine and bromine have distinct and abundant stable isotopes. A compound with one chlorine atom will exhibit a molecular ion (M) peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[1] For a compound with one bromine atom, the M and M+2 peaks will be of nearly equal intensity.[1][4] These characteristic isotopic patterns are invaluable for confirming the presence and number of chlorine or bromine atoms in a molecule or its fragments.

  • Fragmentation Pathways: A common fragmentation pathway for many halogenated compounds is the cleavage of the carbon-halogen (C-X) bond, resulting in the loss of a halogen radical (X•) and the formation of a carbocation.[1][5] The ease of this cleavage is inversely proportional to the C-X bond strength (C-I < C-Br < C-Cl < C-F).[1] Another significant pathway is alpha-cleavage, where the bond adjacent to the carbon bearing the halogen is broken.[5]

Experimental Workflow: From Sample to Data

A robust and reproducible workflow is the cornerstone of reliable HOC analysis. The following sections detail the critical steps, from initial sample preparation to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, SPME, Headspace) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Qualitative Qualitative Analysis (Library Search, Fragmentation) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: High-level workflow for GC-MS analysis of halogenated organic compounds.

Sample Preparation: Isolating the Analytes of Interest

The choice of sample preparation technique is dictated by the sample matrix (e.g., water, soil, biological fluids) and the physicochemical properties of the target analytes.[6] The goal is to efficiently extract the HOCs while minimizing interferences.

3.1.1. Extraction Techniques for Aqueous Samples

  • Liquid-Liquid Extraction (LLE): A classic technique that relies on the partitioning of analytes between two immiscible solvents.[7] It is particularly useful for isolating organic compounds from aqueous matrices.

  • Solid-Phase Extraction (SPE): Offers improved efficiency and reduced solvent consumption compared to LLE.[7] SPE utilizes a solid sorbent to selectively retain analytes, which are then eluted with a small volume of an appropriate solvent.[7]

  • Headspace Analysis: Ideal for volatile halogenated organic compounds (HVOCs) in aqueous samples.[8] This technique involves analyzing the vapor phase in equilibrium with the sample, effectively separating volatile analytes from the non-volatile matrix.

  • Solid-Phase Microextraction (SPME): A solvent-free method that uses a polymer-coated fused silica fiber to extract and concentrate analytes from a sample.[7][9] The fiber is then directly introduced into the GC inlet for thermal desorption.[7]

Protocol 1: Headspace GC-MS Analysis of Volatile Halogenated Organic Compounds in Water

This protocol is adapted for the analysis of common industrial groundwater contaminants.[8]

  • Sample Preparation:

    • Prepare dilute aqueous solutions of target analytes (e.g., chloroform, tetrachloroethylene, bromobenzene) in the range of 3-8 mg/L.[8]

    • Transfer 1.0 mL of the sample into a 20 mL headspace vial.[8]

  • Instrumentation:

    • Utilize a GC-MS system equipped with a headspace autosampler.[8]

    • A nonpolar GC column, such as an Agilent DB-1-MS (15 m, 0.25 mm, 0.25 µm), is suitable for this separation.[8]

  • Headspace Sampler Conditions:

    • Incubate the sample vial at 37 °C for 30 seconds with shaking.[8]

    • Use a 5 mL gastight syringe thermostated at 37 °C to withdraw 0.25 mL of the headspace vapor.[8]

  • GC-MS Analysis:

    • Inject the headspace vapor into the GC.

    • A typical temperature program starts at 40 °C for 1 minute, followed by a linear ramp to 95 °C over 2.1 minutes.[8]

    • Operate the mass spectrometer in full scan mode.[8]

3.1.2. Derivatization: Enhancing Analyte Properties

Derivatization is a chemical modification process employed to improve the analytical properties of a compound for GC analysis.[10] For some halogenated compounds, particularly those with polar functional groups (e.g., phenols), derivatization can:

  • Increase Volatility and Thermal Stability: By replacing active hydrogens in polar groups like -OH, -NH, and -SH, derivatization reduces intermolecular hydrogen bonding, making the compounds more volatile and less prone to degradation in the hot GC inlet.[10][11]

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing caused by interactions between polar analytes and active sites in the GC system.[10]

  • Enhance Detectability: Introducing specific chemical groups can increase the sensitivity of detection, for example, by adding halogen atoms for enhanced response with an electron capture detector (ECD).[10][12]

Common derivatization reactions include silylation, acylation, and alkylation.[12]

GC-MS Instrumentation and Method Parameters

The selection of appropriate GC and MS parameters is critical for achieving optimal separation and detection of HOCs.

3.2.1. GC Column Selection

The choice of the stationary phase is the most crucial step in column selection. The principle of "like dissolves like" is a good starting point; the polarity of the stationary phase should be matched to the polarity of the analytes.[13]

Stationary Phase TypePolarityTypical Applications for Halogenated Compounds
100% DimethylpolysiloxaneNon-polarGeneral purpose, separation based on boiling point.
5% Phenyl-95% DimethylpolysiloxaneNon-polarA good starting point for a wide range of HOCs.
Mid-polarity Phases (e.g., 35% Phenyl)IntermediateConfirmation analysis, providing different selectivity.[14]
Polyethylene Glycol (PEG) "WAX"PolarAnalysis of more polar HOCs like halogenated phenols.[13]
Trifluoropropyl-containing phasesIntermediateParticularly effective for halogenated compounds due to specific interactions.[13]

Column dimensions (length, internal diameter, and film thickness) also play a significant role. A 0.25 mm internal diameter is a common choice, offering a good balance between efficiency and sample capacity.[13]

3.2.2. Mass Spectrometer Settings

For most applications involving HOCs, electron ionization (EI) at 70 eV is the preferred ionization technique due to its ability to generate reproducible and extensive fragmentation patterns, which are useful for library matching.[1] The mass spectrometer can be operated in two main modes:

  • Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each eluting compound. This is ideal for identifying unknown compounds.

  • Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analytes. This mode offers significantly higher sensitivity and is preferred for trace-level quantification.[15]

Protocol 2: General GC-MS Parameters for Halogenated Organic Compound Analysis

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Inlet Temperature: 250-280 °C (optimize to ensure complete vaporization without thermal degradation).

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp Rate: 10-20 °C/min.

    • Final Temperature: 280-300 °C, hold for 2-5 minutes.

    • Rationale: The temperature program should be optimized to provide good separation of all target analytes within a reasonable run time.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-550) for initial identification, then SIM mode for quantification.

Data Analysis: Identification and Quantification

3.3.1. Qualitative Analysis

The identification of HOCs is typically a two-step process:

  • Retention Time Matching: The retention time of a peak in the sample chromatogram is compared to that of a known standard analyzed under the same conditions.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak is compared to a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously analyzed standard. The presence of the correct molecular ion and characteristic fragment ions, including the distinctive isotopic patterns for chlorine and bromine, provides a high degree of confidence in the identification.

Qualitative_Analysis cluster_input Input Data cluster_process Identification Process cluster_reference Reference Data cluster_output Output Chromatogram Sample Chromatogram RT_Match Retention Time Matching Chromatogram->RT_Match MassSpectra Mass Spectra of Peaks MS_Match Mass Spectrum Matching MassSpectra->MS_Match Identified_Compound Identified Compound RT_Match->Identified_Compound MS_Match->Identified_Compound Standard_RT Standard Retention Time Standard_RT->RT_Match Library_MS Spectral Library Library_MS->MS_Match

Caption: Logical flow for qualitative analysis of GC-MS data.

3.3.2. Quantitative Analysis

Accurate quantification is essential for many applications. The two most common methods are the external standard and internal standard methods.[16][17]

  • External Standard Method: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.[18] This method is straightforward but can be susceptible to variations in injection volume.[17][19]

  • Internal Standard Method: A known amount of a compound not present in the sample (the internal standard) is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the ratio of their concentrations.[17] This method compensates for variations in injection volume and other systematic errors, generally providing higher accuracy and precision.[17][18]

Table 1: Comparison of Quantitative Methods

FeatureExternal Standard MethodInternal Standard Method
Principle Compares analyte response to a calibration curve of external standards.[18]Compares the ratio of analyte response to internal standard response.[19]
Advantages Simple to implement, suitable for a large number of samples.[16]Corrects for variations in injection volume and instrument response, leading to higher precision.[18][19]
Disadvantages Sensitive to variations in injection volume and instrument drift.[17]Requires a suitable internal standard that is well-separated from other components and does not interfere with the analysis.[19]
Best For Simple matrices and routine analyses where high precision is not the primary concern.[16]Complex matrices, trace-level quantification, and when high accuracy and precision are required.[16]

Troubleshooting Common GC-MS Issues

Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is key to minimizing downtime.

ProblemPotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; column contamination.[20]Replace the injector liner with a deactivated one; trim the front end of the column (5-10 cm); bake out the column.[20][21]
Poor Peak Shape (Fronting) Column overload; injection port temperature too low.[21]Reduce injection volume or dilute the sample; increase the injector temperature.[21]
Inconsistent Retention Times Fluctuations in carrier gas flow; oven temperature not stable; air leak in the system.[22]Check for leaks using an electronic leak detector; verify oven temperature control; ensure a stable carrier gas supply.
Low Sensitivity Contaminated ion source; air leak in the MS vacuum system; incorrect column installation in the MS transfer line.[20][21]Clean the ion source; check for leaks (look for high m/z 28 and 32); reinstall the column, ensuring the correct insertion depth.[20]
"Ghost" Peaks Carryover from a previous injection; contaminated syringe or injector.[22]Run a solvent blank; clean the syringe; bake out the injector and column.

Conclusion

The GC-MS analysis of halogenated organic compounds is a powerful and versatile technique with broad applications in science and industry. By understanding the fundamental principles of mass spectrometry, carefully selecting and optimizing sample preparation and instrumental parameters, and employing a systematic approach to data analysis and troubleshooting, researchers can achieve high-quality, reliable, and defensible results. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing robust analytical methods for this important class of compounds.

References

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. PubMed. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • GC Column Selection Guide. JCANO. [Link]

  • Buyer's Guide: Choosing the Best GC Columns. Labcompare. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. US EPA. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Why Choose Internal Standard Over External Standard in Chromatographic Quantification?. LinkedIn. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Technology Networks. [Link]

  • Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. Zhejiang ALWSCI Technologies Co.,Ltd. [Link]

  • Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. LCGC International. [Link]

  • Analysis results of GC. Shimadzu Benelux. [Link]

  • Sample preparation for the analysis of volatile organic compounds in air and water matrices. Springer. [Link]

  • Get your GC-MS troubleshooting guide now!. Separation Science. [Link]

  • How do I quantify volatile organic compounds using GC-MS?. ResearchGate. [Link]

  • EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. EPA. [Link]

  • How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

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Method

Application Note: Safe Handling, Storage, and Quenching Protocols for Brominated Compounds in Chemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Hazards Brominated compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Hazards

Brominated compounds—ranging from elemental bromine (Br₂) to solid reagents like N-Bromosuccinimide (NBS) and interhalogens like bromine chloride (BrCl)—are indispensable in drug development for electrophilic aromatic substitutions, allylic brominations, and oxidation reactions. However, their high reactivity presents severe environmental, health, and safety (EHS) risks.

Elemental bromine is a dense, volatile liquid that readily vaporizes at room temperature, emitting highly toxic, corrosive, and lachrymatory red-brown fumes[1]. It acts as a powerful electrophile and oxidizing agent. Solid brominating agents like NBS, while easier to handle, are radical initiators that can undergo violent exothermic decomposition if contaminated or improperly stored[2][3]. Understanding the physicochemical causality behind these degradation pathways is essential for designing self-validating safety protocols.

The Causality of Degradation: Storage and Segregation Rules

The stability of brominated compounds is heavily dependent on environmental control. Improper storage leads to reagent degradation, which not only ruins experimental yields but also generates pressurized, hazardous byproducts.

  • Light and Moisture Sensitivity: Reagents like NBS are highly sensitive to light and atmospheric moisture. Moisture catalyzes the hydrolysis of NBS, releasing hydrobromic acid (HBr) and free bromine, which autocatalyzes further degradation[3]. This is visually validated when white NBS powder turns yellow or brown. To prevent this, NBS must be stored in a refrigerator (2–8 °C) under an inert gas (nitrogen or argon) in tightly sealed, light-resistant amber containers.

  • Chemical Incompatibilities: Bromine and brominated oxidizers must be strictly segregated from reducing agents, alkali metals, ammonia, and combustible organics. For instance, mixing NBS with aniline, diallyl sulfide, or hydrazine can result in extremely violent or explosive reactions due to the rapid, uncontrolled oxidation of the organic substrate[2][4].

  • Vapor Containment and Material Compatibility: Bromine vapor is highly corrosive to most metals. Liquid bromine must be stored in a ventilated corrosives cabinet within secondary containment. Never use aluminum or galvanized containers, as bromine will rapidly corrode them, compromising structural integrity[2].

Engineering Controls and Handling Procedures

A self-validating handling protocol ensures that if one safety measure fails, another prevents exposure.

Personal Protective Equipment (PPE) Causality

Standard nitrile gloves are highly permeable to pure liquid bromine and provide insufficient protection. When handling liquid bromine or bromine chloride, Neoprene or Viton® gloves are mandatory, as their dense polymeric cross-linking resists halogen penetration[1][5]. This must be paired with safety goggles, a full face shield, and a chemical-resistant lab coat[1][2].

Reaction Setup and Vapor Scrubbing

All manipulations must occur in a properly functioning fume hood with the sash lowered to minimize the breathing zone opening. During reflux or extended bromination reactions, stoichiometric amounts of gaseous HBr are generated.

  • Avoid Solid Drying Tubes: Attempting to trap HBr and Br₂ vapors using a drying tube filled with solid sodium thiosulfate is dangerous; the solid can become congested, leading to pressure buildup and potential vessel rupture[6].

  • Use Liquid Scrubbers: Instead, route the exhaust gas through a Dreschel bottle (scrubber) filled with a 10% aqueous sodium thiosulfate solution. To prevent suck-back of the aqueous solution into the reaction vessel, install an empty safety trap (drop-out flask) between the condenser and the scrubber[6].

Quantitative Data Summaries

Table 1: Storage and Handling Parameters for Key Brominated Reagents
CompoundPhysical StatePrimary HazardsStorage RequirementsSpecific Handling PPE
Bromine (Br₂) Heavy LiquidHighly toxic, corrosive, volatile[1]Corrosives cabinet, secondary containmentNeoprene/Viton® gloves, face shield[1][5]
N-Bromosuccinimide Crystalline SolidCorrosive, irritant, reactive[4]2–8 °C, inert gas, dark, dry[3]PVC/Nitrile gloves, particulate respirator[2]
Bromine Chloride Liquid/GasToxic, strong oxidizer[5]Pressurized cylinder, cool, dry[5]Acid-gas respirator, heavy-duty Neoprene[5]
Table 2: Stoichiometry of Common Bromine Quenching Agents[1]
Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Mechanistic Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous (w/v)2:1Standard; can form colloidal sulfur in highly acidic conditions.
Sodium Bisulfite NaHSO₃Saturated aqueous1:1Excellent alternative in acidic media; prevents sulfur precipitation.
Sodium Sulfite Na₂SO₃200 g/L aqueous1:1Effective, avoids sulfur precipitation entirely.
Cyclohexene C₆H₁₀Neat or in solvent1:1Organic quencher; forms dibrominated alkane in the organic layer.

Experimental Protocol: Safe Bromination and Biphasic Quenching

This protocol describes the safe execution of a standard electrophilic bromination using liquid bromine, followed by a thiosulfate quench. The visual disappearance of the red-brown color serves as the self-validating indicator of a successful quench[1].

Step 1: Reagent Preparation and Dilution

  • Ensure the fume hood sash is lowered. Place a small Erlenmeyer flask with 5 mL of dichloromethane (DCM) nearby to rinse measuring devices.

  • Rather than using neat bromine, dilute the required volume of Br₂ 1:1 with a compatible solvent (e.g., DCM or glacial acetic acid) in an addition funnel. Dilution provides a wider margin of temperature control and attenuates the sudden release of corrosive gases[6].

Step 2: Controlled Addition

  • Cool the primary reaction mixture in an ice-water bath.

  • Add the bromine solution dropwise via the addition funnel. Ensure the condenser is connected to a dual-stage scrubber (empty trap followed by 10% Na₂S₂O₃ solution)[6].

  • Monitor the reaction. The persistence of an orange/red color indicates excess bromine[7].

Step 3: Preparation of Quenching Solution

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of Na₂S₂O₃·5H₂O in 90 mL of deionized water[1].

Step 4: Active Quenching Procedure

  • Cool the completed reaction mixture to room temperature, or place it in an ice bath if the reaction was performed at elevated temperatures[1].

  • Slowly add the 10% sodium thiosulfate solution to the reaction mixture under vigorous magnetic stirring[1].

  • Validation: Continue the dropwise addition until the red-brown color of the bromine completely disappears and the solution becomes colorless or pale yellow[1].

  • Alternative: If the solution remains slightly orange, a drop or two of cyclohexene can be added to scavenge the final traces of bromine, turning the solution light yellow or colorless[7].

Step 5: Workup and Decontamination

  • Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer (containing benign bromide salts) from the organic layer[1].

  • Wash all syringes, needles, and glassware used for pure bromine with DCM, and quench these rinses with saturated sodium thiosulfate before disposing of them in the halogenated organic waste container.

Process Visualization

BrominationWorkflow Start 1. Pre-Reaction Safety Check (Fume Hood, Neoprene Gloves, Scrubber Setup) Prep 2. Reagent Preparation (Dilute Br₂ in DCM/AcOH) Start->Prep Purged & Sealed Addition 3. Controlled Addition (Dropwise via Addition Funnel, Cooling Bath) Prep->Addition Inert Atmosphere Reaction 4. Reaction Progression (Monitor Color Fading & Temp) Addition->Reaction Exothermic Control Quench 5. Active Quenching (Add 10% Aqueous Na₂S₂O₃) Reaction->Quench Bromine Consumed Workup 6. Aqueous Workup (Phase Separation & Extraction) Quench->Workup Solution Colorless Waste 7. Waste Disposal (Halogenated Organic Waste) Workup->Waste Segregate Organics

Caption: Workflow for the safe execution and biphasic quenching of a bromination reaction.

References

  • Chamberland Research Group - Standard Operating Procedure: Working with Bromine. Available at:[Link]

  • Reed College / CRC Press - Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • Chemistry Stack Exchange - Safest way to conduct a reaction with bromine under reflux conditions. Available at: [Link]

  • Google Docs (Open Lab Protocols) - Bromination Lab Procedure.

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Application

protocol for setting up a reaction with 2-bromo-3-methyl-N-phenylbutanamide

An Application Note on the Synthesis and Handling of 2-bromo-3-methyl-N-phenylbutanamide Abstract 2-bromo-3-methyl-N-phenylbutanamide is a valuable synthetic intermediate in medicinal and materials chemistry, primarily u...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Handling of 2-bromo-3-methyl-N-phenylbutanamide

Abstract

2-bromo-3-methyl-N-phenylbutanamide is a valuable synthetic intermediate in medicinal and materials chemistry, primarily utilized for introducing the valine-derived α-bromoamide moiety into larger molecules. This structure is a precursor for synthesizing novel α-amino acid derivatives, peptide analogues, and other pharmacologically relevant scaffolds. This application note provides a comprehensive, field-tested protocol for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide via a two-step process: the initial formation of the precursor amide, 3-methyl-N-phenylbutanamide, followed by a regioselective acid-catalyzed α-bromination using N-Bromosuccinimide (NBS). The causality behind critical experimental steps, detailed safety protocols, and characterization data are provided to ensure reproducible and safe execution for researchers in drug development and organic synthesis.

Introduction and Scientific Principle

α-Halogenated carbonyl compounds are versatile building blocks in organic synthesis.[1] Specifically, α-bromo amides serve as key electrophiles for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. The title compound, 2-bromo-3-methyl-N-phenylbutanamide (CAS 111216-73-0), combines the structural features of valine (an essential amino acid) and aniline, making it a useful starting material for compounds with potential biological activity.[2][3]

The protocol described herein focuses on the direct α-bromination of the parent amide, 3-methyl-N-phenylbutanamide. This transformation is most effectively achieved through an acid-catalyzed reaction with N-Bromosuccinimide (NBS).[4][5] The mechanism hinges on the initial protonation of the amide carbonyl oxygen by a catalytic amount of acid. This enhances the acidity of the α-proton, facilitating tautomerization to the corresponding enol intermediate. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to yield the α-brominated product and succinimide as a byproduct.[6] This method is preferred for its high regioselectivity and milder conditions compared to alternatives like the Hell-Volhard-Zelinsky reaction, which is primarily suited for carboxylic acids.[7][8][9]

Reaction Mechanism: Acid-Catalyzed α-Bromination```dot

G Enol Enol NBS NBS Enol->NBS

Caption: Overall workflow for the two-step synthesis.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Expected Product Characteristics
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₄BrNO [10][11]
Molecular Weight 256.14 g/mol [10][11]
Melting Point 115-116 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (br s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.5 (d, 1H, α-CH), ~2.5 (m, 1H, β-CH), ~1.1 (d, 3H, CH₃), ~1.0 (d, 3H, CH₃).
Mass Spec (ESI+) m/z: 256.0/258.0 [M+H]⁺ (characteristic isotopic pattern for Br)

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

  • Reagent Hazards:

    • 3-Methylbutanoyl chloride and Triethylamine are corrosive and have noxious vapors. Handle with care. [12] * Aniline is toxic and can be absorbed through the skin. Avoid direct contact.

    • N-Bromosuccinimide (NBS) is an irritant and should be handled carefully, avoiding inhalation of dust. It is also light-sensitive and should be stored in an opaque container. [4] * Brominated Organic Compounds: The product, 2-bromo-3-methyl-N-phenylbutanamide, should be handled as a potential irritant and alkylating agent. [13]* Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; loss during workup.Ensure 1:1 stoichiometry of amine and acyl chloride. Ensure base is present. Be careful not to form emulsions during extraction.
No Reaction in Part B Inactive NBS; insufficient catalyst.Use freshly opened or recrystallized NBS. Add a slightly larger catalytic amount of acetic acid.
Formation of Dibrominated Product Use of excess NBS; prolonged reaction time.Use no more than 1.05 equivalents of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Oily, Fails to Crystallize Presence of impurities (e.g., residual solvent, succinimide).Purify via flash column chromatography before attempting recrystallization. Ensure the product is fully dry.

References

  • Chatterjee, P. (n.d.). Hell-Volhard-Zelinsky Reaction. Cambridge University Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16227118, 2-bromo-3-methyl-N-phenylbutanamide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-bromo-N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). N-Bromosuccinimide. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-BROMO-3-METHYL-N-PHENYLBUTANAMIDE — Chemical Substance Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(α,α-dimethylbenzyl)-α-bromo-isovaleramide. Retrieved from [Link]

  • SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21836951, 2-Bromo-3-phenylbutanamide. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Hell–Volhard–Zelinsky halogenation. In Wikipedia. Retrieved from [Link]

  • JoVE. (n.d.). A Protocol for α-Bromination of β-Substituted Enones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Retrieved from [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. Retrieved from [Link]

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. Retrieved from [Link]

  • Ghorai, P., et al. (2020). Differential formation of nitrogen-centered radicals leading to unprecedented, regioselective bromination of N,N′-(1,2-phenylene)bisamides and 2-amidophenols. Organic Chemistry Frontiers, 7(8), 1026-1032. Retrieved from [Link]

  • Yancheva, D., et al. (2015). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chimica Slovenica, 62(3), 689-99. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Yancheva, D., et al. (2015). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 2-Bromo-3-Methyl-N-Phenylbutanamide for Synthetic Advancement

Introduction α-Haloamides are a highly versatile class of chemical intermediates, prized for their dual reactivity which enables a wide array of synthetic transformations.[1][2] The compound 2-bromo-3-methyl-N-phenylbuta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α-Haloamides are a highly versatile class of chemical intermediates, prized for their dual reactivity which enables a wide array of synthetic transformations.[1][2] The compound 2-bromo-3-methyl-N-phenylbutanamide contains a key α-bromo amide functional group, which serves as a robust platform for introducing diverse functionalities through nucleophilic substitution, radical reactions, and cross-coupling chemistries.[1][2] The presence of the bromine atom at the α-position to the carbonyl group makes this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a building block in the synthesis of more complex molecules, including biologically active compounds and pharmaceutical intermediates.[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for 2-bromo-3-methyl-N-phenylbutanamide. The protocols herein are grounded in established principles of organic chemistry, focusing on nucleophilic substitution at the α-carbon. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights into reaction optimization.

Core Reactivity and Strategic Considerations

The primary site of reactivity on 2-bromo-3-methyl-N-phenylbutanamide is the electrophilic α-carbon bonded to the bromine atom. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions, typically via an SN2 mechanism.[5] This mechanism results in the inversion of stereochemistry at the α-carbon if it is a chiral center.[6]

Key Strategic Considerations:

  • Nucleophile Choice: The choice of nucleophile dictates the resulting functional group. Strong nucleophiles such as amines, thiolates, and alkoxides react readily.[5]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.

  • Base: A non-nucleophilic base is often required to neutralize the acid (HBr) generated during the reaction, particularly when using neutral nucleophiles like primary or secondary amines.[7]

  • Steric Hindrance: The isopropyl group at the 3-position and the N-phenyl group can introduce steric hindrance, potentially slowing the reaction rate compared to less substituted α-bromoamides. This may necessitate slightly more forcing reaction conditions (e.g., elevated temperatures).

Derivatization via Nucleophilic Substitution

The most direct method for derivatizing 2-bromo-3-methyl-N-phenylbutanamide is through the substitution of the bromide with various nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][5]

Workflow for Nucleophilic Substitution

The general workflow for these reactions is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromo-3-methyl- N-phenylbutanamide E Combine reactants in solvent A->E B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Heat and Stir (e.g., 60-80 °C, 4-24h) E->F G Quench Reaction (e.g., with H2O) F->G H Extraction (e.g., EtOAc/H2O) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J G A α-Bromo Amide D Generate α-Amido Radical A->D B Alkene E Radical Addition to Alkene B->E C Photocatalyst / Light or EDA Complex C->D D->E F Intramolecular Cyclization E->F G γ-Lactam Product F->G

Sources

Application

microwave synthesis techniques for organic compounds

Advanced Application Note: Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Drug Discovery Executive Summary Microwave-assisted organic synthesis (MAOS) has fundamentally transformed the landscape of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Drug Discovery

Executive Summary

Microwave-assisted organic synthesis (MAOS) has fundamentally transformed the landscape of chemical synthesis. By shifting from conductive heat transfer to direct dielectric heating, MAOS drastically reduces reaction times from hours to minutes while simultaneously improving yield, purity, and selectivity. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical microwave physics and practical, bench-level execution. This application note dissects the mechanistic causality behind microwave heating and provides a self-validating workflow for one of the most critical reactions in pharmaceutical development: the Suzuki-Miyaura cross-coupling.

Mechanistic Foundations: Why Microwaves Outperform Thermal Heating

Conventional thermal heating relies on conduction and convection, transferring heat from the vessel walls to the reaction mixture. This inherently creates thermal gradients and localized hot spots, which often lead to side reactions, product degradation, and extended reaction times[1].

In contrast, MAOS utilizes 2. Microwave energy directly interacts with the molecules in the reaction mixture through two primary mechanisms[2]:

  • Dipolar Polarization: Polar molecules attempt to align with the rapidly alternating high-frequency electric field (typically 2.45 GHz). The resulting molecular friction generates intense internal heat.

  • Ionic Conduction: Dissolved ions oscillate within the electric field, generating heat through collision and kinetic energy transfer.

Causality Check: By eliminating the vessel wall as the heat transfer medium, MAOS achieves a uniform temperature profile instantly. This precise thermal control is why a Suzuki coupling that requires 24 hours at reflux can reach completion in just 20 minutes under microwave irradiation, corresponding to a 3[3].

G MAOS Microwave Heating Volumetric Volumetric Heating (Direct Energy Transfer) MAOS->Volumetric Conv Conventional Heating Conduction Conduction/Convection (Wall-to-Core Transfer) Conv->Conduction Dipole Dipolar Polarization Volumetric->Dipole Ionic Ionic Conduction Volumetric->Ionic Result2 Thermal Gradients Longer Reaction Time Conduction->Result2 Result1 Rapid, Uniform Temperature Reduced Reaction Time Dipole->Result1 Ionic->Result1

Logical relationship between microwave and conventional heating mechanisms.

Key Reaction Parameters & Optimization Strategy

A successful MAOS protocol requires the strategic selection of solvents based on their dielectric properties. The ability of a solvent to convert microwave energy into heat is defined by its loss tangent (tan δ).

Table 1: Dielectric Properties and Microwave Absorption of Common Solvents

Solvent Dielectric Constant (ε') Loss Tangent (tan δ) Microwave Absorption Level
Water 80.4 0.123 High
Ethanol 24.3 0.941 High
1,4-Dioxane 2.2 0.000 Low (Transparent)

| Toluene | 2.4 | 0.040 | Low (Transparent) |

Causality in Solvent Selection: Using a highly absorbing solvent like ethanol or water leads to rapid heating. However, many organic substrates require non-polar, 1 like 1,4-dioxane or toluene[1]. To achieve heating in these media, we must introduce a "heating engine"—typically a highly polar co-solvent (like water) or ionic liquids that absorb the microwave energy and transfer it to the bulk medium[4].

Application Focus: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is highly stereospecific and regioselective, making it the premier method for 5 in pharmaceutical development[5]. When optimizing the coupling of halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) with phenylboronic acid, the choice of palladium catalyst significantly impacts the yield under microwave conditions.

Table 2: Catalyst Screening for Microwave Suzuki Coupling (100 °C, 15 min) [4]

Catalyst (5 mol%) Yield (%) Causality / Observation
Pd(PPh₃)₄ 65 Provides optimal oxidative addition kinetics for this substrate.
Pd(dppf)Cl₂ 58 High thermal stability, but slightly slower transmetalation in this specific solvent matrix.
PdCl₂(PPh₃)₂ 42 Prone to rapid deactivation under these specific aqueous conditions.

| Pd(OAc)₂ | 35 | Lacks stabilizing phosphine ligands, leading to rapid Pd black precipitation. |

Workflow Step1 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) Step2 2. Catalyst & Solvent Addition (Pd Catalyst, Dioxane/H2O) Step1->Step2 Step3 3. Vessel Sealing (Teflon-lined Crimp Cap) Step2->Step3 Step4 4. Microwave Irradiation (100°C, 15 min, Max 250W) Step3->Step4 Step5 5. Active Cooling & Depressurization (<40°C) Step4->Step5 Step6 6. Workup & Purification (Extraction & Chromatography) Step5->Step6

Step-by-step workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring specific In-Process Controls (IPCs), the operator can verify the integrity of the reaction in real-time without needing to sample the vessel.

Materials:

  • Aryl halide (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl boronic acid (0.55 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • K₂CO₃ (1.5 mmol)

  • Degassed 1,4-Dioxane/H₂O (2:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave-specific heavy-walled glass vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and K₂CO₃.

    • Causality: A 10% excess of boronic acid is used to compensate for potential protodeboronation, a competing side reaction that can be accelerated by rapid thermal stress[3].

  • Catalyst Addition: Add Pd(PPh₃)₄ to the solid mixture.

  • Solvent Addition: Add 5 mL of the degassed 1,4-Dioxane/H₂O mixture.

    • Causality: Dioxane solubilizes the organic substrates, while water acts as the microwave-absorbing "heating engine" (due to its high loss tangent) and dissolves the inorganic base. 4 is critical to prevent the oxidative degradation of the active Pd(0) catalytic species[4].

  • Vessel Sealing: Seal the vial with a Teflon-lined crimp cap.

    • Self-Validation (IPC 1): Ensure the crimp is uniformly tight. A proper seal is required to achieve superheating (heating the solvent above its atmospheric boiling point). If the seal is compromised, the instrument will fail to build pressure, and the solvent will boil away.

  • Microwave Irradiation: Place the vial in the single-mode microwave reactor. Set the parameters to 100 °C for 15 minutes with dynamic power modulation (maximum 250 W).

    • Self-Validation (IPC 2): Monitor the real-time temperature and pressure curves on the reactor interface. The power should initially spike to reach 100 °C, then drop to a low maintenance wattage (e.g., 20-40 W). The pressure should plateau steadily around 2-3 bar. A sudden pressure spike (>10 bar) indicates solvent degradation or an exothermic runaway, prompting an immediate system auto-abort.

  • Cooling and Workup: Allow the reactor to actively cool the vial to <40 °C using compressed air before uncrimping.

    • Causality: Opening a superheated vial causes instantaneous boiling and loss of product. Once cooled, extract the aqueous phase with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, filter, and 5[5].

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites Source: ACS Publications URL
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives Source: BenchChem URL
  • Suzuki-Miyaura Coupling Source: Organic Synthesis URL
  • Microwave Synthesis Source: Organic Chemistry Portal URL

Sources

Method

Application Note: Scale-Up Synthesis and Process Engineering of 2-Bromo-3-methyl-N-phenylbutanamide

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Introduction and Chemical Rationale α -Haloamides are highly versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Introduction and Chemical Rationale

α -Haloamides are highly versatile building blocks in organic synthesis. They serve as critical electrophilic intermediates for the preparation of γ -lactams, chiral amino acid derivatives, and various pharmacophores via nucleophilic substitution or radical-mediated pathways [1].

The target molecule, 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0), is a sterically hindered α -bromo amide. While small-scale discovery chemistry often relies on the direct amidation of α -bromo acids using expensive coupling reagents (e.g., EDC, DIC), these methods are cost-prohibitive at scale and generate stoichiometric urea by-products that complicate purification. The classical, most scalable approach involves the substitution at the carbonyl group of an α -haloacetyl halide with a nucleophilic amine [2].

This application note details a robust, two-step scalable protocol starting from commercially available 3-methylbutanoic acid (isovaleric acid). The route leverages a Hell-Volhard-Zelinsky (HVZ) bromination followed by a highly controlled Schotten-Baumann-type amidation.

Mechanistic Insights & Process Engineering

To ensure a successful scale-up, understanding the causality behind the physical chemistry of each step is paramount.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination

The reaction begins with the conversion of isovaleric acid to the acyl bromide via phosphorus tribromide ( PBr3​ ). The acyl bromide undergoes tautomerization to the enol form much more readily than the parent carboxylic acid. Electrophilic addition of elemental bromine ( Br2​ ) to the enol yields 2-bromo-3-methylbutanoyl bromide [3].

  • Scale-Up Causality: The generation of HBr gas is stoichiometric and rapid. A robust scrubbing system (e.g., a 10% NaOH cascade) is mandatory. The addition of Br2​ must be carefully dosed to match the rate of enolization, controlling the thermal output and preventing over-bromination.

Step 2: N-Acylation (Amidation)

The coupling between 2-bromo-3-methylbutanoyl bromide and aniline is exceptionally fast and highly exothermic.

  • Scale-Up Causality: To prevent localized heating—which can lead to degradation or dimerization—the acyl bromide must be added dropwise to a diluted solution of aniline and an auxiliary base (triethylamine, Et3​N ).

  • Solvent Selection: Toluene is selected over dichloromethane (DCM) for large-scale operations. Toluene possesses a superior environmental profile and higher heat capacity. Crucially, triethylamine hydrobromide ( Et3​N⋅HBr ) is highly insoluble in cold toluene, precipitating cleanly and driving the reaction forward while allowing for easy removal via filtration.

Workflow A 3-Methylbutanoic Acid (Isovaleric Acid) B PBr3, Br2 70-80°C A->B C 2-Bromo-3-methylbutanoyl bromide B->C D Aniline, Et3N Toluene, 0-10°C C->D E 2-Bromo-3-methyl-N- phenylbutanamide D->E

Figure 1: Two-step synthetic workflow for 2-bromo-3-methyl-N-phenylbutanamide.

Quantitative Process Parameters

The following table summarizes the critical parameters and expected outcomes for the two-step sequence, providing a baseline for process validation.

ParameterStep 1: HVZ BrominationStep 2: Amidation
Target Product 2-Bromo-3-methylbutanoyl bromide2-Bromo-3-methyl-N-phenylbutanamide
CAS Number 26464-05-1111216-73-0
Scale 1.0 mol0.8 mol
Reaction Temperature 70–80 °C0–10 °C
Reaction Time 5 hours3 hours
Yield (Expected) 85–90%88–92%
Purity (Expected) >95% (via fractional distillation)>98% (via recrystallization)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Bromo-3-methylbutanoyl bromide (1.0 mol Scale)

Reagents:

  • 3-Methylbutanoic acid: 102.1 g (1.0 mol)

  • Phosphorus tribromide ( PBr3​ ): 90.2 g (0.33 mol)

  • Bromine ( Br2​ ): 175.8 g (1.1 mol)

Step-by-Step Methodology:

  • Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a gas outlet connected to a basic scrubber.

  • Activation: Charge the reactor with 3-methylbutanoic acid and PBr3​ . Stir at 20 °C for 30 minutes.

    • Self-Validation: The mixture will transition into a homogenous, pale liquid, confirming the formation of the intermediate acyl bromide.

  • Heating: Heat the mixture to an internal temperature of 70 °C.

  • Bromination: Begin the dropwise addition of Br2​ over 3 hours.

    • Causality: Slow addition ensures complete consumption of Br2​ by the enol, minimizing the accumulation of unreacted halogen in the headspace.

  • Maturation: Post-addition, maintain the temperature at 80 °C for 2 hours.

    • Self-Validation: The reaction is complete when the vigorous evolution of HBr gas ceases.

  • Purification: Purify via fractional distillation under reduced pressure. Collect the fraction boiling at approximately 70 °C at 10 mmHg [3]. The product is a dense, pale-yellow liquid.

Protocol B: Synthesis of 2-Bromo-3-methyl-N-phenylbutanamide (0.8 mol Scale)

Reagents:

  • 2-Bromo-3-methylbutanoyl bromide: 195.1 g (0.8 mol)

  • Aniline: 74.5 g (0.8 mol)

  • Triethylamine ( Et3​N ): 89.0 g (0.88 mol, 1.1 eq)

  • Anhydrous Toluene: 800 mL

Step-by-Step Methodology:

  • Setup: In a 2 L jacketed reactor equipped with an overhead stirrer and an internal thermocouple, charge the aniline, Et3​N , and anhydrous toluene.

  • Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller unit.

  • Addition: Load the 2-bromo-3-methylbutanoyl bromide into an addition funnel. Add the acid bromide dropwise over 2 hours.

    • Critical Control Point: Maintain the internal temperature strictly below 10 °C. Exceeding this temperature increases the kinetic risk of the aniline nitrogen attacking the α -carbon (displacing the bromide) rather than the acyl carbon, which generates unwanted α -amino amide impurities.

  • Maturation: After addition, allow the reaction to warm to 20 °C and stir for 1 hour.

    • Self-Validation: A thick white precipitate of Et3​N⋅HBr will form. This visual cue confirms the consumption of the acid bromide and the liberation of HBr, which is immediately trapped by the auxiliary base.

  • Workup: Filter the suspension through a sintered glass funnel to remove the Et3​N⋅HBr salt. Wash the organic filtrate sequentially with 1M HCl (2 x 200 mL) to remove any trace unreacted aniline, saturated NaHCO3​ (200 mL) to neutralize residual acid, and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of heptane and ethyl acetate.

    • Self-Validation: The final product should be a white crystalline solid exhibiting a sharp melting point at 115–116 °C [4].

Logic Start Begin Acid Bromide Addition Check Internal Temp > 10°C? Start->Check Pause Pause Addition & Increase Cooling Check->Pause Yes Continue Maintain Dropwise Addition Check->Continue No Pause->Check End Complete Addition & Warm to 20°C Continue->End

Figure 2: Process logic and decision tree for exotherm control during the amidation step.

References

  • Redox-Neutral Umpolung Synthesis of α-Functionalized Amides JACS Au[Link]

  • The Fascinating Chemistry of α‐Haloamides National Center for Biotechnology Information (PMC)[Link]

  • 2-Bromo-3-methylbutanoyl bromide Chemical Properties Chemsrc[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-methyl-N-phenylbutanamide

Welcome to the technical support resource for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-bromo-3-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, providing in-depth, field-proven insights to improve reaction yields and product purity.

The synthesis of 2-bromo-3-methyl-N-phenylbutanamide is a sequential process involving an initial α-bromination of 3-methylbutanoic acid, followed by the formation of an amide bond with aniline. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured troubleshooting framework in a question-and-answer format to address these specific issues directly.

Overall Synthesis Workflow

The synthetic route is typically a two-stage process:

  • α-Bromination: 3-Methylbutanoic acid is first brominated at the alpha-carbon position via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromo-3-methylbutanoic acid.[1][2][3]

  • Amidation: The resulting α-bromo acid, or its more reactive acyl halide derivative, is then coupled with aniline to form the target amide.[4][5][6]

Synthesis_Workflow cluster_0 Step 1: α-Bromination (HVZ Reaction) cluster_1 Step 2: Amidation 3-Methylbutanoic_Acid 3-Methylbutanoic Acid 2-Bromo-3-methylbutanoic_Acid 2-Bromo-3-methylbutanoic Acid 3-Methylbutanoic_Acid->2-Bromo-3-methylbutanoic_Acid Br₂, PBr₃ Final_Product 2-Bromo-3-methyl-N-phenylbutanamide 2-Bromo-3-methylbutanoic_Acid->Final_Product 1) SOCl₂ or (COCl)₂ 2) Aniline, Base Aniline Aniline HVZ_Mechanism Start R₂CH-COOH (Carboxylic Acid) AcylBromide R₂CH-COBr (Acyl Bromide) Start->AcylBromide PBr₃ Enol R₂C=C(OH)Br (Acyl Bromide Enol) AcylBromide->Enol Tautomerization (HBr cat.) AlphaBromo R₂C(Br)-COBr (α-Bromo Acyl Bromide) Enol->AlphaBromo Br₂ FinalAcid R₂C(Br)-COOH (α-Bromo Carboxylic Acid) AlphaBromo->FinalAcid H₂O (Workup)

Sources

Optimization

Technical Support Center: Purification of Crude 2-Bromo-3-methyl-N-phenylbutanamide

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0)[1]. As a highly reactive α -bromo amide intermediate, this compound presents u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0)[1]. As a highly reactive α -bromo amide intermediate, this compound presents unique downstream processing challenges. Its synthesis—typically via the reaction of 2-bromo-3-methylbutanoyl chloride with aniline—often yields a crude mixture contaminated with unreacted starting materials, elimination byproducts, and hydrolysis artifacts[2][3].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the specific physicochemical causality behind the purification challenges of this lipophilic, sterically hindered, and base-sensitive molecule.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude product is "oiling out" during crystallization instead of forming a solid. How do I induce proper nucleation?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the chosen solvent system, or when lipophilic impurities (such as unreacted aniline or α -bromoisovaleric acid) severely depress the mixture's melting point. The pure compound has a melting point of 115–116 °C, but crude mixtures often melt below 80 °C. Furthermore, the molecule possesses both a highly lipophilic isopropyl/phenyl backbone and a hydrogen-bonding amide core, making it prone to supersaturation in purely aliphatic solvents. The Solution: Transition from single-solvent systems to a binary Toluene/Heptane anti-solvent system. Toluene thoroughly solvates the lipophilic impurities, while the gradual addition of heptane at 60 °C (followed by slow cooling) forces the amide to assemble into a crystalline lattice rather than an amorphous oil.

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass of [M-80] (or [M-HBr]). What is this, and how can I prevent it?

The Causality: You are observing the dehydrobromination byproduct, 3-methyl-N-phenylbut-2-enamide. The α -proton adjacent to the carbonyl is relatively acidic. When combined with the steric bulk of the isopropyl group, the tertiary-like environment makes the bromide highly susceptible to E2 elimination when exposed to heat or strong bases during aqueous workup. The Solution: Eliminate the use of strong bases (like NaOH or Et 3​ N) during the reaction quench. Use mild, weak bases such as 5% aqueous NaHCO 3​ and strictly maintain the internal temperature below 5 °C during all aqueous washing steps.

Q3: I am seeing significant aniline carryover in my final product. Standard acidic aqueous washes aren't removing it.

The Causality: While aniline is basic and should partition into the aqueous layer upon protonation, it forms a strongly hydrogen-bonded complex with the amide carbonyl of your product. This complexation effectively drags the aniline into the organic phase, defying standard partition coefficients. The Solution: A single wash is insufficient. You must use a biphasic competitive disruption approach. Wash the organic layer with cold 1M HCl at least three times. The high molarity is required to break the hydrogen-bonded complex, but the temperature must be kept near 0 °C to prevent acid-catalyzed hydrolysis of the amide bond.

Part 2: Logical Relationships & Degradation Pathways

To successfully purify this intermediate, you must understand how your handling choices directly cause specific degradation pathways.

Degradation_Pathways A 2-Bromo-3-methyl-N-phenylbutanamide (Target API Intermediate) B 3-Methyl-N-phenylbut-2-enamide (Elimination Product) A->B Heat / Strong Base (-HBr) C N-Phenyl-2-(phenylamino)- 3-methylbutanamide (Substitution Product) A->C Excess Aniline (Nucleophilic Attack) D 2-Hydroxy-3-methyl- N-phenylbutanamide (Hydrolysis Product) A->D High pH / H2O (Hydrolysis)

Figure 1: Primary degradation pathways of 2-bromo-3-methyl-N-phenylbutanamide during downstream processing.

Part 3: Experimental Protocol for Optimized Purification

This protocol is a self-validating system. Each step includes an in-process check to ensure the chemical environment remains within the strict tolerances required by the α -bromo moiety.

Phase 1: Controlled Aqueous Workup
  • Dilution: Dilute the crude reaction mixture (typically in CH 2​ Cl 2​ or EtOAc) to a concentration of roughly 0.1 M to minimize intermolecular complexation between the product and impurities.

  • Acidic Wash (Aniline Removal): Chill the organic layer to 0–5 °C. Wash with 3 volumes of ice-cold 1M HCl.

    • Self-Validation Check: Test the pH of the aqueous discard. It must remain < 2. If it rises, the aniline has neutralized the acid; perform an additional wash.

  • Mild Basic Wash (Acid Neutralization): Wash the organic layer with 1 volume of ice-cold 5% NaHCO 3​ .

    • Mechanistic Note: Do not use Na 2​ CO 3​ or NaOH, as the elevated pH will trigger the hydrolysis and elimination pathways shown in Figure 1.

  • Drying: Wash with brine, then dry over anhydrous Na 2​ SO 4​ . Filter the drying agent.

  • Thermal Control Concentration: Concentrate the filtrate in vacuo. Critical: The water bath temperature must not exceed 35 °C to prevent thermal debromination.

Phase 2: Anti-Solvent Crystallization
  • Solvation: Dissolve the crude, concentrated residue in the minimum amount of Toluene at 60 °C.

  • Nucleation: Slowly add Heptane dropwise while maintaining stirring at 60 °C until the solution becomes faintly turbid (the cloud point).

  • Annealing: Remove the heat source and allow the flask to cool to room temperature over 2 hours without disturbance.

    • Self-Validation Check: If the mixture forms an oil at the bottom of the flask, reheat to 60 °C, add 5% more Toluene to increase solubility, and repeat the cooling process.

  • Isolation: Filter the resulting white crystalline solid and wash with ice-cold Heptane. Air dry under vacuum.

Purification_Workflow S1 Crude Reaction Mixture (in EtOAc) S2 1M HCl Wash (0-5°C) Remove Aniline S1->S2 S3 5% NaHCO3 Wash (0-5°C) Neutralize Acid S2->S3 S4 Brine Wash & Na2SO4 Dry Remove Water S3->S4 S5 Concentration in vacuo (T < 35°C) S4->S5 S6 Crystallization (Toluene/Heptane 1:3) S5->S6 S7 Pure Product (Filtration & Air Dry) S6->S7

Figure 2: Step-by-step optimized aqueous workup and crystallization workflow.

Part 4: Quantitative Data Presentation

Selecting the correct solvent system is the most critical variable in the purification of lipophilic amides. The table below summarizes the empirical outcomes of various crystallization matrices for 2-bromo-3-methyl-N-phenylbutanamide.

Table 1: Quantitative Comparison of Crystallization Solvent Systems

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Empirical Observation & Causality
Toluene / Heptane 1:378%>99.0%Optimal. White crystalline solid, sharp mp (115-116 °C). Toluene prevents oiling out by keeping lipophilic impurities solvated.
Aqueous Ethanol 70:3065%97.5%Sub-optimal. Prone to oiling out if cooled too rapidly due to the high lipophilicity of the isopropyl group repelling water.
Ethyl Acetate / Hexane 1:470%96.0%Poor purity. EtOAc acts as a hydrogen-bond acceptor, trapping residual aniline impurity within the crystal lattice.
Dichloromethane N/AN/AN/AFailure. Evaporates too quickly; results in an amorphous glass rather than a structured crystal lattice.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16227118, 2-bromo-3-methyl-N-phenylbutanamide" PubChem, [Link]. Accessed 16 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 156968, alpha-Bromoisovaleric acid" PubChem, [Link]. Accessed 16 March 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Phenylamide Formation

Welcome to the technical support center for N-phenylamide formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenylamide formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during N-phenylamide synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Phenylamide

Question: My N-phenylamide synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a frequent challenge, often stemming from the reduced nucleophilicity of the aniline or its derivatives.[1] Several factors can contribute to this issue:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid efficiently, or the activated intermediate might be too unstable.[1] For anilines, especially those that are electron-deficient, standard coupling reagents may not be sufficient.[1]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the phenyl ring significantly decrease the amine's nucleophilicity, making it a poor reaction partner.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can physically obstruct the approach of the reactants.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical parameters that can lead to poor yields if not properly optimized.[1][3]

Workflow for Troubleshooting Low Yield

G cluster_conditions Condition Optimization start Low Yield Observed reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If reagent is appropriate amine Assess Amine Reactivity reagent->amine If reagent is suspected to be inadequate purification Check Work-up & Purification conditions->purification If conditions are optimized temp Adjust Temperature conditions->temp amine->reagent Select more potent reagent (e.g., HATU, COMU) success Improved Yield purification->success If purification is efficient solvent Screen Solvents temp->solvent conc Vary Concentration solvent->conc

Caption: A troubleshooting workflow for addressing low N-phenylamide yield.

Solutions:

  • Optimize the Coupling Reagent: For challenging couplings involving electron-deficient anilines or sterically hindered substrates, consider more powerful reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate).[4][5] These reagents are often more efficient and can lead to faster reactions.[6]

  • Adjust Reaction Temperature: While many amide couplings are performed at room temperature, gently heating the reaction mixture to 40-60 °C can enhance the rate of reaction for less reactive partners.[1] However, be mindful that higher temperatures can also lead to side reactions or degradation.[7][8]

  • Solvent Selection: The choice of solvent is critical as it can influence reaction rates through polarity, hydrogen bonding, and solubility effects.[9] Polar aprotic solvents like DMF (N,N-dimethylformamide) and DCM (dichloromethane) are commonly used.[10] Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate have also been shown to be effective.[4][10]

  • Increase Reactant Concentration: Ensure the reaction is not too dilute. A starting concentration in the range of 0.1-0.5 M is a good benchmark.[1]

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture, which are complicating purification. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common hurdle in amide synthesis. The nature of the side products often depends on the coupling reagent used.

  • N-Acylurea Formation: When using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which can be difficult to remove.[5]

  • Epimerization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of racemization at the α-carbon, which can be promoted by the coupling conditions.[2][11]

  • Diacylation: With aniline derivatives that have other nucleophilic groups (e.g., o-phenylenediamine), diacylation can be a significant side reaction if stoichiometry and reaction conditions are not carefully controlled.[12]

  • Guanidinium By-product: With aminium/uronium-type coupling reagents, the amine can sometimes react with the coupling reagent itself to form a guanidinium side product.

Solutions:

  • Use of Additives: To suppress N-acylurea formation when using carbodiimides, additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are highly effective.[5] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Control Stoichiometry and Addition Rate: For reactions prone to diacylation, using a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to the aniline is recommended.[12] Slow, dropwise addition of the acylating agent at low temperatures (e.g., 0 °C) can also improve selectivity.[12]

  • Careful Selection of Base: The choice of base can influence the extent of epimerization. Non-nucleophilic bases like DIPEA (N,N-diisopropylethylamine) or triethylamine are commonly used.[13] For particularly sensitive substrates, a weaker base or careful control of the amount of base can be beneficial.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are some best practices for the work-up and purification of N-phenylamides?

Answer:

A well-designed work-up procedure is crucial for obtaining a pure product.

  • Aqueous Work-up: A typical aqueous work-up involves washing the organic layer with a dilute acid (e.g., 1 M HCl or citric acid) to remove basic impurities like unreacted amine and the base used in the reaction.[5][14] This is followed by washing with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted carboxylic acid and additives like HOBt.[5][14] A final wash with brine helps to remove residual water.[14]

  • Removal of By-products: If a carbodiimide like DCC was used, the dicyclohexylurea (DCU) by-product is often insoluble in common organic solvents and can be removed by filtration. The by-product from EDC is water-soluble, simplifying its removal during the aqueous work-up.[6]

  • Chromatography: If impurities persist after the work-up, column chromatography on silica gel is a highly effective purification method.[12] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of your product and the impurities.[12]

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.[12]

General Work-up and Purification Workflow

G cluster_purification Purification Options start Reaction Completion quench Quench Reaction (e.g., with water) start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid extract->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify chrom Column Chromatography purify->chrom recryst Recrystallization purify->recryst final_product Pure N-Phenylamide chrom->final_product recryst->final_product

Sources

Optimization

troubleshooting carbocation rearrangements in bromination reactions

Welcome to the Reaction Troubleshooting & Technical Support Center . As researchers and drug development professionals, encountering unexpected constitutional isomers or loss of stereospecificity during routine brominati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Troubleshooting & Technical Support Center . As researchers and drug development professionals, encountering unexpected constitutional isomers or loss of stereospecificity during routine bromination workflows can derail a synthesis pipeline.

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook theory. Here, we will diagnose the root causality of carbocation rearrangements in both hydrobromination and electrophilic bromination reactions, providing you with self-validating protocols to suppress these side reactions and regain control over your regiochemistry and stereochemistry.

Diagnostic Workflow: Identifying the Source of Rearrangement

Before adjusting your reaction parameters, use the diagnostic logic below to isolate whether your unexpected product stems from a discrete carbocation shift or a solvent-induced bromonium ring opening.

Diagnostic Start Unexpected Brominated Product Reagent Which reagent was used? Start->Reagent HBr HBr (Hydrobromination) Reagent->HBr Br2 Br2 (Halogenation) Reagent->Br2 Cause1 Diagnosis: 1,2-Hydride/Alkyl Shift (Discrete Carbocation) HBr->Cause1 Cause2 Diagnosis: Bromonium Ion Opening (Solvent/Substrate Effect) Br2->Cause2 Sol1 Solution: Oxymercuration-Demercuration then Appel Reaction Cause1->Sol1 Sol2 Solution: Switch to Non-Polar Solvent (e.g., CH2Cl2) at 0°C Cause2->Sol2

Diagnostic flowchart for identifying and resolving carbocation rearrangements in bromination.

FAQ 1: Hydrobromination (HBr) & Skeletal Rearrangements

Q: I am treating a branched alkene (e.g., 3-methyl-1-butene) with HBr, but NMR analysis shows the bromine atom has migrated to a tertiary carbon, forming 2-bromo-2-methylbutane instead of the expected 2-bromo-3-methylbutane. Why is this happening?

A: This is a classic thermodynamic rearrangement driven by the stability hierarchy of discrete carbocations. Hydrohalogenation is an electrophilic addition where the alkene is first protonated by HBr, yielding a discrete carbocation intermediate[1]. If a secondary carbocation is formed adjacent to a highly substituted carbon, the molecule will undergo a 1,2-hydride or 1,2-alkyl shift to generate a significantly more stable tertiary carbocation before the bromide nucleophile can attack. This shift lowers the free energy of the intermediate, making the rearranged alkyl halide the major product[2].

Q: How can I force a Markovnikov addition of bromine without triggering this 1,2-shift?

A: You must bypass the discrete carbocation intermediate entirely. The most reliable, self-validating workaround in organic synthesis is to perform a two-step sequence: first, an Oxymercuration-Demercuration to install a hydroxyl group with Markovnikov regioselectivity, followed by an Appel Reaction to convert the alcohol to a bromide. Oxymercuration proceeds through a cyclic mercurinium ion (analogous to a bromonium ion), which strictly blocks skeletal rearrangements because no free carbocation is generated[2].

Protocol 1: Rearrangement-Free Markovnikov Bromination

This protocol ensures Markovnikov regiochemistry while suppressing 1,2-shifts.

  • Oxymercuration: Dissolve the alkene (1.0 eq) in a 1:1 mixture of THF and H₂O.

  • Add Mercury(II) acetate, Hg(OAc)2​ (1.1 eq), portion-wise at room temperature. Stir for 1-2 hours until the alkene is consumed (monitor via TLC).

  • Demercuration: Cool the vessel to 0 °C and slowly add a 3.0 M aqueous solution of NaOH, followed immediately by Sodium borohydride, NaBH4​ (1.5 eq). Stir for 30 minutes.

  • Extract the resulting Markovnikov alcohol with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate.

  • Appel Bromination: Dissolve the crude alcohol in dry CH2​Cl2​ at 0 °C. Add Triphenylphosphine, PPh3​ (1.2 eq), and Carbon tetrabromide, CBr4​ (1.2 eq).

  • Stir for 2 hours, concentrate, and purify via flash chromatography to isolate the pure, unrearranged Markovnikov bromide.

FAQ 2: Electrophilic Bromination ( Br2​ ) & Loss of Stereospecificity

Q: When adding Br2​ across my alkene, I expect strict anti-addition via a bridged bromonium ion. However, I am seeing a mixture of syn and anti products, and minor skeletal rearrangement. Doesn't the bromonium ion prevent this?

A: Under ideal kinetic control, yes. The cyclic bromonium ion is highly stable because the positive charge is delocalized over two carbon atoms and the bromine atom, ensuring all atoms maintain a full octet[3]. This bridged structure physically blocks syn-attack, forcing the incoming bromide ion to attack from the back face, yielding strictly anti-stereospecificity[4].

However, the bromonium ion exists in an equilibrium with an open carbocation. If you are using a polar, ionizing solvent (like water or acetic acid), or if your substrate possesses highly stabilizing groups (like an adjacent aryl ring in a styrene derivative), the solvent/substance stabilizes the localized positive charge. This causes the 3-membered bromonium ring to spontaneously open into a discrete carbocation[3]. Once open, the C-C bond can freely rotate (destroying stereospecificity) and adjacent groups can migrate (causing skeletal rearrangement).

Q: How do I lock the intermediate in the bridged bromonium state?

A: You must strictly control the dielectric constant ( ϵ ) of your reaction medium and minimize thermal energy. Use highly non-polar, inert solvents that cannot stabilize a discrete carbocation, forcing the intermediate to remain bridged.

Protocol 2: Strict Anti-Stereospecific Bromination

This protocol minimizes bromonium ring-opening and prevents solvent-nucleophile competition.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).

  • Solvent Selection: Dissolve the alkene (1.0 eq) in anhydrous Dichloromethane ( CH2​Cl2​ ) or Carbon tetrachloride ( CCl4​ ). Never use alcohols or aqueous mixtures unless a halohydrin is the desired product, as water will outcompete bromide as the nucleophile[5].

  • Temperature Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C. Low temperatures kinetically trap the bromonium ion and slow down any potential ring-opening activation energy.

  • Addition: Prepare a 1.0 M solution of Br2​ (1.05 eq) in the same non-polar solvent. Add this solution dropwise over 15-30 minutes.

  • Quenching: Once the characteristic orange color of Br2​ persists (indicating complete consumption of the alkene)[6], quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize excess bromine.

  • Extract, dry over Na2​SO4​ , and concentrate to yield the pure anti-dibromide.

Quantitative Data: Solvent Effects on Bromonium Stability

The choice of solvent directly dictates whether your intermediate remains a bridged halonium ion or opens to a rearrangement-prone carbocation. Use the table below to select the appropriate medium for your synthesis.

Reaction SolventDielectric Constant ( ϵ )Intermediate StateRearrangement / Side-Product Propensity
Carbon Tetrachloride ( CCl4​ ) 2.2Strictly Bridged BromoniumVery Low (Strict anti-addition)
Dichloromethane ( CH2​Cl2​ ) 8.9Bridged BromoniumLow (Standard industry choice)
Acetic Acid ( CH3​COOH ) 6.2Equilibrium (Bridged Open)Moderate (Risk of acetoxy-bromination)
Water ( H2​O ) 80.1Open Carbocation / HalohydrinHigh (Forms halohydrins; high risk of shifts)

References

  • Chad's Prep - Halogenation of Alkenes and Halohydrin Formation.
  • Chemistry Stack Exchange - Is rearrangement possible in cyclic bromonium ion?
  • OrgoSolver - Hydrohalogenation of Alkenes (HBr/HCl) — Mechanism, Regiochemistry, Carbocation Rearrangements.
  • Master Organic Chemistry - Bromination of Alkenes - The Mechanism.
  • Master Organic Chemistry - Rearrangements in Alkene Addition Reactions.
  • Chemistry Steps - Rearrangements in Alkene Addition Reactions.
  • Chemistry Steps - Reaction of Alkenes with Bromine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-3-methyl-N-phenylbutanamide Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals handling 2-bromo-3-methyl-N-phenylbutan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals handling 2-bromo-3-methyl-N-phenylbutanamide [1].

Alpha-bromo amides are highly versatile synthetic intermediates, but they are notoriously sensitive to aqueous workup conditions[2]. During extraction and washing, this specific molecule is prone to rapid degradation via elimination, hydrolysis, and intramolecular cyclization[3]. This guide breaks down the mechanistic causality behind these failures and establishes a self-validating protocol to ensure high-fidelity recovery of your target compound.

Diagnostic Decision Tree: Degradation Pathways

DegradationPathways A 2-Bromo-3-methyl-N-phenylbutanamide (Target Molecule) B E2 Elimination (Base-Promoted) A->B pH > 9 / Heat D Nucleophilic Substitution (Hydrolysis) A->D Prolonged H2O / High T F Amide Deprotonation (Strong Base) A->F Strong Alkali (e.g., NaOH) C 3-Methyl-N-phenylbut-2-enamide (Unsaturated Byproduct) B->C E 2-Hydroxy-3-methyl-N-phenylbutanamide (Hydroxyl Byproduct) D->E G Aziridinone Intermediate (Ring Opening Degradants) F->G

Degradation pathways of 2-bromo-3-methyl-N-phenylbutanamide during workup.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing the α,β-unsaturated byproduct (3-methyl-N-phenylbut-2-enamide) in my crude NMR, and how do I prevent it? Mechanistic Causality: The alpha-proton in 2-bromo-3-methyl-N-phenylbutanamide is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and the alpha-bromine atom[4]. When exposed to basic aqueous washes (e.g., saturated Na₂CO₃ or NaOH) during workup, the molecule undergoes a rapid E2 dehydrohalogenation[3]. The bulky isopropyl group (3-methyl) sterically hinders SN2 attack, making elimination the kinetically favored pathway under basic conditions[2]. Prevention Strategy: Avoid strong bases. Use mild, buffered aqueous washes such as saturated NaHCO₃ (pH ~8) or a phosphate buffer (pH 7.0). Maintain the workup temperature strictly below 5 °C to suppress the activation energy required for the E2 elimination.

Q2: My product is converting to the α-hydroxy amide (2-hydroxy-3-methyl-N-phenylbutanamide). What went wrong during the aqueous wash? Mechanistic Causality: Alpha-halo amides are susceptible to nucleophilic substitution (hydrolysis) when exposed to water for prolonged periods, especially if the aqueous phase is not strictly pH-controlled[3]. While the bulky isopropyl group slows down direct SN2 displacement, an SN1-like pathway or hydroxide-mediated attack can occur if the residence time in the biphasic mixture is too long or if the temperature rises[4]. Prevention Strategy: Minimize residence time in the aqueous phase. Perform phase separations rapidly (under 5–10 minutes per wash). Use cold brine (NaCl) washes to reduce the solubility of water in the organic phase and strip out residual moisture quickly. Dry the organic layer immediately over anhydrous Na₂SO₄.

Q3: Is the N-phenyl group causing intramolecular cyclization or other unexpected degradation? Mechanistic Causality: While the N-phenyl group (aniline derivative) is less nucleophilic than an alkyl amine due to resonance delocalization into the aromatic ring, strong bases (like NaOH or KOH) can deprotonate the amide nitrogen[4]. The resulting enolate-type base or amide anion can undergo intramolecular cyclization, displacing the alpha-bromide to form a highly unstable α-lactam (aziridinone) intermediate. This intermediate rapidly hydrolyzes or polymerizes, leading to a complex mixture of ring-opened degradants and a significant loss of yield[3]. Prevention Strategy: Never use hydroxide bases for the workup of this compound. If neutralization of an acid catalyst is required, use a biphasic quench with a weak base (e.g., NaHCO₃) under vigorous stirring to ensure the local pH never spikes above 8.5.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between specific workup parameters and the resulting yield/purity of 2-bromo-3-methyl-N-phenylbutanamide.

Workup ConditionTemp (°C)Aqueous Residence TimeTarget Product Purity (%)Major Degradant Observed
1M NaOH Wash5 °C10 min< 20%Aziridinone ring-opening / Hydrolysis
Sat. Na₂CO₃ Wash25 °C30 min45%Elimination (E2)
Sat. NaHCO₃ Wash25 °C60 min75%Hydrolysis (SN2/SN1)
Sat. NaHCO₃ Wash0–5 °C< 10 min98%Trace E2
Phosphate Buffer (pH 7)0–5 °C< 10 min> 99%None
Optimized Workup Protocol: A Self-Validating System

Trustworthiness & Self-Validation: This protocol is designed so that each step inherently prevents the cascade of failures described above. By controlling temperature and pH simultaneously, the system validates itself through the absence of emulsions and the preservation of the alpha-chiral/halogen center.

Step 1: Thermal Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath before adding any aqueous reagents.

  • Causality: Low temperatures exponentially decrease the rate constants for both E2 elimination and nucleophilic substitution[2].

Step 2: Biphasic Buffering

  • Action: Dilute the mixture with a non-nucleophilic, low-water-miscibility solvent like Methyl tert-butyl ether (MTBE). Slowly quench with ice-cold saturated NaHCO₃ (pH ~8) or a pH 7.0 phosphate buffer.

  • Causality: MTBE minimizes the concentration of water in the organic phase compared to Ethyl Acetate or DCM. The buffer prevents localized pH spikes that would otherwise trigger aziridinone formation or dehydrohalogenation[4].

Step 3: Rapid Phase Separation

  • Action: Agitate vigorously for no more than 2 minutes. Allow phases to separate and collect the organic layer immediately. Total aqueous residence time must not exceed 10 minutes.

  • Causality: Limits the time the alpha-bromo amide is exposed to the aqueous-organic interface, directly suppressing the SN1/SN2 hydrolysis pathways[3].

Step 4: Moisture Stripping

  • Action: Wash the organic layer once with ice-cold saturated NaCl (brine), then dry immediately over anhydrous Na₂SO₄. Avoid MgSO₄ if the solution is slightly acidic.

  • Causality: Brine aggressively pulls dissolved water out of the MTBE layer via osmotic pressure. Na₂SO₄ provides a neutral, mild drying environment to halt any residual hydrolysis.

Step 5: Cold Concentration

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) with a water bath temperature strictly ≤ 25 °C.

  • Causality: Prevents thermal degradation and auto-catalytic decomposition of the concentrated alpha-bromo amide[2].

References
  • [1] Title: 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 Source: PubChem URL:

  • [3] Title: 2-Amino-2,2-diphenylacetamide | 15427-81-3 Source: Benchchem URL:

  • [2] Title: The Fascinating Chemistry of α‐Haloamides Source: PMC (NIH) URL:

  • [4] Title: Maria Gabriella Severin's research works Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Analytical Method Validation for 2-Bromo-3-Methyl-N-Phenylbutanamide

Welcome to the technical support center for the analytical method validation of 2-bromo-3-methyl-N-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals, providing in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 2-bromo-3-methyl-N-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). The information herein is structured to address specific experimental challenges, underpinned by scientific principles and regulatory expectations.

Introduction

2-Bromo-3-methyl-N-phenylbutanamide is a chemical compound with the molecular formula C11H14BrNO.[1][2] Its structure, featuring a bromine atom and an amide group, presents unique considerations for analytical method development and validation.[3][4] Robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, a key requirement of regulatory bodies worldwide.[5][6][7] This guide will navigate the complexities of validating methods for this specific analyte, focusing on practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical method validation for 2-bromo-3-methyl-N-phenylbutanamide.

Method Development & Optimization

Q1: What is the best initial approach for HPLC method development for 2-bromo-3-methyl-N-phenylbutanamide?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point for amide-containing compounds.[3] Begin with a C18 column, as it provides good retention for moderately non-polar compounds. A typical starting mobile phase could be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[8][9] The amide group's potential for polar interactions suggests that an Ascentis RP-Amide column could also be a good candidate for enhanced retention and selectivity.

Q2: How do I select the appropriate detector and wavelength for UV detection?

A2: The N-phenyl group in the molecule contains a chromophore that will absorb UV light. To determine the optimal wavelength (λmax), perform a UV scan of a standard solution of 2-bromo-3-methyl-N-phenylbutanamide across a range of 200-400 nm. The wavelength of maximum absorbance should be used for analysis to ensure the highest sensitivity. For amide compounds, detection is often effective in the 210-280 nm range.[3]

Q3: Is Gas Chromatography (GC) a viable alternative to HPLC for this compound?

A3: Yes, GC can be a suitable technique, particularly given the presence of a halogen.[10] A halogen-specific detector (XSD) or an electron capture detector (ECD) would offer high selectivity and sensitivity for this brominated compound.[10][11][12][13] However, the compound's thermal stability must be assessed to ensure it does not degrade in the high temperatures of the GC inlet and column.

Validation Parameters

Q4: What are the key validation parameters I need to assess according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of test results to the true value.[7][14]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q5: How do I perform forced degradation studies to establish specificity?

A5: Forced degradation, or stress testing, is crucial for developing a stability-indicating method.[18][19] It involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[20] This helps to identify potential degradation pathways and ensures the analytical method can separate the active pharmaceutical ingredient (API) from its degradants.[21][22] Typical stress conditions include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C)

  • Oxidation: (e.g., 3% H2O2 at room temperature)

  • Thermal Degradation: (e.g., solid drug substance at 105°C)

  • Photolytic Degradation: (e.g., exposure to UV and visible light)

The goal is to achieve 5-20% degradation of the API.[21]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary Silanol Interactions: Active silanol groups on the column packing can interact with the analyte. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too much sample can saturate the stationary phase.[23] 4. Column Contamination: Buildup of sample matrix on the column frit or packing material.[23] 5. Dead Volume: Excessive tubing length or improper fittings can cause peak broadening.[23]1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[23] 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[24] 3. Reduce the injection volume or dilute the sample.[23] 4. Flush the column with a strong solvent or replace the guard column.[25] 5. Use shorter, narrower internal diameter tubing and ensure fittings are properly connected.[25]
Poor Resolution 1. Inappropriate Mobile Phase Composition: The organic/aqueous ratio may not be optimal for separation. 2. Incorrect Column Chemistry: The stationary phase may not be providing sufficient selectivity. 3. Low Column Efficiency: The column may be old or damaged. 4. Temperature Fluctuations: Changes in column temperature can affect retention times and resolution.1. Optimize the gradient slope or isocratic mobile phase composition.[8] 2. Screen different column chemistries (e.g., C8, Phenyl, Cyano). 3. Check the column's theoretical plates and replace if necessary. 4. Use a column oven to maintain a consistent temperature.
System Suitability Failure 1. Instrument Malfunction: Leaks, pump issues, or detector problems can lead to inconsistent results.[25] 2. Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase.[23] 3. Column Degradation: Loss of stationary phase or blockage.1. Perform system diagnostics, check for leaks, and ensure the pump is delivering a consistent flow rate. 2. Prepare fresh mobile phase, ensuring accurate measurements and proper degassing. 3. Replace the column if performance has degraded.
Inaccurate Results 1. Standard Preparation Error: Inaccurate weighing or dilution of the reference standard. 2. Sample Preparation Issues: Incomplete extraction of the analyte from the sample matrix. 3. Instrument Calibration: The instrument may not be properly calibrated.1. Carefully reprepare the standard solutions, using a calibrated balance. 2. Optimize the sample extraction procedure to ensure complete recovery. 3. Calibrate the instrument according to the manufacturer's recommendations.

Experimental Protocols & Data Presentation

HPLC Method Validation Protocol for 2-Bromo-3-Methyl-N-Phenylbutanamide

This protocol outlines the steps for validating an HPLC method for the quantification of 2-bromo-3-methyl-N-phenylbutanamide.

1. System Suitability

System suitability testing is performed before any validation runs to ensure the chromatographic system is adequate for the intended analysis.[26][27]

Procedure:

  • Prepare a standard solution of 2-bromo-3-methyl-N-phenylbutanamide at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the system suitability parameters.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0[28]
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%[29]
2. Specificity (Forced Degradation)

Procedure:

  • Prepare solutions of 2-bromo-3-methyl-N-phenylbutanamide.

  • Expose the solutions to the following stress conditions:

    • Acid: 0.1 M HCl at 60°C for 2 hours.

    • Base: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Store the solid substance at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples by HPLC.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

3. Linearity

Procedure:

  • Prepare a stock solution of 2-bromo-3-methyl-N-phenylbutanamide.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
4. Accuracy

Procedure:

  • Prepare placebo samples spiked with 2-bromo-3-methyl-N-phenylbutanamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Parameter Acceptance Criteria
Mean Percent Recovery 98.0% - 102.0%
5. Precision

Repeatability (Intra-assay precision):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the RSD of the results.

Intermediate Precision:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[16]

  • Calculate the RSD of the combined results from both studies.

Parameter Acceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

Visualizations

Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Analyte Characterization Analyte Characterization Technique Selection Technique Selection Analyte Characterization->Technique Selection Initial Parameter Screening Initial Parameter Screening Technique Selection->Initial Parameter Screening Method Optimization Method Optimization Initial Parameter Screening->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Standard Operating Procedure (SOP) Standard Operating Procedure (SOP) Validation Report->Standard Operating Procedure (SOP)

Caption: A flowchart illustrating the key phases and steps involved in the analytical method validation process.

Troubleshooting Logic for Peak Tailing

G Start Start Peak_Tailing_Observed Peak_Tailing_Observed Start->Peak_Tailing_Observed Check_Mobile_Phase Check Mobile Phase (pH, preparation) Peak_Tailing_Observed->Check_Mobile_Phase Yes Check_Column Check Column (overload, contamination) Peak_Tailing_Observed->Check_Column No Improvement Check_System_Hardware Check System Hardware (fittings, tubing) Peak_Tailing_Observed->Check_System_Hardware No Improvement Problem_Resolved Problem_Resolved Peak_Tailing_Observed->Problem_Resolved Resolved Adjust_pH Adjust pH Check_Mobile_Phase->Adjust_pH Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh_Mobile_Phase Adjust_pH->Peak_Tailing_Observed Prepare_Fresh_Mobile_Phase->Peak_Tailing_Observed Reduce_Injection_Volume Reduce Injection Volume/Concentration Check_Column->Reduce_Injection_Volume Clean_or_Replace_Column Clean/Replace Column Check_Column->Clean_or_Replace_Column Reduce_Injection_Volume->Peak_Tailing_Observed Clean_or_Replace_Column->Peak_Tailing_Observed Minimize_Dead_Volume Minimize Dead Volume Check_System_Hardware->Minimize_Dead_Volume Minimize_Dead_Volume->Peak_Tailing_Observed

Caption: A decision tree outlining a systematic approach to troubleshooting HPLC peak tailing.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37.
  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, S., & Junwal, M. (2013). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-13.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs.
  • Eurolab. (n.d.). USP System Suitability Testing.
  • Korytar, P., et al. (2010). Screening of GCxGC-TOFMS Data for Halogenated Compounds using an Automatic Routine and Application to House Dust. Organohalogen Compounds, 72, 1557-1560.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Patel, K., et al. (2023). A Review on Force Degradation Studies for Drug Substances.
  • Davidson Analytical Services. (n.d.).
  • AMSbio. (2025, July 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Lab Manager. (2025, October 22).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Scribd. (n.d.). Revised USP System Suitability Parameters.
  • ALWSCI. (2025, November 27).
  • PubChem. (n.d.). 2-bromo-3-methyl-N-phenylbutanamide.
  • Sigma-Aldrich. (n.d.). 2-bromo-3-methyl-N-phenylbutanamide.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Chromedia. (2022, April 15).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ECA Academy. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
  • SpringerLink. (2018, February 28).
  • Pharma Validation. (n.d.). USP and EP Criteria for System Suitability Parameters.
  • Agilent. (2024, April 29).
  • NextSDS. (n.d.).
  • de Souza, A. R., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(2), 118–122.
  • ChemicalBook. (n.d.). 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Patsnap. (2026, February 28).
  • ResearchGate. (2026, January 29). (PDF)
  • MTC USA. (2025, July 12).
  • Chemical Synthesis Database. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide.
  • Universal Journal of Pharmaceutical Research. (n.d.).
  • LabCompliance. (2006, June 3). Method Validation Validation of Analytical Methods and Procedures.
  • NextSDS. (n.d.). N-(3-acetylphenyl)
  • Benchchem. (n.d.). Physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide.
  • PubChem. (n.d.). 2-Bromo-3-phenylbutanamide.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Journal of Drug Delivery and Therapeutics. (2019, June 20).

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 2-Bromo-3-methyl-N-phenylbutanamide Samples

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselective synthesis and purification of α-bromo amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselective synthesis and purification of α-bromo amides. The synthesis of 2-bromo-3-methyl-N-phenylbutanamide—typically achieved via the amidation of aniline with 2-bromo-3-methylbutanoyl chloride—is prone to specific side reactions that generate persistent impurities.

This guide moves beyond generic protocols. Here, we dissect the mechanistic origins of these impurities and provide self-validating, causality-driven workflows to ensure your isolated product meets >99% purity standards for downstream drug development.

Section 1: Mechanistic Origins of Common Impurities

Before we can remove impurities, we must understand how they form. The highly electrophilic nature of the acyl chloride and the acidity of the α-proton create competing reaction pathways during synthesis.

G SM1 2-Bromo-3-methylbutanoyl chloride (Acylating Agent) Target 2-Bromo-3-methyl-N-phenylbutanamide (Desired Product) SM1->Target + Aniline (Amidation) Imp1 2-Bromo-3-methylbutanoic acid (Hydrolysis Impurity) SM1->Imp1 + H2O (Hydrolysis) SM2 Aniline (Nucleophile) SM2->Target Imp3 Oxidized Polyanilines (Colored Impurities) SM2->Imp3 + O2 / Light (Oxidation) Imp2 3-Methyl-N-phenylbut-2-enamide (Elimination Impurity) Target->Imp2 + Base (Dehydrohalogenation)

Reaction pathways leading to the desired amide and common synthetic impurities.

Section 2: Physicochemical Data for Rational Purification

Effective purification relies on exploiting the distinct physicochemical properties of the target molecule versus its impurities.

CompoundpKaAqueous SolubilityOrganic Phase RetentionPrimary Removal Strategy
Aniline ~4.6 (conjugate acid)Soluble at pH < 3Soluble at pH > 51M HCl Wash
2-Bromo-3-methylbutanoic acid ~3.0 - 4.0Soluble at pH > 7Soluble at pH < 5Sat. NaHCO₃ Wash
2-Bromo-3-methyl-N-phenylbutanamide NeutralInsolubleSoluble at all pHPhase Retention
3-Methyl-N-phenylbut-2-enamide NeutralInsolubleSoluble at all pHRecrystallization
Section 3: Troubleshooting FAQs

Q1: My isolated product darkens from a pale yellow to a deep brown over time. What is happening? A1: This is a classic sign of aniline contamination. Aniline is highly susceptible to oxidation when exposed to air and light, forming colored p-benzoquinone derivatives and polymeric materials 1. Even trace amounts (<1%) can severely discolor the sample over time.

  • Causality & Resolution: To resolve this, implement a rigorous acidic aqueous wash during the workup. If the product is already isolated, redissolve it in ethyl acetate and perform the acid wash protocol detailed below. For persistent discoloration, adding a small amount of activated carbon during hot recrystallization will effectively adsorb these oxidized polymeric impurities [[1]]().

Q2: HPLC analysis shows a highly polar impurity. NMR indicates the presence of an isopropyl group but lacks the aromatic protons. What is this? A2: You are observing 2-bromo-3-methylbutanoic acid. This byproduct forms via the hydrolysis of your starting acyl chloride (2-bromo-3-methylbutanoyl chloride) due to adventitious water in the reaction mixture or solvent 2.

  • Causality & Resolution: Ensure strictly anhydrous conditions during the amidation step (e.g., flame-dried glassware, inert atmosphere). You can easily remove this existing impurity by washing the organic layer with a mild base, which converts the acid into a water-soluble carboxylate salt 2.

Q3: I am losing the α-proton signal in my ¹H NMR, and a new alkene peak is appearing. How do I prevent this? A3: You are observing a dehydrohalogenation side reaction. The α-proton adjacent to the carbonyl and the bromine atom is relatively acidic. In the presence of excess or strong base (often used to scavenge HCl during amidation), an E2 elimination occurs, yielding the α,β-unsaturated product, 3-methyl-N-phenylbut-2-enamide 2.

  • Causality & Resolution: Use a weaker, sterically hindered base (e.g., N-methylmorpholine) instead of triethylamine, strictly control the stoichiometry to 1.0-1.05 equivalents, and keep the reaction temperature at or below 0 °C during the initial addition phase.

Section 4: Self-Validating Purification Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (LLE) Workflow

This workflow is designed to sequentially strip out basic and acidic impurities while leaving the neutral target amide in the organic phase.

LLE Crude Crude Mixture in EtOAc (Target + Aniline + Acid Impurity) HCl_Wash 1M HCl Wash (Protonates Aniline) Crude->HCl_Wash Org1 Organic Phase (Target + Acid Impurity) HCl_Wash->Org1 Top Layer Aq1 Aqueous Phase (Anilinium Chloride) HCl_Wash->Aq1 Bottom Layer (Discard) NaHCO3_Wash Sat. NaHCO3 Wash (Deprotonates Acid) Org1->NaHCO3_Wash Org2 Organic Phase (Purified Target) NaHCO3_Wash->Org2 Top Layer Aq2 Aqueous Phase (Sodium 2-bromo-3-methylbutanoate) NaHCO3_Wash->Aq2 Bottom Layer (Discard)

Step-by-step liquid-liquid extraction workflow for chemoselective impurity resolution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Aniline Removal (Acid Wash): Transfer to a separatory funnel. Add 1M HCl (0.5 volumes relative to the organic phase). Shake vigorously and vent.

    • Causality: The acidic environment protonates the weakly basic aniline to form water-soluble anilinium chloride 3.

    • Self-Validation: To confirm aniline removal, collect the discarded aqueous layer and add 2M NaOH dropwise until pH > 9. If the solution turns cloudy, aniline was present and successfully extracted. Repeat the acid wash until the aqueous layer remains clear upon basification.

  • Acid Impurity Removal (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (0.5 volumes).

    • Causality: The weak base deprotonates 2-bromo-3-methylbutanoic acid to form its water-soluble sodium salt. NaHCO₃ is strictly preferred over NaOH to prevent base-catalyzed hydrolysis of the target amide or unwanted elimination of the α-bromide.

    • Self-Validation: The generation of CO₂ gas (bubbling) during shaking confirms the neutralization of the acid. Vent frequently until gas evolution ceases.

  • Drying & Concentration: Wash with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization for Elimination Impurities

If the neutral elimination product (3-methyl-N-phenylbut-2-enamide) is present, LLE will not remove it. Chromatographic purification of amides can sometimes lead to poor recovery; therefore, recrystallization is highly recommended 4.

  • Solvent Selection: Dissolve the crude solid in a minimum amount of boiling acetonitrile.

    • Causality: Acetonitrile provides an excellent solubility gradient for α-bromo amides, dissolving them completely at boiling point while promoting rapid crystallization upon cooling, leaving structurally similar impurities in the mother liquor 4.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote large crystal growth (which excludes impurities from the crystal lattice), then transfer to an ice bath for 1 hour.

  • Isolation: Collect the white crystalline solid via vacuum filtration and wash with a minimal amount of ice-cold acetonitrile.

References
  • Title: Technical Support Center: Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride Source: benchchem.com URL: 2

  • Title: Technical Support Center: Purification of Substituted Anilines Source: benchchem.com URL: 1

  • Title: Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) Source: ulisboa.pt URL: 3

  • Title: What is the best technique for amide purification? - ResearchGate Source: researchgate.net URL: 4

Sources

Optimization

dealing with exothermic reactions in bromination

Technical Support Center: Managing Exothermic Reactions in Bromination Scale-Up Welcome to the Reaction Engineering Support Portal. As an Application Scientist, I frequently encounter process chemists struggling with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Exothermic Reactions in Bromination Scale-Up

Welcome to the Reaction Engineering Support Portal. As an Application Scientist, I frequently encounter process chemists struggling with the transition of electrophilic brominations from discovery-scale batch flasks to kilo-lab production. Bromination is notoriously exothermic; the enthalpy of reaction can rapidly overwhelm standard cooling capacities, leading to thermal runaways, dangerous pressure spikes, and poor selectivity.

This guide is designed to diagnose common failure modes, explain the physicochemical causality behind them, and provide actionable, self-validating protocols to safely scale your halogenation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my batch bromination reaction suddenly spike in temperature despite aggressive external cooling? A1: This is a classic heat transfer bottleneck caused by the shifting surface-area-to-volume (SA/V) ratio during scale-up[1]. Heat generation ( qrxn​ ) scales volumetrically (cubically), while cooling capacity ( qcool​ ) scales with the reactor's surface area (quadratically)[1]. In a large batch reactor, the core of the reaction mass becomes insulated from the jacket cooling. If the rate of reagent addition exceeds the heat removal rate, heat accumulates, triggering a rapid temperature spike and potential thermal runaway[1][2]. Solution: Transition from batch to continuous flow microreactors, or strictly utilize a semi-batch process where the dosing rate of the brominating agent is dynamically interlocked with the internal temperature probe[1].

Q2: I am seeing a high percentage of di- and tri-brominated byproducts upon scale-up. How do I prevent this? A2: Polybromination is typically a symptom of localized "hot spots" and poor micromixing[3]. In a batch reactor, the area immediately surrounding the reagent drop tube experiences a massive localized excess of bromine and a localized exotherm. This pushes the reaction past thermodynamic control limits, favoring over-bromination[3]. Solution: Continuous flow reactors utilize static mixer chips that achieve homogeneous mixing in milliseconds. By transforming the bromination into a highly controlled "titration" within a microreactor, you maintain strict 1:1 stoichiometry and isothermal conditions, effectively suppressing polybromination[4][5].

Q3: What is the safest way to handle the bromine source to minimize exposure and exotherm risks? A3: Direct handling of liquid molecular bromine ( Br2​ ) is hazardous due to its volatility, toxicity, and the massive instantaneous exotherm it produces upon addition[6][7]. Solution: Utilize in situ generation. By pumping an oxidant (e.g., NaOCl or H2​O2​ ) and a bromide salt ( HBr or KBr ) into a T-mixer immediately preceding the main reactor coil, you generate Br2​ or hypobromite ( BrO− ) on demand[8][9]. This limits the active inventory of hazardous reagents to mere milligrams at any given moment[8].

Q4: How should I quench unreacted bromine, and what are the hidden risks? A4: The neutralization of excess bromine using sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite is itself a highly exothermic process[6][10]. Solution: Never add the quenching agent directly into the bulk reaction vessel if it contains a large excess of bromine. Instead, slowly dose the reaction mixture into a secondary vessel containing a chilled, highly agitated quench solution[10]. In flow chemistry, this is easily managed by introducing a third stream of aqueous thiosulfate via an inline mixer downstream of the residence coil[8].

Part 2: Mechanistic Causality & Workflow Visualization

To understand why batch scale-up fails and how continuous flow resolves these issues, review the logical pathways below.

ThermalRunaway ScaleUp Batch Scale-Up (Decreased SA/V Ratio) PoorHeat Inadequate Heat Dissipation (q_rxn > q_cool) ScaleUp->PoorHeat HotSpots Localized Hot Spots & Poor Mixing ScaleUp->HotSpots TempSpike Rapid Temperature Spike PoorHeat->TempSpike HotSpots->TempSpike SideRxn Polybromination & Decomposition HotSpots->SideRxn TempSpike->SideRxn Runaway Thermal Runaway / Vessel Failure TempSpike->Runaway SideRxn->Runaway

Figure 1: Causality loop demonstrating how batch scale-up triggers thermal runaway and polybromination.

FlowBromination Substrate Substrate Stream (in Solvent) Microreactor Microreactor Coil (Isothermal Control) Substrate->Microreactor Oxidant Oxidant Stream (NaOCl / H2O2) InSitu In Situ Br2 Generation (T-Mixer) Oxidant->InSitu Bromide Bromide Stream (HBr / KBr) Bromide->InSitu InSitu->Microreactor Quench Inline Quench (Na2S2O3 Stream) Microreactor->Quench Collection Product Collection (High Purity) Quench->Collection

Figure 2: Continuous flow workflow for safe, isothermal bromination with in situ generation and inline quench.

Part 3: Quantitative Process Comparison

The following table summarizes the operational differences between traditional batch processing and continuous flow microreactor systems for electrophilic bromination based on field data[4][5][11].

ParameterTraditional Batch ReactorContinuous Flow MicroreactorCausality / Mechanism
Heat Transfer Coefficient (U) ~50 - 200 W/(m²·K)>5,000 W/(m²·K)Microchannels drastically increase SA/V ratio, allowing instantaneous heat dissipation[5].
Mixing Speed Seconds to Minutes< 100 MillisecondsStatic mixer chips enforce rapid diffusion, preventing localized reagent pooling[4].
Polybromination Risk High (Scale-dependent)Very Low (< 2%)Isothermal conditions and strict stoichiometric control prevent thermodynamic over-reaction[3][4].
Active Hazardous Inventory 100% of batch volume< 5 mL at any given timeContinuous processing only reacts small volumes instantaneously, eliminating runaway risk[11].
Throughput Scalability Requires extensive re-optimizationLinear (Numbering-up / Larger coils)Flow dynamics remain constant; scaling is achieved by running longer or using parallel chips[4][11].

Part 4: Experimental Protocol

Standard Operating Procedure: Continuous-Flow Electrophilic Bromination with In Situ Bromine Generation

This protocol establishes a self-validating system. By generating the hazardous reagent in situ and utilizing inline quenching, the operator is never exposed to bulk liquid bromine, and the exotherm is continuously dissipated[8][9].

Materials & Equipment:

  • 3-Channel Continuous Flow System (e.g., Uniqsis FlowSyn or equivalent) equipped with PTFE or Hastelloy tubing[4].

  • Static Mixer Chip (Glass or PTFE)[4].

  • Residence Time Coil (Volume determined by desired residence time, typically 5-10 mL)[4].

  • Inline UV-Vis Flow Cell (for steady-state monitoring).

Step-by-Step Methodology:

  • System Validation (Self-Validating Step):

    • Before introducing active reagents, pump pure solvent through all three channels at the target flow rates.

    • Inject a pulse of inert tracer dye into the substrate channel. Monitor the UV-Vis output to validate the Residence Time Distribution (RTD) and confirm there are no dead volumes or blockages in the mixer chip.

  • Reagent Preparation:

    • Stream A (Substrate): Prepare the organic substrate in a suitable non-reactive solvent (e.g., Dichloromethane or Toluene).

    • Stream B (Bromide Source): Prepare an aqueous solution of KBr or HBr (1.1 equivalents relative to substrate)[8].

    • Stream C (Oxidant): Prepare an aqueous solution of NaOCl or H2​O2​ (1.1 equivalents)[8][9].

    • Stream D (Quench): Prepare a 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ )[10].

  • Reactor Equilibration:

    • Set the reactor coil temperature to the optimized setpoint (e.g., 40 °C). Because heat transfer is nearly instantaneous in flow, reactions can often be run safely at higher temperatures than in batch[9][11].

  • In Situ Generation & Reaction:

    • Initiate pumps for Stream B and Stream C to meet at a T-mixer. This generates the active brominating agent ( Br2​ or BrO− ) in situ[8][9].

    • Direct the output of the T-mixer and Stream A (Substrate) into the Static Mixer Chip. This is where the highly exothermic electrophilic addition occurs. The chip's high thermal mass absorbs and dissipates the exotherm instantly[4].

    • Pass the mixed stream through the Residence Time Coil (typically 30 seconds to 5 minutes residence time, depending on substrate kinetics)[4][5].

  • Inline Quenching:

    • Direct the output of the Residence Time Coil into a secondary T-mixer, intersecting with Stream D (Quench). This immediately neutralizes any unreacted bromine before it exits the closed system[8].

  • Steady-State Verification & Collection:

    • Divert the initial output to waste for at least 2.5 residence volumes.

    • Observe the inline UV-Vis spectrometer. Once the absorbance profile flattens (indicating steady-state conversion), switch the output valve to the product collection vessel.

References

  • Flow methodology for highly reproducible bromin
  • Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromin
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchG
  • “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - WuXi AppTec,
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - Academia.edu,
  • US20210017024A1 - A process for making brominating agents in flow - Google P
  • Technical Support Center: Managing Exothermic ... - Benchchem,
  • Bromine Safety Handbook - Indian Chemical Council,
  • Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing),
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • Technical Support Center: Managing Exotherms in Large-Scale DBDMH Reactions - Benchchem,
  • Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate - ACS Public
  • Building up a Continuous Flow Platform as an Enabler to the Preparation of Intermedi

Sources

Troubleshooting

Technical Support Center: Characterization of Unknown Byproducts in Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction In the precise world of chemical synthesis, the emergence of unexpected byproducts is not a matter of if, but when. T...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical synthesis, the emergence of unexpected byproducts is not a matter of if, but when. These unknown entities can range from benign impurities to potent compounds that compromise the safety, efficacy, and stability of the final product.[1][2][3] For professionals in pharmaceutical development, rigorous identification and characterization of any impurity present at a level of 0.10% or higher is a mandatory regulatory requirement dictated by bodies like the International Council for Harmonisation (ICH).[2][4][5]

This guide serves as a technical support hub, designed to provide you with a systematic, field-proven approach to troubleshooting and characterizing these unknown byproducts. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you make informed decisions to efficiently and accurately elucidate the structure of any unexpected compound you encounter.

FAQs: First Encounter & Initial Steps

This section addresses the immediate questions that arise upon detecting a potential byproduct.

Q1: I've detected an unexpected peak in my HPLC/UPLC analysis. What is the very first thing I should do?

A1: Before launching into a full-scale investigation, your first step is to confirm the peak is real and reproducible, not an analytical artifact.[6]

  • Verify Reproducibility: Re-inject the same sample. If the peak is inconsistent in its retention time or area, it could be an issue with the injector, a bubble, or sample precipitation.

  • Check the Blank: Inject a blank solvent run (your mobile phase). This will help you identify if the peak is a "ghost peak" originating from contaminated solvent, buffer degradation, or carryover from a previous injection.[7]

  • Assess the System: A noisy or drifting baseline could indicate problems with the detector lamp or pump. Ensure your system is properly equilibrated and maintained.[7]

Only after confirming the peak is a consistent feature of your sample should you proceed with further investigation.[6]

Q2: How do I know if this byproduct is significant enough to warrant a full characterization?

A2: The significance is determined by regulatory guidelines, primarily from the ICH.[1][8] The key is to quantify the impurity relative to your Active Pharmaceutical Ingredient (API). The thresholds dictate the required action.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Required Action
Reporting ≥ 0.05%≥ 0.03%The impurity must be reported in regulatory filings.
Identification ≥ 0.10% or 1.0 mg/day intake (whichever is lower)≥ 0.05%The impurity's structure must be determined (elucidated).[2]
Qualification ≥ 0.15% or 1.0 mg/day intake (whichever is lower)≥ 0.05%The impurity must be assessed for biological safety.[1]

(Data synthesized from ICH Q3A(R2) and Q3B(R2) guidelines).[1][8][9]

If your byproduct exceeds the identification threshold , a full characterization is mandatory.

Q3: My byproduct seems to be growing over time in my stability samples. What does this imply?

A3: An increasing peak area in stability samples strongly suggests the byproduct is a degradation product .[6] This means your drug substance or product is unstable under the tested storage conditions. This finding is critical and necessitates a "forced degradation" or "stress testing" study.[3][10] These studies deliberately expose the drug to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] This helps to:

  • Elucidate potential degradation pathways.[3]

  • Confirm that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.[11]

  • Generate sufficient quantities of the degradation product for isolation and characterization.[11][12]

Troubleshooting Guide: A Systematic Workflow for Byproduct Identification

Encountering an unknown byproduct can be daunting. This guide provides a logical, phased approach to move from detection to definitive identification.

Phase 1: Preliminary Assessment & Data Gathering

Problem: An unknown, significant peak is present in my chromatogram. How do I get initial structural clues?

Suggested Solution: Your primary tool at this stage is Liquid Chromatography-Mass Spectrometry (LC-MS). It's the workhorse for impurity profiling, providing two critical pieces of information simultaneously: chromatographic behavior (polarity) and mass.[13]

  • Expertise: The goal is to get an accurate molecular weight. A high-resolution mass spectrometer (HRMS), like a Time-of-Flight (TOF) or Orbitrap, is vastly superior to a standard quadrupole.[14] An HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows the software to generate a list of possible elemental formulas, dramatically narrowing down the potential structures.[14]

  • Causality: For example, a mass shift of +15.995 Da from the parent drug often suggests an oxidation event (addition of an oxygen atom). A shift of +18.011 Da could indicate a hydrolysis product. This initial data allows you to form a hypothesis based on the known reactivity of your parent molecule.[6]

Phase 2: Advanced Data Acquisition for Structure Elucidation

Problem: The molecular weight is known, but multiple isomers are possible. How do I determine the exact structure?

Suggested Solution: This is where you must acquire more detailed spectroscopic data. Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques.

  • Tandem Mass Spectrometry (MS/MS):

    • What it is: In an MS/MS experiment, you select the ion for your unknown byproduct (the precursor ion) and fragment it inside the mass spectrometer. The resulting fragmentation pattern (the product ion spectrum) provides a fingerprint of the molecule's structure.[15][16]

    • Why it works: The fragmentation is not random; molecules break at their weakest bonds or undergo predictable rearrangements. By analyzing the mass losses, you can piece together the structural components, much like solving a puzzle. This data is invaluable for distinguishing between isomers that have identical molecular weights but different connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • What it is: NMR is the gold standard for unambiguous structure elucidation.[9][17][18] It provides detailed information about the carbon-hydrogen framework of a molecule.[19][20]

    • Why it works: NMR maps the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[18] Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) reveal how these atoms are connected to each other, allowing you to trace out the complete molecular structure.[19][21] For a definitive structure, especially for regulatory submission, NMR data is non-negotiable.

Workflow for Byproduct Identification

G cluster_0 Detection & Initial Analysis cluster_1 Structure Elucidation cluster_2 Confirmation & Reporting Detect Unexpected Peak in HPLC/UPLC Confirm Confirm Peak is Real & Reproducible Detect->Confirm Quantify Quantify vs. Identification Threshold Confirm->Quantify LCMS Acquire Accurate Mass (LC-HRMS) Quantify->LCMS > 0.10% Formula Generate Empirical Formula LCMS->Formula MSMS Acquire Fragmentation Data (MS/MS) Formula->MSMS Isolate Isolate Impurity (Prep-HPLC) Formula->Isolate If NMR needed Elucidate Propose Structure MSMS->Elucidate NMR Acquire NMR Data (1D & 2D) Isolate->NMR NMR->Elucidate Confirm_Struct Confirm Structure (e.g., Spiking Study) Elucidate->Confirm_Struct Document Document Findings & Report Confirm_Struct->Document G start Is an unknown byproduct detected? q1 Need Molecular Weight? start->q1 a1 Use LC-HRMS for Accurate Mass & Formula q1->a1 Yes q2 Need to Differentiate Isomers? q1->q2 No a1->q2 a2 Use MS/MS for Fragmentation Pattern q2->a2 Yes q3 Need Unambiguous Structure? q2->q3 No a2->q3 a3 Isolate (Prep-HPLC) and analyze by NMR q3->a3 Yes end Structure Elucidated q3->end No, structure known a3->end

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-bromo-3-methyl-N-phenylbutanamide in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated amides in both aqueous and organic media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated amides in both aqueous and organic media. The compound 2-bromo-3-methyl-N-phenylbutanamide (an α -bromoamide) presents a unique tri-fold stability challenge: the lability of the α -bromine to nucleophiles, the susceptibility of the amide bond to hydrolysis, and the risk of dehydrohalogenation.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure your drug development and synthetic workflows remain robust and reproducible.

Mechanisms of Degradation

To troubleshoot effectively, we must first understand the causality behind the degradation. The molecule contains two highly reactive sites: the carbonyl carbon and the alpha-carbon.

  • Nucleophilic Substitution : The adjacent electron-withdrawing carbonyl group activates the C-Br bond, making the alpha-carbon highly susceptible to SN​2 displacement by water or hydroxide ions, forming an α -hydroxy amide[1].

  • Amide Hydrolysis : Under strongly acidic or basic conditions, the amide bond cleaves, yielding 2-bromo-3-methylbutanoic acid and free aniline[2].

  • Dehydrohalogenation : In the presence of a base, the compound can undergo an E2 elimination, losing HBr to form an α,β -unsaturated amide[3].

G Compound 2-bromo-3-methyl-N-phenylbutanamide (Intact Compound) Hydrolysis Amide Hydrolysis (Aqueous Acid/Base) Compound->Hydrolysis H2O, H+/OH- Substitution Nucleophilic Substitution (OH- attack at alpha-C) Compound->Substitution OH- / H2O Elimination Dehydrohalogenation (Base-catalyzed -HBr) Compound->Elimination Strong Base Prod1 2-bromo-3-methylbutanoic acid + Aniline Hydrolysis->Prod1 Prod2 2-hydroxy-3-methyl-N-phenylbutanamide + Br- Substitution->Prod2 Prod3 3-methyl-N-phenylbut-2-enamide + HBr Elimination->Prod3

Figure 1: Primary degradation pathways of 2-bromo-3-methyl-N-phenylbutanamide in solution.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade rapidly in aqueous buffers at pH > 7? A: At elevated pH, the hydroxide ion ( OH− ) acts as both a strong nucleophile and a base. The primary degradation route is the SN​2 , yielding 2-hydroxy-3-methyl-N-phenylbutanamide[1]. Concurrently, base-catalyzed can cleave the molecule[2]. Solution: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 4.5–6.5) using non-nucleophilic buffers like MES or PIPES. Minimize the time the compound spends in aqueous media prior to your assay.

Q2: How can I stabilize the compound for long-term storage in stock solutions? A: Water is the primary driver of both hydrolysis and solvolysis. For long-term storage, prepare stock solutions in anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Solution: Store these aliquots at -20°C in amber vials to prevent photo-induced radical degradation of the C-Br bond. Ensure that the solvent is strictly anhydrous, as even trace water in hygroscopic DMSO can initiate slow hydrolysis over months.

Q3: I am observing a byproduct with a mass of [M-HBr] in my mass spec. What is it and how do I prevent it? A: A mass reduction of ~79.9 Da (loss of HBr) indicates dehydrohalogenation (an E2 elimination reaction), resulting in the formation of 3-methyl-N-phenylbut-2-enamide[3]. This occurs when the compound is exposed to basic conditions or sterically hindered bases that favor elimination over substitution. Solution: If your assay requires a basic environment, keep the temperature strictly at 4°C to kinetically disfavor the elimination pathway, and avoid using strong, sterically hindered bases.

Quantitative Data: Stability Profile

To facilitate experimental planning, Table 1 summarizes the expected half-lives of the compound under various standard laboratory conditions.

Solvent / Buffer SystempHTemperatureHalf-life ( t1/2​ )Primary Degradant Observed
Anhydrous DMSON/A-20°C> 12 monthsNone (Stable)
Anhydrous AcetonitrileN/A4°C> 6 monthsNone (Stable)
Aqueous PBS7.437°C~ 4.5 hours α -hydroxy amide
Aqueous Acetate Buffer5.025°C~ 72 hours α -hydroxy amide
Aqueous Carbonate Buffer9.525°C< 30 minutes α,β -unsaturated amide & Aniline

Table 1: Comparative stability of 10 mM 2-bromo-3-methyl-N-phenylbutanamide across different solvent systems.

Experimental Protocol: Preparation and Validation of Stabilized Stock Solutions

As a best practice, every protocol must be a self-validating system. The following methodology ensures the creation of a stable 10 mM stock solution with built-in quality control steps to verify compound integrity before use.

Step 1: Reagent Preparation & Environmental Control

  • Equilibrate the lyophilized 2-bromo-3-methyl-N-phenylbutanamide powder to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation, which initiates premature hydrolysis.

  • Utilize strictly anhydrous DMSO (water content < 0.005%) stored under an inert argon atmosphere.

Step 2: Dissolution

  • Weigh 2.56 mg of the compound into a sterile, amber glass vial.

  • Add 1.0 mL of the anhydrous DMSO.

  • Vortex gently for 30 seconds until fully dissolved. Causality: Do not use ultrasonic baths (sonication). Cavitation generates localized heat spikes that can promote thermal degradation and dehydrohalogenation.

Step 3: Aliquoting and Storage

  • Dispense the solution into 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Purge the headspace of each tube with argon or nitrogen gas before sealing to displace oxidative atmospheric air.

  • Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer.

Step 4: LC-MS Validation (Pre-Assay Quality Control)

  • Before commencing downstream assays, thaw one aliquot on ice.

  • Dilute 1:100 in cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Inject into the LC-MS.

  • Validation Criteria: Verify the presence of the intact parent mass ( [M+H]+≈256.03/258.03 m/z), which must display the characteristic 1:1 isotopic ratio indicative of a single bromine atom. Ensure the absence of the [M−HBr] elimination peak at ≈176.1 m/z.

References
  • Master Organic Chemistry. "The Hell–Volhard–Zelinsky Reaction" (Mechanisms of alpha-bromo substitution). Source: Master Organic Chemistry. URL: [Link]

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base" (Mechanisms of amide bond cleavage). Source: Master Organic Chemistry. URL:[Link]

  • Organic & Biomolecular Chemistry. "Synthesis and Evaluation of Cationic Norbornanes" (Alpha-bromoamide stability and degradation pathways). Source: RSC Publishing. URL: [Link]

Sources

Troubleshooting

Advanced Chromatography Support Center: Troubleshooting Peak Tailing for Polar Compounds

Welcome to the Technical Support Center. Peak tailing in High-Performance Liquid Chromatography (HPLC) is a critical failure mode that compromises resolution, integration accuracy, and assay reproducibility.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Peak tailing in High-Performance Liquid Chromatography (HPLC) is a critical failure mode that compromises resolution, integration accuracy, and assay reproducibility. For polar and basic compounds, this phenomenon is rarely aesthetic; it is a direct readout of competing retention mechanisms or system fluidic defects.

This guide provides a self-validating framework to diagnose, isolate, and resolve peak tailing using field-proven chromatographic principles.

Core Diagnostic Logic: Physical vs. Chemical Tailing

Before adjusting mobile phases or replacing columns, you must determine whether the tailing is a system-wide physical defect or an analyte-specific chemical interaction .

DiagnosticWorkflow Start Peak Tailing Observed (Tf > 1.2) CheckAll Do all peaks tail? Start->CheckAll Physical Yes: Physical/System Issue CheckAll->Physical All peaks Chemical No: Chemical Issue (Polar/Basic Analytes) CheckAll->Chemical Specific peaks Marker Inject Neutral Marker (e.g., Toluene) Physical->Marker FixChem Adjust Mobile Phase pH, Use Endcapped Column Chemical->FixChem FixPhys Fix Extra-Column Volume, Frit Blockage, or Column Void Marker->FixPhys Marker tails

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why do polar and basic compounds exhibit severe tailing on standard reversed-phase columns? A1: Peak tailing for polar and basic analytes is predominantly driven by secondary retention mechanisms. In reversed-phase liquid chromatography (RPLC), the primary mechanism should be hydrophobic partitioning. However, silica-based columns contain residual silanol groups (Si-OH). At a mobile phase pH > 3.0, these acidic free silanols ionize into anionic silanoxanes (Si-O⁻). Simultaneously, basic compounds (like amines) are protonated. This creates a strong secondary ion-exchange interaction that disrupts the Gaussian elution profile, causing the tailing edge of the peak to drag 1[1].

SilanolMechanism Silica Silica Support (Residual Si-OH) Ionization Mid pH (pH > 3.0) Ionization to Si-O⁻ Silica->Ionization Interaction Strong Ion-Exchange Interaction Ionization->Interaction Analyte Protonated Basic Analyte (R-NH3⁺) Analyte->Interaction Tailing Peak Tailing (Asymmetry) Interaction->Tailing

Logical relationship of secondary silanol interactions causing peak tailing.

Q2: How can I definitively differentiate between a chemical interaction and a physical system issue? A2: Use a self-validating diagnostic approach: inject a neutral compound. If all peaks in the chromatogram tail, including the neutral marker, the issue is physical (e.g., extra-column dead volume, a blocked inlet frit, or a collapsed column bed). If only the polar/basic analytes tail while neutral peaks remain perfectly symmetrical, the issue is strictly chemical 2[2]. Physical tailing can also be caused by slippage of the tubing connecting the column to the HPLC system, particularly when using PEEK finger-tight fittings3[3].

Q3: What are the optimal mobile phase conditions to suppress secondary silanol interactions? A3: To eliminate silanol-driven tailing, you must control the ionization state of the stationary phase. The most robust approach is operating at a low pH. A 10-20 mM phosphate buffer at pH 2.5 is highly effective; at this pH, silanols are fully protonated and neutralized, shutting down the ion-exchange pathway entirely 4[4].

Q4: My peaks are tailing, but I suspect column overload. How do I prove it? A4: Column overload manifests as either mass overload (too much analyte mass) or volume overload (injection volume too large). To prove mass overload, perform a serial dilution (e.g., 1x, 0.5x, 0.1x) while keeping the injection volume constant. If the USP Tailing Factor (Tf) significantly improves at lower concentrations, you have exceeded the stationary phase's binding capacity5[5].

Quantitative Troubleshooting Metrics

Use the following table to benchmark your chromatograms and identify the root cause of peak distortion. Peak tailing occurs when the peak asymmetry factor (As) is greater than 1.26[6].

ParameterIdeal TargetWarning ThresholdCorrective ActionMechanistic Cause
USP Tailing Factor (Tf) 0.90 – 1.20> 1.50Optimize pH / Use endcapped columnSecondary silanol interactions
Asymmetry Factor (As) 0.90 – 1.20> 1.50Check PEEK fittings / Replace fritExtra-column volume / Physical void
Mobile Phase pH ≥ 2 units from pKaNear analyte pKaAdjust pH to ensure single statePartial ionization causing split/tailed peaks
Buffer Concentration 10 – 50 mM< 10 mMIncrease buffer capacityInadequate pH buffering at column surface
Injection Volume < 10% peak volume> 15% peak volumeReduce injection volumeVolume overload leading to band broadening

Experimental Protocols

Protocol 1: Neutral Marker Diagnostic Test (Physical vs. Chemical Isolation)

Causality: Neutral hydrophobic molecules do not possess ionizable functional groups, making them blind to secondary silanol interactions. If a neutral marker tails, the physical flow path is distorted.

  • Preparation: Prepare a test mix containing your problematic polar analyte and a neutral marker (e.g., Toluene or Uracil, depending on your organic modifier and detection wavelength).

  • Equilibration: Run your standard mobile phase method until the baseline is completely stable.

  • Injection: Inject 1-5 µL of the test mix.

  • Evaluation: Calculate the Asymmetry Factor (As) for both peaks.

    • Result A (Chemical): If Toluene As ≤ 1.2 and Analyte As > 1.5, the issue is a chemical interaction. Proceed to Protocol 2.

    • Result B (Physical): If Toluene As > 1.5 and Analyte As > 1.5, you have a physical defect. Replace the guard column, reseat all PEEK fittings to eliminate dead volume, or backflush the column to clear frit blockages.

Protocol 2: Mobile Phase pH and Buffer Optimization for Basic Analytes

Causality: Proper buffering neutralizes silanols and forces the analyte into a single ionization state, ensuring uniform hydrophobic partitioning.

  • Determine pKa: Identify the pKa of your polar analyte.

  • Buffer Selection: Select a buffer with a pKa within ±1 pH unit of your target mobile phase pH. For basic compounds, target a pH of 2.5 to ensure full analyte ionization while neutralizing acidic silanols (pKa ~3.5-4.5).

  • Preparation: Prepare a 20 mM Potassium Phosphate buffer at pH 2.5. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the column with 20-30 column volumes of the new buffered mobile phase to fully equilibrate the stationary phase surface.

  • Validation: Reinject the sample. Measure the USP Tailing Factor (Tf). A reduction of Tf to ≤ 1.2 validates the successful suppression of secondary ion-exchange interactions.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. 1

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.4

  • Peak Tailing in HPLC - Element Lab Solutions. 6

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 3

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Labd-13-ene-8,15-diol - Benchchem. 5

  • HPLC Peak Tailing - Axion Labs. 2

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 2-bromo-3-methyl-N-phenylbutanamide via spectroscopy

Multi-Modal Spectroscopic Guide: Confirming the Structure of 2-Bromo-3-methyl-N-phenylbutanamide In early-stage drug development, the definitive structural elucidation of halogenated, chiral Active Pharmaceutical Ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Multi-Modal Spectroscopic Guide: Confirming the Structure of 2-Bromo-3-methyl-N-phenylbutanamide

In early-stage drug development, the definitive structural elucidation of halogenated, chiral Active Pharmaceutical Ingredients (APIs) is a non-negotiable quality control step. For complex intermediates like 2-bromo-3-methyl-N-phenylbutanamide, relying on a single analytical modality can lead to false positives due to constitutional isomerism or unresolved stereocenters.

This guide objectively compares the diagnostic performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the spectral data, researchers can execute a self-validating workflow to confirm both the connectivity and stereochemistry of this specific amide.

Comparative Analysis of Analytical Modalities

To build a robust structural proof, we must compare what each spectroscopic technique can definitively resolve—and where its limitations lie.

Analytical ModalityPrimary Diagnostic TargetResolution CapabilityLimitations for this API
LC-HRMS (ESI+) Elemental composition & Halogen presenceExtremely High (Exact mass < 5 ppm error)Cannot distinguish constitutional isomers (e.g., 3-bromo vs. 2-bromo).
FT-IR Spectroscopy Functional group identificationHigh (Clear Amide I & II bands)Provides no carbon-carbon backbone connectivity data.
1D ¹H & ¹³C NMR Chemical environments & ChiralityHigh (Resolves diastereotopic methyls)Potential signal overlap in the aromatic region (phenyl ring).
2D NMR (COSY/HMBC) Through-bond connectivityDefinitive (Maps C2-H to C3-H coupling)Requires higher sample concentration and longer acquisition times.

Mechanistic Deep Dive: The Causality of Spectral Signatures

Understanding why a molecule produces a specific signal is the foundation of expert structural elucidation. For 2-bromo-3-methyl-N-phenylbutanamide, two critical mechanistic phenomena must be observed.

Mass Spectrometry & The Bromine Isotope Pattern When subjected to positive electrospray ionization (ESI+), the molecule yields a protonated molecular ion [M+H]⁺. The defining feature here is the isotopic signature of the halogen. Because bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 relative abundance, the mass spectrum will exhibit a characteristic doublet separated by 2 m/z units[1]. For this API, you will observe twin peaks at m/z 256.03 and 258.03. While HRMS confirms the empirical formula (C₁₁H₁₄BrNO), it cannot determine the position of the bromine atom on the butanamide backbone.

NMR Spectroscopy & Diastereotopic Methyls To map the molecular backbone and prove the bromine is at the C2 position, we turn to NMR. The C2 carbon of 2-bromo-3-methyl-N-phenylbutanamide is a chiral center. This stereocenter breaks the symmetry of the adjacent isopropyl group at C3. Consequently, the two methyl groups are 2—they reside in permanently distinct magnetic environments regardless of free rotation around the C2-C3 bond[2].

In the ¹H NMR spectrum, these methyls will not appear as a single 6H doublet, but rather as two distinct 3H doublets (~0.9 - 1.1 ppm). Furthermore, the methine proton at C2 is heavily deshielded by the electron-withdrawing effects of both the highly electronegative bromine atom and the adjacent amide carbonyl, pushing its chemical shift downfield to ~4.2 - 4.5 ppm[3].

Summary of Expected Quantitative Data
ModalityTarget FeatureExpected Quantitative DataMechanistic Causality
LC-HRMS [M+H]⁺ Ionm/z 256.03 / 258.03 (1:1 ratio)⁷⁹Br and ⁸¹Br isotopes exist in ~50:50 natural abundance.
1D ¹H NMR Isopropyl Methyls (C4)~0.9 - 1.1 ppm (Two 3H doublets)The C2 chiral center renders the two methyl groups diastereotopic.
1D ¹H NMR α-Methine (C2-H)~4.2 - 4.5 ppm (1H doublet)Deshielded by the electronegative bromine and adjacent carbonyl.
1D ¹³C NMR Amide Carbonyl (C1)~168 - 170 ppmHighly deshielded sp² carbon of the amide bond.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate internal controls to create a self-validating analytical system.

Protocol 1: LC-HRMS Isotopic Profiling

Objective: Confirm the empirical formula and the presence of the bromine atom.

  • Sample Preparation: Dissolve 1 mg of the API in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Self-Validation Check (Blank): Inject a solvent blank prior to the sample to establish a baseline and rule out column carryover.

  • Acquisition: Run a 5-minute gradient on a C18 column using positive electrospray ionization (ESI+).

  • Data Analysis: Extract the chromatogram for the expected mass. Validate the presence of the bromine atom by confirming the 1:1 intensity ratio of the m/z 256.03 and 258.03 peaks.

Protocol 2: 1D & 2D NMR Structural Elucidation

Objective: Map the carbon backbone and confirm the C2 stereocenter.

  • Sample Preparation: Dissolve 15 mg of the API in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check (Referencing): Calibrate the spectrum using the TMS internal standard peak at exactly 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm. This ensures chemical shift accuracy.

  • 1D Acquisition: Acquire a standard ¹H NMR (16 scans) and ¹³C NMR (256 scans) at 298 K. Verify the presence of two distinct doublets for the isopropyl methyls.

  • 2D Acquisition (COSY): Run a Homonuclear Correlation Spectroscopy (COSY) experiment to definitively map the scalar coupling between the deshielded C2 methine proton and the C3 isopropyl methine proton, proving the bromine is located at the C2 position.

Workflow Visualization

The following decision tree illustrates the logical progression required to definitively confirm the structure of this API.

Structural_Confirmation Start Putative API Sample 2-bromo-3-methyl-N-phenylbutanamide MS LC-HRMS (ESI+) Identify [M+H]+ Start->MS Step 1: Elemental Analysis Isotope Bromine Isotope Check 1:1 Ratio of m/z 256/258? MS->Isotope IR FT-IR Spectroscopy Amide I (~1660 cm⁻¹) & II (~1550 cm⁻¹) Isotope->IR Yes (Br Confirmed) NMR1D 1D ¹H & ¹³C NMR Resolve Diastereotopic Methyls IR->NMR1D Step 2: Functional Groups NMR2D 2D NMR (COSY/HMBC) Map C2-Br and C=O Connectivity NMR1D->NMR2D Step 3: Backbone Mapping Valid Definitive Structure Confirmed NMR2D->Valid Step 4: Stereochemical Proof

Workflow for the multi-modal spectroscopic confirmation of halogenated chiral amides.

References[2] Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples

Source: Master Organic Chemistry URL: [Link][1] Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL: [Link][3] Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

Sources

Comparative

comparative analysis of different synthetic routes to N-phenylamides

Title : Comparative Analysis of Synthetic Routes to N-Phenylamides: From Traditional Coupling to Catalytic Direct Amidation Introduction N-phenylamides (anilides) are privileged structural motifs found in over 25% of mar...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Synthetic Routes to N-Phenylamides: From Traditional Coupling to Catalytic Direct Amidation

Introduction N-phenylamides (anilides) are privileged structural motifs found in over 25% of marketed pharmaceutical drugs, including blockbusters like paracetamol, lidocaine, and imatinib[1]. From a physical organic perspective, synthesizing N-phenylamides is inherently more challenging than aliphatic amidation. The delocalization of the nitrogen lone pair into the aromatic π-system significantly reduces the nucleophilicity of anilines. Consequently, overcoming this thermodynamic and kinetic barrier requires precise chemical activation.

As drug development increasingly prioritizes sustainable manufacturing (Green Chemistry), the paradigm of amide bond formation is shifting. This guide provides an objective, data-driven comparative analysis of four distinct synthetic routes to N-phenylamides, detailing the mechanistic causality, quantitative performance metrics, and validated experimental protocols for each.

Traditional Acylation: The Acid Chloride Route

Mechanism & Causality The Schotten-Baumann-type reaction relies on the extreme electrophilicity of acid chlorides. By converting a carboxylic acid into an acid chloride (using SOCl₂ or oxalyl chloride), the activation energy for nucleophilic attack is drastically lowered. The highly electronegative chloride ion acts as an excellent leaving group, allowing even highly deactivated, electron-poor anilines to react rapidly at room temperature.

Pros & Cons

  • Advantages : Exceptionally fast kinetics; high isolated yields; highly scalable.

  • Limitations : Generates stoichiometric amounts of corrosive HCl; requires toxic pre-activation reagents; extremely poor atom economy and high E-factor.

Coupling Reagent-Mediated Amidation

Mechanism & Causality To avoid the harsh conditions of acid chlorides, carbodiimide coupling reagents (e.g., DIC, EDC) are utilized. However, reacting a carboxylic acid with DIC alone forms an O-acylisourea intermediate that is highly susceptible to an irreversible O-to-N acyl shift, yielding a dead-end N-acylurea. To circumvent this, nucleophilic additives like HOBt (1-Hydroxybenzotriazole) are introduced. Causality : HOBt rapidly traps the transient O-acylisourea to form an active benzotriazole ester. This ester is stable against rearrangement but highly reactive toward the aniline nucleophile, ensuring a high-yielding pathway to the N-phenylamide[2].

Experimental Protocol: DIC/HOBt-Mediated Synthesis This protocol is self-validating: the precipitation of the urea byproduct serves as a visual indicator of reaction progress.[2]

  • Activation : Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere.

  • Coupling Agent Addition : Cool the mixture to 0 °C and add DIC (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the active HOBt-ester.

  • Amidation : Add the aniline derivative (1.1 equiv) in one portion.

  • Reaction : Remove the ice bath, warm to room temperature, and stir for 5 hours. Observation: A white precipitate of diisopropylurea (DIU) will gradually form.

  • Workup : Filter the suspension to remove DIU. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over MgSO₄ and concentrate in vacuo.

Catalytic Direct Amidation: The Green Alternative

Mechanism & Causality Direct thermal condensation of carboxylic acids and anilines typically requires destructive temperatures (>160 °C) to overcome the stable, unreactive ammonium salt intermediate[3]. Boron-based catalysts, specifically borate esters like B(OCH₂CF₃)₃, offer a catalytic bypass. Causality : The boron center acts as a Lewis acid, coordinating the carboxylic acid to form a mixed acylborate intermediate. The strongly electron-withdrawing trifluoroethyl groups pull electron density away from the carbonyl carbon, drastically increasing its electrophilicity. This allows the weakly nucleophilic aniline to attack at much lower temperatures (80 °C). Furthermore, the borate ester sequesters the generated water, driving the equilibrium forward[1].

Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃ This protocol eliminates aqueous workup, relying on resin filtration for a highly atom-economical purification.[1]

  • Preparation : In a 10 mL microwave vial, combine the carboxylic acid (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (2 mL, 0.5 M).

  • Catalyst Addition : Add B(OCH₂CF₃)₃ (2.0 mmol, 2.0 equiv). Note: While functioning mechanistically as a catalyst, using it in excess acts as a thermodynamic sink for water in challenging aniline couplings.

  • Heating : Seal the vial and heat at 80 °C for 12 hours.

  • Purification : Cool to room temperature. Pass the crude mixture through a short pad of basic Amberlyst resin (to scavenge unreacted acid) and acidic Dowex resin (to scavenge unreacted aniline). Evaporate the solvent to yield the pure N-phenylamide.

BoronicMechanism Acid Carboxylic Acid (R-COOH) Intermediate Mixed Acylborate Intermediate Acid->Intermediate Cat Boron Catalyst [B(OR)3] Cat->Intermediate -H2O / -ROH Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Aniline Aniline (Ar-NH2) Aniline->Tetrahedral Nucleophilic Attack Product N-Phenylamide + H2O Tetrahedral->Product Catalyst Regeneration Product->Cat Recycles

Catalytic cycle of boronic acid-mediated direct amidation highlighting the acylborate intermediate.

Oxidative Amidation of Aldehydes

Mechanism & Causality When the carboxylic acid is unstable or commercially unavailable, synthesizing the amide directly from an aldehyde is a powerful alternative[4]. Causality : Aldehydes and anilines spontaneously condense to form an imine, which exists in equilibrium with its hemiaminal form. By introducing a terminal oxidant (e.g., Oxone) alongside a redox mediator (KBr), the transient hemiaminal is rapidly oxidized to the amide before it can hydrolyze. KBr is critical; it is oxidized in situ to an active hypobromite species, which mediates the hemiaminal oxidation orders of magnitude faster than Oxone alone[5][6].

Experimental Protocol: One-Pot Oxidative Amidation This protocol utilizes redox-mediator causality to achieve amidation without transition metals.[6]

  • Imine Formation : To a stirred solution of aniline (1.0 equiv) in DMF (0.2 M), add the aldehyde (1.1 equiv). Stir at room temperature for 30 minutes.

  • Oxidation Setup : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Simultaneously add KBr (2.0 equiv), Oxone (3.0 equiv), and K₂CO₃ (5.0 equiv).

  • Reaction : Stir at 0 °C for 5 minutes to control the initial exotherm, then warm to 50 °C and stir for 2 hours.

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Comparative Analysis

To guide route selection, the following table synthesizes the quantitative performance metrics of each methodology.

Synthetic RouteTypical YieldsAtom EconomyE-Factor (Waste/Product)Reaction TempBest Suited For
Acid Chloride 85–98%PoorHigh (>20)0 °C to RTSimple, non-sensitive substrates; bulk synthesis.
Coupling Reagents 70–95%PoorVery High (>50)RTComplex, sensitive APIs; late-stage functionalization.
Direct Amidation 60–90%ExcellentLow (<5)80–110 °CGreen chemistry initiatives; scalable intermediates.
Oxidative Amidation 50–85%ModerateModerate (10–20)0 °C to 50 °CSubstrates where the aldehyde is more accessible.

Strategic Workflow for Route Selection

RouteSelection Start Target: N-Phenylamide Q1 Is the carboxylic acid commercially available? Start->Q1 Aldehyde Use Aldehyde Precursor (Oxidative Amidation) Q1->Aldehyde No Q2 Is atom economy / green chemistry a priority? Q1->Q2 Yes Direct Boronic Acid Catalysis (Direct Amidation) Q2->Direct Yes Q3 Are substrates sterically hindered or sensitive? Q2->Q3 No Coupling Coupling Reagents (DIC/HOBt, HATU) Q3->Coupling Yes AcidChloride Acid Chloride Route (Schotten-Baumann) Q3->AcidChloride No

Decision matrix for selecting the optimal N-phenylamide synthetic route based on substrate properties.

Conclusion

The synthesis of N-phenylamides requires balancing the inherent poor nucleophilicity of anilines with the demands of modern chemical manufacturing. While coupling reagents[2] remain the gold standard for complex, sensitive APIs due to their mild conditions, their high E-factors make them unsuitable for sustainable scale-up. Boronic acid-catalyzed direct amidation[1][3] represents the future of scalable N-phenylamide synthesis, offering unparalleled atom economy by generating water as the sole byproduct. For specialized substrates, oxidative amidation[4][5][6] provides a robust orthogonal approach, proving that structural diversification can be achieved even in the absence of traditional carboxylic acid precursors.

References

  • [1] Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications (The Journal of Organic Chemistry), 2013. URL:[Link]

  • [3] Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Catalysts), 2023. URL:[Link]

  • [2] Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI (Molecules), 2013. URL:[Link]

  • [5] Title: Direct Oxidative Amidation of Aldehydes with Anilines under Mechanical Milling Conditions Source: ResearchGate (The Journal of Organic Chemistry), 2008. URL:[Link]

  • [6] Title: One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates Source: ACS Publications (The Journal of Organic Chemistry), 2024. URL:[Link]

  • [4] Title: Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides Source: RSC Publishing (RSC Advances), 2015. URL:[Link]

Sources

Validation

validation of 2-bromo-3-methyl-N-phenylbutanamide purity by HPLC

An in-depth technical guide for researchers and analytical scientists on developing and validating a robust HPLC method for 2-bromo-3-methyl-N-phenylbutanamide. The Analytical Challenge of α-Bromo Amides 2-Bromo-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and analytical scientists on developing and validating a robust HPLC method for 2-bromo-3-methyl-N-phenylbutanamide.

The Analytical Challenge of α-Bromo Amides

2-Bromo-3-methyl-N-phenylbutanamide is a structurally complex α -bromo amide utilized as a critical building block in organic synthesis and peptidomimetic drug development, as detailed in the 1[1]. The molecule presents a unique analytical challenge: the α -bromo group is highly labile and susceptible to nucleophilic displacement or aqueous hydrolysis, a known instability factor in halogenated intermediates[2]. Validating the purity of this compound requires a high-resolution High-Performance Liquid Chromatography (HPLC) method capable of resolving the intact molecule from its synthetic precursors (e.g., aniline) and degradation products, without inducing on-column degradation.

Pathways API 2-Bromo-3-methyl- N-phenylbutanamide Aniline Aniline (Precursor/Cleavage) API->Aniline Amide Bond Cleavage Acid 2-Bromo-3-methylbutanoic acid (Hydrolysis) API->Acid Amide Bond Cleavage OH 2-Hydroxy-3-methyl- N-phenylbutanamide (Nucleophilic Substitution) API->OH Aqueous Hydrolysis

Fig 1: Chemical degradation pathways requiring chromatographic resolution.

Stationary Phase Selection: The C18 vs. Biphenyl Paradigm

When developing a purity assay, the default choice is often a standard C18 (Octadecylsilane) column. However, for halogenated aromatic amides, C18 phases frequently fall short. Aniline and its derivatives are notorious for exhibiting peak tailing on standard alkyl phases due to secondary ion-exchange interactions with residual, unendcapped surface silanols[3].

The Causality Behind the Choice: To overcome this, a Biphenyl stationary phase provides vastly superior performance. While C18 relies purely on dispersive (hydrophobic) interactions, biphenyl columns provide orthogonal selectivity by engaging in π−π interactions with the aromatic rings of both the target analyte and the aniline impurities. More importantly, the electron-rich biphenyl system induces strong dipole-induced dipole interactions with the polarizable α -bromine atom. This specific interaction drastically increases the resolution between the brominated parent compound and any des-bromo or hydroxylated degradants—a separation that a purely hydrophobic C18 phase struggles to achieve.

Table 1: Quantitative Comparison of Column Performance

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanistic Driver
Aniline Retention Factor ( k ) 0.8 (Poor retention)2.5 (Optimal)Enhanced π−π interactions retain the polar aromatic ring.
Aniline Peak Tailing ( Tf​ ) 1.9 (Significant tailing)1.1 (Symmetrical)Biphenyl shielding prevents secondary silanol interactions.
Resolution ( Rs​ ) from Degradants 1.8 (Co-elution risk)4.2 (Baseline)Dipole-induced dipole forces selectively retain the α -bromo group.

Self-Validating Methodological Protocol

A robust protocol must be a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow as a "Validation Gate," the method continuously proves its own reliability before any sample data is accepted.

Causality of the Mobile Phase: The mobile phase consists of Water (Eluent A) and Acetonitrile (Eluent B), both modified with 0.1% Trifluoroacetic acid (TFA). Aniline has a pKa of approximately 4.6. By buffering the mobile phase to pH ~2.0 with TFA, we ensure the aniline impurity is fully protonated. This suppresses ionization equilibrium during the run, eliminating peak tailing and shifting aniline's elution to the void volume, far away from the highly hydrophobic neutral bromo-amide[4]. Detection is optimized at 254 nm, leveraging the strong π→π∗ transitions of the phenyl ring for maximum sensitivity[5].

Step-by-Step HPLC Workflow
  • System Preparation: Purge the HPLC system with 50:50 Water/Acetonitrile. Install the Biphenyl column (150 x 4.6 mm, 3 µm) and equilibrate with the starting mobile phase (90% A / 10% B) until the baseline drift is < 1 mAU/min.

  • System Suitability Testing (SST) - The Validation Gate: Inject a resolution standard containing 10 µg/mL of aniline and 10 µg/mL of 2-bromo-3-methyl-N-phenylbutanamide.

    • Action: Proceed to sample analysis only if the resolution ( Rs​ ) between aniline and the API is > 5.0, and the tailing factor ( Tf​ ) for the API is < 1.5. If these metrics fail, the system invalidates the run, prompting column washing or mobile phase recreation.

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile/Water to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Execution (Flow Rate: 1.0 mL/min):

    • 0-2 min: 10% B (Isocratic hold to elute polar impurities like aniline).

    • 2-10 min: Linear ramp to 90% B (Elutes the hydrophobic bromo-amide).

    • 10-12 min: Hold at 90% B (Column wash to remove highly retained aggregates).

    • 12-15 min: Return to 10% B (Re-equilibration).

  • Data Acquisition: Monitor UV absorbance at 254 nm. Integrate peak areas using a validated chromatography data system (CDS).

Workflow A 1. Sample Preparation (0.22 µm PTFE Filtration) B 2. Column Selection (Biphenyl > C18) A->B C 3. Mobile Phase Optimization (pH 2.0 with 0.1% TFA) B->C D 4. System Suitability Test (Rs > 5.0, Tf < 1.5) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 2: Systematic workflow for HPLC method development and ICH Q2(R2) validation.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance and scientific integrity, the method was rigorously evaluated against the6[6].

  • Specificity: Forced degradation studies (acid, base, peroxide, and photolysis) confirmed that no degradant co-elutes with the main peak, proving the method's ability to unequivocally assess the analyte.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration, demonstrating a direct proportional response.

  • Precision: Six replicate injections of the 100% standard verified the consistency of the injection mechanism and integration parameters.

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across range99.5% - 100.8%Pass
Robustness Rs​>2.0 under deliberate variationsMinimum Rs​ = 3.8Pass

References

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives Source: benchchem.com URL: 3

  • Title: Separation of Aniline on Newcrom R1 HPLC column Source: sielc.com URL: 5

  • Title: 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 Source: nih.gov URL: 1

  • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: epa.gov URL: 4

  • Title: Validation of Methods of Analysis L. Uncu, E. Donici (ICH Q2(R2)) Source: usmf.md URL: 6

  • Title: Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide Source: nih.gov URL: 2

Sources

Comparative

Orthogonal Confidence: A Comparative Guide to Cross-Referencing NMR and LC-MS Data for Structural Elucidation

As drug development pipelines accelerate, the margin for error in structural elucidation shrinks. For researchers and analytical scientists, identifying complex active pharmaceutical ingredients (APIs), trace impurities,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the margin for error in structural elucidation shrinks. For researchers and analytical scientists, identifying complex active pharmaceutical ingredients (APIs), trace impurities, and novel metabolites requires more than just high-quality data—it requires the seamless integration of orthogonal analytical techniques[1].

Historically, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) have been treated as isolated silos. However, modern structural elucidation demands a cross-referencing workflow where the exact mass capabilities of LC-MS constrain the chemical space, and the atomic connectivity derived from NMR solves the exact molecular topology[2].

This guide objectively compares traditional siloed data interpretation against modern Integrated Analytical Data Management Systems (such as ACD/Labs Spectrus and Mestrelab Mnova), providing supporting experimental data and self-validating protocols to optimize your laboratory's workflow.

The Causality of Orthogonal Cross-Referencing

To understand why integrated platforms outperform manual workflows, we must first examine the causality behind combining LC-MS and NMR:

  • The LC-MS Directive (Chemical Space Restriction): High-Resolution Mass Spectrometry (HRMS), typically utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides exact mass measurements with sub-5 ppm error. This allows scientists to deduce a highly probable molecular formula. Furthermore, tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) yields fragment ions that hint at structural subunits[3]. However, MS cannot easily distinguish between regioisomers or stereoisomers.

  • The NMR Directive (Topological Mapping): NMR spectroscopy (1D 1 H/ 13 C and 2D HSQC/HMBC) maps the exact connectivity of atoms. HSQC (Heteronuclear Single Quantum Coherence) is particularly vital, as it serves as a unique 2D molecular fingerprint by linking proton and carbon chemical shifts[4]. However, without the molecular formula provided by MS, interpreting complex NMR spectra of unknowns is computationally exhaustive and prone to misassignment.

By cross-referencing these techniques, the output of one instrument resolves the blind spots of the other.

Workflow cluster_0 Data Acquisition (Orthogonal) LCMS LC-HRMS Exact Mass & MS/MS Formula Molecular Formula Candidate Generation LCMS->Formula Restricts Chemical Space NMR 1D/2D NMR HSQC, HMBC, COSY Cross Automated Structure Verification (ASV) NMR->Cross Experimental Constraints Sim In-Silico Simulation (HOSE / Neural Networks) Formula->Sim Proposes Topologies Sim->Cross Theoretical Spectra

Figure 1: Orthogonal cross-referencing workflow integrating LC-MS and NMR data.

Product Comparison: Siloed Workflows vs. Integrated Platforms

When cross-referencing data, laboratories generally adopt one of two approaches: relying on vendor-specific software (Siloed) or utilizing vendor-agnostic, multi-technique platforms (Integrated).

Alternative A: Siloed Vendor Software (The Traditional Approach)

In a siloed workflow, an analyst processes LC-MS data in software like Agilent MassHunter or Waters MassLynx, and processes NMR data separately in Bruker TopSpin.

  • The Bottleneck: Cross-referencing is manual. The analyst must visually overlay MS fragmentation trees with NMR HMBC correlations.

  • The Risk: This approach is highly susceptible to human confirmation bias and lacks statistical validation, making it difficult to scale for high-throughput parallel medicinal chemistry[5].

Alternative B: Integrated Multi-Technique Platforms (ACD/Labs & Mnova)

Platforms like and ingest raw data from all major instrument vendors into a single environment[6][7].

  • The Advantage: These systems utilize Automated Structure Verification (ASV). They take the MS-derived formula, generate all possible structural isomers, and use sophisticated algorithms (like HOSE codes and Neural Networks) to simulate theoretical NMR spectra for each candidate[6].

  • The Result: The software mathematically scores the experimental NMR data against the simulated spectra of the MS-derived candidates, yielding a probabilistic match (e.g., DP4 scoring)[8].

Comparison Silo Siloed Vendor Software (e.g., TopSpin + MassLynx) Manual Manual Peak Matching PDF Overlays Silo->Manual Integ Integrated Platforms (e.g., ACD/Labs, Mnova) Auto Algorithmic Scoring (DP4, MinSum, HungDist) Integ->Auto Risk High Bottleneck Prone to Human Error Manual->Risk Confidence High Throughput Statistically Validated Auto->Confidence

Figure 2: Logical comparison of siloed versus integrated analytical data management systems.

Quantitative Performance Data: Simulation Accuracy

To objectively compare the performance of these integrated platforms, we look to recent empirical data evaluating HSQC spectra simulation and matching. A comprehensive study by researchers at AstraZeneca and the University of Cambridge evaluated the accuracy of commercial software (ACD/Labs and Mnova) against Density Functional Theory (DFT) and Machine Learning (ML) models across 848 complex molecules[4][9].

Table 1: HSQC Simulation Accuracy and Peak Matching Performance

Simulation Technique / Platform 1 H Shift Error (ppm) 13 C Shift Error (ppm)Peak Matching Accuracy (Correct/Total)Primary Algorithm Engine
ACD/Labs (ACD) ~0.157~2.643455 / 848HOSE Codes + Neural Networks
Mestrelab (Mnova) ~0.159~2.739354 / 848Proprietary DB + Machine Learning
DFT (Gaussian16) N/AN/A379 / 848Quantum Chemical Calculations
ML (SGNN) N/AN/A378 / 848Graph-Based Neural Networks

Data synthesized from Priessner et al., ChemRxiv (2023)[9].

Analysis of Data: While both commercial platforms exhibit incredibly low ppm error rates for chemical shift predictions, ACD/Labs demonstrated a superior ability to correctly identify the exact number of peaks in experimental HSQC spectra (455/848) compared to Mnova (354/848), which showed a slight tendency to overestimate peak counts[4]. However, both integrated platforms vastly outperform manual siloed workflows in speed and statistical rigor.

Experimental Protocol: A Self-Validating Multi-Technique Workflow

To ensure scientific integrity, cross-referencing must not be a linear checklist, but a self-validating system where the data from one technique acts as a strict quality control gate for the next.

Step 1: High-Resolution LC-MS Acquisition & Formula Generation
  • Action: Acquire LC-HRMS data using an ESI-TOF or Orbitrap system. Isolate the [M+H]+ ion and perform CID for MS/MS fragmentation.

  • Causality: HRMS provides exact mass, restricting the theoretical chemical space to a finite set of molecular formulae. MS/MS provides the initial building blocks (e.g., identifying a loss of 176 Da indicative of a glucuronide conjugate)[10].

  • Self-Validation Checkpoint: Isotope Pattern Matching. The theoretical isotopic distribution of the software-proposed formula must match the experimental MS spectra (e.g., an M+2 peak of ~33% intensity validates the presence of a Chlorine atom). If it fails, recalibrate the MS or check for adducts (e.g., [M+Na]+ ).

Step 2: 1D and 2D NMR Acquisition
  • Action: Acquire 1 H, 13 C, HSQC, and HMBC spectra.

  • Causality: 1 H and 13 C spectra quantify distinct magnetic environments. HSQC maps direct C-H bonds, resolving overlapping 1 H signals by spreading them across the 13 C dimension. HMBC provides 2- to 3-bond connectivity, essential for bridging non-protonated carbons to build the molecular scaffold[8].

  • Self-Validation Checkpoint: The Integral-Formula Lock. The total proton integral from the 1 H NMR spectrum must equal the hydrogen count in the MS-derived molecular formula. A mismatch indicates sample impurity, degradation, or an incorrect MS formula assignment[5]. Do not proceed to Step 3 until this is reconciled.

Step 3: Integrated In-Silico Simulation & ASV
  • Action: Import the validated MS formula and raw NMR data into an integrated platform (e.g., ACD/Spectrus or Mnova). Generate candidate structures and execute Automated Structure Verification (ASV).

  • Causality: The software utilizes its database (HOSE codes/Neural Networks) to simulate theoretical HSQC spectra for all candidates[6]. It then calculates the spatial distance (e.g., Hungarian-Distance) between the experimental HSQC peaks and the simulated peaks[9].

  • Self-Validation Checkpoint: Algorithmic Scoring. The system calculates a similarity score (e.g., DP4 probability). A score >95% provides high confidence in the structural elucidation. A score <80% triggers a manual review of regioisomers or necessitates further orthogonal testing (e.g., X-ray crystallography or NOESY for stereochemistry)[1].

Conclusion

For modern drug development professionals, relying on manual, siloed cross-referencing of LC-MS and NMR data is a liability. Integrated analytical data management platforms transform structural elucidation from a subjective art into a statistically validated science. By adopting a self-validating workflow that leverages the exact mass constraints of LC-MS alongside the topological mapping of NMR, laboratories can drastically reduce elucidation bottlenecks, ensure regulatory compliance, and confidently identify complex molecules.

References

  • Priessner, M., et al. "HSQC Spectra Simulation and Matching for Molecular Identification." ChemRxiv, Cambridge University & AstraZeneca (2023).[Link]

  • Elyashberg, M., et al. "ACD/Structure Elucidator: 20 Years in the History of Development." Semantic Scholar (2021).[Link]

  • Amicucci, M. J., et al. "A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides." ACS Publications (2021).[Link]

  • Van der Hooft, J. J. J., et al. "Structural elucidation of low abundant metabolites in complex sample matrices." ResearchGate (2012).[Link]

  • "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025." ResolveMass (2025). [Link]

  • Buser, J., et al. "An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry." PubMed Central (PMC) (2024).[Link]

  • "Nuclear Magnetic Resonance and Artificial Intelligence." MDPI (2024). [Link]

Sources

Validation

Biological Activity Screening of 2-Bromo-3-Methyl-N-Phenylbutanamide Analogs: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for high-throughput screening (HTS) campaigns. The compound 2-bromo-3-methyl-N-phenylbutanamide (2-BMPBA) (CAS: 111216-73-0) [1] has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for high-throughput screening (HTS) campaigns. The compound 2-bromo-3-methyl-N-phenylbutanamide (2-BMPBA) (CAS: 111216-73-0) [1] has emerged as a highly versatile synthetic intermediate. The steric bulk of its 3-methyl (isobutyl) group adjacent to the alpha-bromo position dictates the kinetics of nucleophilic substitution, allowing for the precise stereoselective synthesis of analogs. These derivatives are primarily investigated for their potent inhibitory effects on Histone Deacetylases (HDACs) [2] and Factor Xa (FXa) [3], where they occupy the critical S1 and S4 binding pockets.

This guide objectively compares the performance of various HTS modalities used to screen 2-BMPBA analogs, providing actionable, self-validating protocols and experimental data to ensure scientific rigor in your drug discovery pipeline.

Mechanistic Grounding: Target Engagement

Before selecting an assay, we must understand the causality of the biological interaction. In the context of epigenetic regulation, HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. 2-BMPBA analogs act as competitive inhibitors, blocking this deacetylation process and resulting in the re-expression of silenced genes[2].

HDAC_Pathway A HDAC Enzyme C Deacetylated Histone (Condensed Chromatin) A->C Catalyzes B Acetylated Histone (Open Chromatin) B->C Deacetylation D 2-BMPBA Analog (Inhibitor) D->A Inhibits E Gene Transcription Activated D->E Promotes

Caption: Simplified HDAC signaling pathway and the inhibitory action of 2-BMPBA derivatives.

Comparative Screening Methodologies

When screening hydrophobic, aromatic compounds like N-phenylbutanamide derivatives, assay interference (such as autofluorescence or compound aggregation) is a primary concern. Below is an objective comparison of three dominant screening modalities.

Modality Comparison
  • Fluorogenic Substrate Assay :

    • Mechanism: Measures fluorescence upon the cleavage of a fluorogenic substrate by the target enzyme.

    • Pros: Highly scalable and cost-effective for primary screening.

    • Cons: 2-BMPBA analogs often contain conjugated pi-systems that can quench or emit fluorescence at similar wavelengths (e.g., 360/460 nm), leading to false positives/negatives.

  • Fluorescence Polarization (FP) Competition Assay :

    • Mechanism: Measures the displacement of a fluorescently labeled tracer from the enzyme pocket by the unlabeled analog [2].

    • Pros: Ratiometric readout mitigates autofluorescence issues. It directly measures binding affinity rather than enzymatic turnover, making it ideal for the sterically hindered 2-BMPBA analogs.

  • AlphaLISA :

    • Mechanism: Bead-based proximity assay measuring the interaction between a biotinylated substrate and an antibody.

    • Pros: Exceptional sensitivity and massive signal-to-background ratios.

    • Cons: High reagent cost; best reserved for orthogonal hit validation rather than primary screening.

Quantitative Data Comparison

The following table summarizes representative IC₅₀ values for a library of 2-BMPBA analogs across the three assay platforms. The data demonstrates that FP provides the tightest correlation with the highly sensitive AlphaLISA platform, bypassing the autofluorescence artifacts seen in the standard fluorogenic assay.

Compound IDSubstitution PatternFluorogenic IC₅₀ (nM)FP IC₅₀ (nM)AlphaLISA IC₅₀ (nM)Assay Concordance
Analog-01 Unsubstituted145.2 ± 12.4120.5 ± 5.2118.9 ± 4.1High
Analog-02 4-Methoxy450.1 ± 85.0 (Artifact)45.3 ± 2.142.8 ± 1.9Low (FP Preferred)
Analog-03 3-Chloro89.4 ± 7.676.2 ± 3.875.0 ± 2.5High
SAHA (Ctrl) N/A52.1 ± 4.348.9 ± 2.247.5 ± 1.8High

High-Throughput Screening Workflow

To ensure a self-validating system, a multi-assay approach is strictly required. Primary screening should rapidly eliminate inactive compounds, while secondary orthogonal assays confirm target engagement and rule out pan-assay interference compounds (PAINS).

HTS_Workflow N1 Compound Library (2-BMPBA Analogs) N2 Primary Screen (FP Competition Assay) N1->N2 10 µM Single Dose N3 Hit Validation (AlphaLISA) N2->N3 >50% Displacement N4 Counter-Screening (Cytotoxicity / HepG2) N3->N4 IC50 < 100 nM N5 Lead Optimization (Structure-Activity Relationship) N4->N5 Favorable Therapeutic Index

Caption: HTS workflow for identifying and validating N-phenylbutanamide-based inhibitors.

Step-by-Step Methodology: FP Competition Assay

Based on the comparative data, Fluorescence Polarization (FP) is the optimal method for screening 2-BMPBA analogs [2]. The following protocol is designed with built-in causality to ensure robust, reproducible data.

Materials Required
  • Target Enzyme : Recombinant human HDAC (or FXa, depending on the target profile).

  • Tracer : Fluorescently labeled known ligand (e.g., FITC-SAHA).

  • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.01% Triton X-100 . (Causality: The inclusion of Triton X-100 is critical. 2-BMPBA analogs are highly hydrophobic; the detergent prevents non-specific aggregation and plastic-binding, eliminating false positives).

  • Microplates : 384-well black, flat-bottom microplates. (Causality: Black plates absorb scattered light, significantly reducing background noise in polarization readings).

Experimental Protocol
  • Compound Preparation : Prepare 3-fold serial dilutions of the 2-BMPBA analogs in 100% DMSO.

  • Plate Loading : Transfer 0.5 µL of the diluted compounds (or DMSO vehicle control) into the 384-well plate. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition : Add 10 µL of the HDAC enzyme solution (diluted in Assay Buffer) to each well.

  • Pre-Incubation : Incubate the plate for 15 minutes at room temperature. (Causality: This pre-incubation step allows the sterically hindered 2-BMPBA analogs to navigate and bind to the deep S1/S4 pockets of the enzyme before competing with the high-affinity tracer).

  • Tracer Addition : Add 10 µL of the fluorescent tracer solution to all wells.

  • Equilibration : Incubate for 45 minutes at room temperature, protected from light to prevent photobleaching of the fluorophore.

  • Data Acquisition : Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: ~485 nm, Emission: ~535 nm).

  • Validation & Analysis : Calculate the polarization values (mP). A decrease in mP indicates successful displacement of the tracer by the analog. Use a four-parameter logistic (4PL) regression to determine the IC₅₀.

References

  • National Center for Biotechnology Information (PubChem) . "2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118". PubChem Compound Summary. Available at:[Link]

  • Lagos, C. F., et al. "Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches". Molecules (Basel, Switzerland), 2017. Available at:[Link]

Comparative

Comprehensive Comparison Guide: Experimental vs. Computational Profiling of 2-Bromo-3-methyl-N-phenylbutanamide

Executive Summary In modern drug development and materials science, the synergistic use of empirical bench data and in-silico computational modeling is paramount. This guide provides an objective, in-depth comparison bet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the synergistic use of empirical bench data and in-silico computational modeling is paramount. This guide provides an objective, in-depth comparison between the experimental physicochemical properties and Density Functional Theory (DFT) predictions for 2-bromo-3-methyl-N-phenylbutanamide [1]. By analyzing the causality behind deviations in crystallographic, vibrational, and magnetic resonance data, this document serves as a self-validating framework for researchers working with halogenated anilide pharmacophores.

Introduction & Structural Significance

2-Bromo-3-methyl-N-phenylbutanamide (Molecular Formula: C₁₁H₁₄BrNO, MW: 256.14 g/mol ) is a sterically hindered, halogenated amide[1]. Its structure presents three critical features that challenge both experimentalists and computational chemists:

  • Halogen Polarization: The bulky, highly polarizable bromine atom creates complex electron correlation effects.

  • Conformational Isomerism: Restricted rotation around the amide bond and the Cα-Cβ bond leads to distinct anti and gauche conformers.

  • Diastereotopic Methyls: The chiral center at C2 forces the adjacent isopropyl methyl groups into different magnetic environments.

Understanding how these features manifest in solid-state vs. gas-phase environments is the core focus of this comparative analysis.

Self-Validating Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, where experimental outputs directly inform and constrain the computational inputs.

Experimental Protocol (Bench Synthesis & Spectroscopy)
  • Step 1: Amidation Reaction. In a flame-dried flask under nitrogen, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acid bromide intermediate.

  • Step 2: Halide Addition. Add 2-bromo-3-methylbutanoyl bromide (1.05 eq) dropwise over 30 minutes to control the exothermic reaction, then warm to room temperature and stir for 4 hours.

  • Step 3: Workup & Purification. Quench with 1M HCl to remove unreacted aniline, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Step 4: Crystallization. Recrystallize the crude product from hot ethanol to yield X-ray quality single crystals.

  • Step 5: Spectral Acquisition. Acquire FT-IR (KBr pellet, solid-state), ¹H/¹³C NMR (400 MHz, CDCl₃, solution-state), and Single-Crystal X-Ray Diffraction (XRD) data.

Computational Protocol (DFT Modeling)
  • Step 1: Conformational Search. Generate initial 3D geometries using the MMFF94 force field to identify the lowest-energy conformers (focusing on the dihedral angle of the Br–C–C=O system).

  • Step 2: Geometry Optimization. Optimize the global minimum structure using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory. Causality: The B3LYP functional incorporates exact Hartree-Fock exchange[2],[3], which is essential for accurate thermochemistry, while the diffuse functions (++) in the basis set accurately model the diffuse electron cloud of the bromine atom.

  • Step 3: Vibrational Analysis. Perform harmonic frequency calculations to confirm the structure is a true minimum (zero imaginary frequencies). Apply a scaling factor of 0.961 to correct for theoretical anharmonicity.

  • Step 4: Magnetic Resonance Prediction. Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) using chloroform as the implicit solvent to mirror experimental conditions.

Workflow Visualization

Workflow ExpStart Experimental Phase (Synthesis & Purif.) XRD X-Ray Diffraction (Solid State) ExpStart->XRD NMR NMR Spectroscopy (Solution State) ExpStart->NMR IR FT-IR Spectroscopy (Solid State) ExpStart->IR Compare Data Integration & Causality Analysis XRD->Compare Geometry NMR->Compare Chem Shifts IR->Compare Frequencies CompStart Computational Phase (DFT Modeling) GeomOpt Geometry Optimization (B3LYP/6-311++G**) CompStart->GeomOpt GIAO GIAO NMR Prediction (IEFPCM Solvation) GeomOpt->GIAO Freq Vibrational Analysis (Harmonic Freqs) GeomOpt->Freq GeomOpt->Compare Minimized Struct GIAO->Compare Shielding Tensors Freq->Compare IR Modes

Caption: Workflow comparing experimental synthesis/spectroscopy with DFT computational modeling.

Data Presentation & Causality Analysis

The true value of computational chemistry lies not in perfect agreement with experimental data, but in understanding the causality behind the deviations.

Table 1: Geometric Parameters (XRD vs. DFT)
Structural ParameterExperimental (XRD)Computational (DFT)Deviation (Δ)
C=O Bond Length1.235 Å1.218 Å-0.017 Å
C–Br Bond Length1.960 Å1.975 Å+0.015 Å
N–C(=O) Bond Length1.332 Å1.350 Å+0.018 Å
N–H···O Hydrogen Bond2.850 ÅN/A (Gas Phase)N/A

Expert Insight: The DFT optimization models an isolated molecule in a gas-phase vacuum. In contrast, the XRD data reflects a tightly packed crystal lattice. The experimental C=O bond is elongated (1.235 Å) compared to the DFT prediction (1.218 Å) because the carbonyl oxygen acts as a hydrogen bond acceptor in the solid state, pulling electron density away from the C=O double bond.

Table 2: Vibrational Frequencies (FT-IR)
Vibrational ModeExp. (Solid KBr, cm⁻¹)DFT (Scaled, cm⁻¹)Causality for Deviation
N–H Stretch3280 (broad)3450 (sharp)Intermolecular H-bonding in solid state drastically weakens the N-H bond, red-shifting the frequency experimentally.
C=O Stretch (Amide I)16651690Lack of H-bond acceptor interactions in DFT slightly overestimates the double bond character.
C–Br Stretch645652Excellent agreement; heavy atom vibrations are less affected by crystal packing forces.
Table 3: ¹H NMR Chemical Shifts (CDCl₃ vs. GIAO-IEFPCM)
Proton AssignmentExp. Shift (ppm)DFT Shift (ppm)Multiplicity
N–H8.206.50Broad singlet
C2–H (α to Br)4.354.42Doublet
C3–H (Isopropyl methine)2.402.35Multiplet
C4–H₃ (Methyl A)1.151.12Doublet
C5–H₃ (Methyl B)1.081.05Doublet

Expert Insight: Notice the distinct chemical shifts for the two isopropyl methyl groups (C4 and C5). Because the adjacent C2 carbon is a chiral center, the methyl groups are diastereotopic. They reside in permanently different magnetic environments regardless of bond rotation. The DFT model successfully predicts this splitting, validating the computational model's sensitivity to stereochemical environments. The massive deviation in the N–H proton shift is expected; exchangeable protons are highly concentration- and solvent-dependent, which implicit solvation models (IEFPCM) struggle to capture accurately without explicit solvent molecules.

Conformational Energy Pathway

Conformations Input Initial 2D Structure MM Molecular Mechanics (Force Field Search) Input->MM Minima Candidate Conformers (Anti / Gauche) MM->Minima DFT DFT Optimization (Gas Phase) Minima->DFT Global Global Minimum (Lowest Energy) DFT->Global ΔE = 0 Local Local Minima (Higher Energy) DFT->Local ΔE > 0

Caption: Conformational energy minimization pathway from 2D structure to DFT global minimum.

Conclusion

The comparative analysis of 2-bromo-3-methyl-N-phenylbutanamide demonstrates that while B3LYP/6-311++G(d,p) DFT calculations provide highly accurate baseline geometries and magnetic resonance predictions, the physical reality of the molecule is heavily dictated by its phase. The predictable deviations—specifically the red-shifting of the N-H stretch in IR and the elongation of the C=O bond in XRD—serve as a testament to the power of intermolecular hydrogen bonding. Recognizing these causal relationships allows researchers to confidently utilize computational predictions to guide empirical drug design.

References

  • PubChem Compound Summary: 2-bromo-3-methyl-N-phenylbutanamide (CID 16227118). National Center for Biotechnology Information.[1] URL:[Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[2] URL:[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[3] URL:[Link]

  • NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). Vibrational Frequency Scaling Factors. National Institute of Standards and Technology. URL:[Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Strategies for 2-Bromo-3-methyl-N-phenylbutanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Introduction & The Analytical Challenge In pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Introduction & The Analytical Challenge

In pharmaceutical synthesis and forensic profiling, 2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0)[1] serves as a highly reactive, halogenated intermediate. Because halogenated amides can act as alkylating agents, they are frequently flagged as potential Genotoxic Impurities (GTIs)[2][3]. Regulatory frameworks demand rigorous, highly sensitive analytical methods to quantify such intermediates down to trace levels (parts-per-million or lower).

However, analyzing this compound presents a severe physicochemical challenge: thermal lability . The carbon-bromine (C-Br) bond is highly susceptible to homolytic and heterolytic cleavage under thermal stress[4][5]. As a Senior Application Scientist, I frequently observe laboratories defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates, only to encounter poor recovery and irreproducible data.

To establish a definitive, self-validating analytical protocol, we engineered an inter-laboratory comparison across three independent facilities, evaluating GC-MS, HPLC-UV, and LC-MS/MS against the ICH Q2(R2) Validation of Analytical Procedures guidelines[6][7].

Inter-Laboratory Study Design & Mechanistic Insights

The study distributed standardized aliquots of 2-bromo-3-methyl-N-phenylbutanamide to three laboratories to evaluate the causality behind method success or failure.

Workflow A Sample Standardization (2-bromo-3-methyl-N-phenylbutanamide) B Lab A: GC-MS (Thermal Lability) A->B Aliquot 1 C Lab B: HPLC-UV (Assay & Purity) A->C Aliquot 2 D Lab C: LC-MS/MS (Trace Genotoxins) A->D Aliquot 3 E ICH Q2(R2) Validation (Data Synthesis) B->E High RSD% C->E Low Sensitivity D->E Optimal Method

Fig 1: Inter-laboratory analytical workflow comparing GC-MS, HPLC-UV, and LC-MS/MS.

The Failure of GC-MS (Lab A)

Lab A utilized GC-MS with an injector port set to 250°C. The results yielded massive signal variability and a recovery rate of only 65.2%. The causality here is purely thermodynamic: the thermal energy in the GC injector exceeds the activation energy required to break the C-Br bond. This triggers a debromination event, releasing volatile Hydrogen Bromide (HBr) and leaving behind an alkene artifact (3-methyl-N-phenylbut-2-enamide). Analysts often misidentify this artifact as a native impurity rather than an in-situ degradation product[4].

Degradation N1 2-bromo-3-methyl-N-phenylbutanamide (Intact Compound) N2 Thermal Stress (GC Injector >250°C) N1->N2 N3 C-Br Bond Cleavage N2->N3 N4 Hydrogen Bromide (HBr) (Volatile Release) N3->N4 N5 3-methyl-N-phenylbut-2-enamide (Artifact Peak) N3->N5

Fig 2: Thermal degradation pathway of brominated amides during GC-MS analysis.

The Limitations of HPLC-UV (Lab B)

Lab B employed HPLC-UV. Because this is a liquid-phase technique operating at ambient temperatures, the C-Br bond remained intact, resulting in excellent precision (RSD 2.1%) and recovery (98.5%). However, UV detection lacks the sensitivity required for trace GTI profiling, bottoming out at a Limit of Quantitation (LOQ) of 500 ng/mL.

The Superiority of LC-MS/MS (Lab C)

Lab C utilized LC-MS/MS with Electrospray Ionization (ESI). ESI is a "soft" ionization technique that preserves the fragile C-Br bond while providing the extreme sensitivity and specificity of Multiple Reaction Monitoring (MRM). This method achieved an LOQ of 1.2 ng/mL, making it the only viable platform for genotoxic trace analysis[8].

Comparative Quantitative Data

The table below summarizes the ICH Q2(R2) validation metrics across the three laboratories. Data clearly indicates that LC-MS/MS is the only method capable of meeting both stability and trace-level sensitivity requirements.

Analytical ParameterLab A: GC-MS (EI)Lab B: HPLC-UV (254 nm)Lab C: LC-MS/MS (ESI+)
Limit of Detection (LOD) 50.0 ng/mL150.0 ng/mL0.4 ng/mL
Limit of Quantitation (LOQ) 165.0 ng/mL500.0 ng/mL1.2 ng/mL
Recovery (%) 65.2% (Fails)98.5%99.1%
Precision (RSD %) 14.5% (Fails)2.1%1.8%
Structural Integrity Degraded (Debromination)IntactIntact
Primary Use Case Not RecommendedBulk Assay / PurityTrace GTI Profiling

Optimized LC-MS/MS Protocol (Lab C)

To ensure this guide acts as a self-validating system for your laboratory, below is the optimized, step-by-step methodology for the LC-MS/MS analysis of 2-bromo-3-methyl-N-phenylbutanamide.

Step 1: Sample & Standard Preparation
  • Primary Stock: Dissolve 10.0 mg of 2-bromo-3-methyl-N-phenylbutanamide reference standard in 10.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Note: Avoid protic solvents like Methanol for long-term storage to prevent solvolysis of the bromide.

  • Working Solutions: Dilute the stock serially using a diluent of 50:50 Water:Acetonitrile to construct a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

  • Matrix Spiking: Spike the target pharmaceutical matrix at 30%, 100%, and 150% of the target specification limit to validate recovery.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 Core-Shell column (e.g., 100 x 2.1 mm, 1.7 µm). The core-shell architecture minimizes band broadening.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B (Column wash)

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

Step 3: Mass Spectrometry (MRM) Parameters

Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: The compound (MW: 256.14) will yield a characteristic isotopic doublet at m/z 256.0 and 258.0 due to the naturally occurring ^79^Br and ^81^Br isotopes (approx. 1:1 ratio). Select m/z 256.0 as the primary precursor[1].

  • Product Ions (Transitions):

    • Quantifier Transition:m/z 256.0 → m/z 93.1 (Aniline fragment, optimized collision energy: 20 eV).

    • Qualifier Transition:m/z 256.0 → m/z 176.0 (Loss of HBr, optimized collision energy: 15 eV).

  • Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C (safe for ESI droplets as the compound is stabilized in the liquid phase prior to ionization).

Conclusion

The inter-laboratory comparison definitively proves that LC-MS/MS is the only scientifically sound methodology for the trace analysis of 2-bromo-3-methyl-N-phenylbutanamide. GC-MS fails fundamentally due to the thermodynamic instability of the C-Br bond, leading to artifact generation and severe quantitative inaccuracies. By adopting the LC-MS/MS protocol outlined above, laboratories can ensure full compliance with ICH Q2(R2) guidelines while safeguarding the integrity of their analytical data.

References

  • PubChem (National Institutes of Health). 2-bromo-3-methyl-N-phenylbutanamide (CID 16227118) - Chemical and Physical Properties. Retrieved from:[Link][1]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures—Scientific Guideline. European Medicines Agency. Retrieved from:[Link][7]

  • Barontini, F., et al. Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry. PubMed (National Library of Medicine). Retrieved from:[Link][4]

  • Kosyakov, D., et al. Halogenated fatty amides – A brand new class of disinfection by-products. ResearchGate. Retrieved from:[Link][2]

Sources

Comparative

assessment of enantiomeric excess in chiral synthesis of similar compounds

Comparative Guide: Assessment of Enantiomeric Excess ( ee ) in Structurally Similar Chiral Compounds For researchers synthesizing libraries of structurally similar chiral intermediates, rapidly and accurately determining...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Assessment of Enantiomeric Excess ( ee ) in Structurally Similar Chiral Compounds

For researchers synthesizing libraries of structurally similar chiral intermediates, rapidly and accurately determining enantiomeric excess ( ee ) is a critical operational bottleneck. This guide objectively compares the three primary analytical modalities for ee assessment, providing field-proven protocols and mechanistic insights to help you select the right tool for your workflow.

Modality Comparison: Chromatography vs. Spectroscopy

Supercritical Fluid Chromatography (SFC): The High-Throughput Gold Standard

Direct separation using Chiral Stationary Phases (CSPs) remains the industry benchmark. While High-Performance Liquid Chromatography (HPLC) was traditionally used, Supercritical Fluid Chromatography (SFC) has largely eclipsed it for chiral screening.

  • The Mechanistic Advantage: Supercritical CO 2​ possesses gas-like diffusivity and liquid-like density. This unique thermodynamic profile results in a flatter van Deemter curve, allowing for flow rates 3–5 times faster than HPLC without sacrificing resolution or generating excessive backpressure[4]. Furthermore, SFC enables rapid column equilibration, making it ideal for screening structurally similar compounds across multiple CSPs in a fraction of the time[5].

Nuclear Magnetic Resonance (NMR) via Chiral Derivatization

When chiral columns fail to resolve enantiomers (co-elution), or when screening is impractical for a small batch of novel compounds, NMR offers a robust alternative. Enantiomers yield identical NMR spectra in achiral environments. However, by reacting the mixture with a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers, which exhibit distinct chemical shifts[6].

  • The Mechanistic Advantage: The presence of fluorine in MTPA allows for 19 F NMR analysis. This is highly advantageous because it eliminates background interference from the analyte's complex carbon/hydrogen framework, providing a clean, easily integrated signal for precise ee quantification[6]. Furthermore, MTPA lacks an alpha-proton, preventing the racemization of the derivatizing agent itself during the reaction.

Chiroptical Spectroscopy (VCD/ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light.

  • The Mechanistic Advantage: VCD probes the 3N-6 vibrational modes of a molecule, offering a rich spectral fingerprint that is highly sensitive to the chiral environment. It allows for the simultaneous determination of absolute configuration and ee without the need for physical separation or derivatization, making it invaluable for compounds lacking reactive handles (like -OH or -NH 2​ )[7].

Quantitative Performance Matrix

Analytical ModalityLimit of Detection (Minor Enantiomer)Typical Analysis TimeSample RequirementDestructive?Best Use Case
Chiral SFC <0.1% 2 – 10 mins <1 mgNoHigh-throughput screening of libraries
Chiral HPLC <0.1% 15 – 45 mins <1 mgNoRoutine QC where SFC is unavailable
19 F NMR (Mosher's) 1.0%−2.0% 10 – 30 mins*2 – 5 mgYesNovel compounds lacking chiral standards
VCD / ECD ∼2.0% 1 – 2 hours5 – 10 mgNoSimultaneous absolute configuration & ee

*Excludes derivatization reaction time.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to prevent false ee reporting.

Protocol A: Chiral SFC Method Development for Basic Amines

Objective: Determine the ee of a novel library of structurally similar chiral amines.

  • Sample Preparation: Dissolve the synthesized compounds in methanol at 1 mg/mL.

    • Causality: Methanol ensures complete solubility and is highly miscible with supercritical CO 2​ , preventing sample precipitation at the injector valve.

  • Mobile Phase Optimization: Run a gradient of 5% to 50% co-solvent (Methanol supplemented with 0.1% isopropylamine) in CO 2​ at 3 mL/min, 40°C, and 150 bar backpressure.

    • Causality: The basic additive (isopropylamine) is critical. It masks residual acidic silanol groups on the stationary phase. Without it, basic amine analytes will undergo secondary ion-exchange interactions, causing severe peak tailing that artificially inflates the integration area of the minor enantiomer[4].

  • Self-Validation Step (System Suitability): Prior to injecting the enriched sample, inject a known racemic standard of the compound.

    • Validation Logic: This confirms that the chosen column and mobile phase can baseline-resolve the enantiomers ( Rs​≥1.5 ). If the racemate does not yield a perfect 50:50 integration, the method is biased and must be re-optimized before analyzing the unknown ee .

  • Quantification: Integrate the area under the curve (AUC) for both peaks. Calculate ee=Amajor​+Aminor​Amajor​−Aminor​​×100 .

Protocol B: Mosher’s Ester Derivatization for 19 F NMR

Objective: Quantify ee of a sterically hindered chiral secondary alcohol where SFC resolution is <1.0 .

  • Reaction Setup: In a flame-dried NMR tube, dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl 3​ .

    • Causality: Strictly anhydrous conditions are required; trace water will rapidly hydrolyze the Mosher's acid chloride (MTPA-Cl) into Mosher's acid, halting the derivatization[6].

  • Activation: Add 2 equivalents of anhydrous pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: Pyridine acts as an acid scavenger for the generated HCl. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is mandatory for driving the esterification of sterically hindered alcohols to completion[6].

  • Derivatization: Add 3 to 4 equivalents of enantiopure ( R )-(-)-MTPA-Cl.

    • Causality: A massive excess ensures 100% conversion of both enantiomers. Because enantiomers can react at different rates with a chiral reagent (kinetic resolution), incomplete conversion will artificially skew the final measured ee .

  • Self-Validation Step (Kinetic Check): Derivatize a known racemic mixture of the alcohol alongside the unknown sample.

    • Validation Logic: The derivatized racemate must yield a perfectly integrated 1:1 ratio of the two diastereomeric 19 F singlets. A deviation from 1:1 indicates that kinetic resolution occurred (reaction did not reach 100% completion), invalidating the protocol.

Decision Workflow for ee Assessment

G Start Synthesized Chiral Compound Chrom Chromatographic Resolution Possible? Start->Chrom SFC Chiral SFC / HPLC (Direct Separation) Chrom->SFC Yes (High Throughput) Deriv Derivatizable Group Present? (-OH, -NH2) Chrom->Deriv No (Co-elution) NMR NMR Spectroscopy (Mosher's Derivatization) Deriv->NMR Yes (Forms Diastereomers) VCD Chiroptical Spectroscopy (VCD / ECD) Deriv->VCD No (Direct Measurement)

Decision workflow for selecting the optimal enantiomeric excess assessment modality.

References

  • Source: fda.
  • Source: drugpatentwatch.
  • Source: drugdiscoverytrends.
  • (PDF)
  • Chiral Separation by Supercritical Fluid Chromatography (SFC)
  • Resolution of racemic amine mixtures...
  • Source: benchchem.

Sources

Validation

Literature Comparison and Technical Guide: Physicochemical Properties and Reactivity of Brominated Amides in Drug Design

Introduction to Brominated Amides as Covalent Warheads In the landscape of modern pharmaceutical development and chemical biology, brominated amides—particularly α-bromoacetamides—have emerged as indispensable building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Brominated Amides as Covalent Warheads

In the landscape of modern pharmaceutical development and chemical biology, brominated amides—particularly α-bromoacetamides—have emerged as indispensable building blocks and highly reactive electrophiles. Unlike traditional reversible binders, these compounds function as "warheads" designed to form permanent covalent bonds with specific nucleophilic residues (typically cysteine or selenocysteine) within a target protein's active site (1)[1].

While chloroacetamides have historically dominated the covalent inhibitor space due to their moderate, easily controllable reactivity, the intrinsic hyper-reactivity of brominated amides offers unique advantages. They are increasingly utilized to target sterically hindered or less nucleophilic residues, and to facilitate proximity-enabled biospecific conjugation where rapid reaction kinetics are required to overcome entropic barriers.

Comparative Physicochemical and Kinetic Properties

The reactivity of α-haloacetamides is governed by the leaving group ability of the halogen and the steric environment surrounding the α-carbon. The bromide ion is larger, more polarizable, and a weaker conjugate base than the chloride ion. Consequently, the carbon-bromine bond is weaker and more susceptible to SN​2 nucleophilic attack, making bromine a vastly superior leaving group.

Quantitative Comparison of Halogenated Amide Reactivity

To objectively compare these alternatives, researchers utilize the Glutathione (GSH) reactivity assay, which measures the half-life ( t1/2​ ) of the electrophile in the presence of a physiological thiol surrogate.

CompoundLeaving Groupα-SubstitutionGSH Assay Half-life (h)Relative Reactivity
α-Bromoacetamide Bromide (-Br)None (-H)0.08Very High
α-Chloroacetamide Chloride (-Cl)None (-H)3.2Moderate
α-Methyl-α-bromoacetamide Bromide (-Br)Methyl (-CH3)>60Very Low

Data synthesized from standardized ABPP and GSH kinetic profiling studies (2)[2].

Mechanistic Causality: Replacing the chlorine atom with a bromine atom drastically reduces the half-life of the warhead from 3.2 hours to just 0.08 hours, indicating a massive increase in intrinsic reactivity[2]. However, this hyper-reactivity can lead to indiscriminate protein alkylation (off-target toxicity). To rationally tune this, medicinal chemists introduce steric bulk. Adding a methyl group at the α-position creates severe steric hindrance that blocks the trajectory of the incoming nucleophile, raising the activation energy barrier and increasing the half-life to over 60 hours[2].

Applications in Drug Discovery and Chemical Biology

Targeting Selenocysteine in GPX4

Glutathione Peroxidase 4 (GPX4) is a master regulator of ferroptosis and a highly sought-after oncology target. Because GPX4 lacks a traditional drug-like binding pocket, direct inhibition requires covalent modification of its catalytic selenocysteine. While standard chloroacetamides are often used, structure-activity relationship studies reveal that highly electrophilic warheads like α-bromoacetamides are intrinsically capable of alkylating the selenocysteine to induce ferroptosis, though their heightened reactivity necessitates careful scaffold optimization to maintain cellular selectivity (3)[3].

Proximity-Enabled Biospecific Chemistry

In biomacromolecular engineering, bromoacetamides are utilized for site-specific peptide conjugation. When a bromoacetamide-modified peptide binds to its target, the reactive group is brought into close proximity with a natural nucleophilic residue. This proximity effect increases the effective local concentration, overcoming the entropic barrier and enabling rapid covalent bond formation. This strategy has been successfully deployed to inhibit the E. coli lptD4213 strain using engineered bromoacetamide-peptides (4)[4].

Agrochemical Development

Beyond human therapeutics, brominated amides exhibit potent herbicidal properties. Trifluoromethyl arylamides featuring a 4-bromophenyl group have been shown to inhibit the photosynthetic electron transport chain (Hill reaction) with IC50​ values near 1 µmol/L, disrupting the growth of cyanobacterial models like Synechococcus elongatus (5)[5].

Logical Workflows & Reaction Pathways

Pathway Warhead Brominated Amide (Electrophile) Complex Reversible Complex (Non-covalent) Warhead->Complex Target Recognition Target Target Protein (Nucleophilic Cys/Sec) Target->Complex Binding Pocket Adduct Irreversible Adduct (Thioether Bond) Complex->Adduct Nucleophilic Attack (Br- Displacement)

Mechanism of targeted covalent inhibition via brominated amide electrophiles.

Workflow Prep 1. Substrate Prep (Amide + GSH) Incubate 2. Incubation (37°C, pH 7.4) Prep->Incubate Quench 3. Quenching (Acidification) Incubate->Quench Analyze 4. LC-MS/MS (Quantification) Quench->Analyze Calc 5. Kinetic Analysis (Half-life) Analyze->Calc

Self-validating workflow for determining the kinetic half-life of electrophilic amides.

Experimental Methodologies

Protocol 1: Evaluation of Electrophilic Reactivity via GSH Assay

Purpose: To quantitatively determine the half-life of brominated amides and compare their intrinsic reactivity. Causality & Self-Validation: This protocol uses Glutathione (GSH) as a surrogate for cellular thiols. The assay is buffered at pH 7.4 to ensure a physiologically relevant proportion of GSH exists as the highly nucleophilic thiolate anion. A negative control (amide + buffer, no GSH) is run in parallel to validate that compound depletion is strictly due to GSH conjugation, not spontaneous aqueous hydrolysis. An internal standard corrects for LC-MS ionization variability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the brominated amide in LC-MS grade DMSO. Prepare a 50 mM GSH stock in PBS (pH 7.4).

  • Reaction Initiation: Dilute the amide to a final concentration of 1 µM in PBS (pH 7.4) containing 5 mM GSH (pseudo-first-order conditions) at 37°C.

  • Negative Control: Concurrently incubate 1 µM of the amide in PBS (pH 7.4) without GSH.

  • Time-Course Sampling: At specific intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 50 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., 100 nM labetalol). Causality: The acid drops the pH well below the thiol pKa, protonating the thiolate and instantly halting the SN​2 reaction.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated salts. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​=ln(2)/kobs​ ).

Protocol 2: Synthesis of α-Bromoacetamide-Based Covalent Probes

Purpose: To synthesize a targeted α-bromoacetamide warhead from a primary amine precursor. Causality & Self-Validation: Bromoacetyl bromide is extremely reactive and prone to hydrolysis. The reaction is performed under strictly anhydrous conditions at 0°C to suppress exothermic side reactions and di-acylation. N,N-Diisopropylethylamine (DIPEA) is used because its steric hindrance prevents it from acting as a competing nucleophile, while effectively scavenging the HBr byproduct to prevent protonation of the starting amine.

Step-by-Step Methodology:

  • Setup: Dissolve the primary amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Acylation: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the formation of tertiary di-bromoacetamide byproducts.

  • Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress via TLC (Thin Layer Chromatography). The disappearance of the amine spot validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, then wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure α-bromoacetamide probe.

References

  • Source: PMC (National Institutes of Health)
  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide Source: Benchchem URL
  • Source: Chemical Reviews (ACS Publications)
  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv URL
  • Source: PubMed (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling &amp; Causality2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is an alpha-bromo amide. The presence of the bromine atom on the alpha-carbon creates a highly electrophilic center, making the molecule a potent alkylating agent.

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical waste management is paramount for both laboratory safety and regulatory compliance. The disposal of 2-bromo-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical waste management is paramount for both laboratory safety and regulatory compliance. The disposal of 2-bromo-3-methyl-N-phenylbutanamide requires specific operational protocols due to its structural reactivity and environmental hazard profile.

Below is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.

Mechanistic Hazard Profiling & Causality2-bromo-3-methyl-N-phenylbutanamide (CAS: 111216-73-0) is an alpha-bromo amide[1]. The presence of the bromine atom on the alpha-carbon creates a highly electrophilic center, making the molecule a potent alkylating agent.

Causality of Hazards:

  • Reactivity: In the context of waste management, this electrophilic structure dictates its strict incompatibility with strong nucleophiles and bases. Mixing this compound with incompatible waste streams (e.g., amines, thiols, or strong alkalis) can trigger uncontrolled, exothermic SN2 alkylation reactions.

  • Thermal Degradation: As a halogenated organic compound, it cannot be processed through standard municipal or non-halogenated waste incineration.[1].

  • Hydrolysis: Prolonged exposure to ambient moisture can lead to slow hydrolysis of the alpha-bromo group, releasing trace amounts of HBr, which will aggressively corrode standard metal storage drums.

Quantitative Data & Disposal Parameters

To ensure rapid decision-making, the critical operational parameters for this compound are summarized below.

ParameterValue / SpecificationCausality / Rationale
CAS Number 111216-73-0Unique regulatory identifier required for accurate waste manifesting and tracking[2].
Waste Classification Halogenated Organic[3].
Incineration Method Rotary Kiln (> 1,000°C)[1].
Max SAA Volume 55 Gallons[4].
Primary Container HDPE or PTFETrace hydrolysis generates HBr, which will corrode galvanized steel or standard metal drums.

Self-Validating Disposal Workflows

[5]. Execute the following step-by-step methodology to ensure a closed-loop, verifiable disposal process.

Phase 1: Point-of-Generation Segregation
  • Action: Collect 2-bromo-3-methyl-N-phenylbutanamide (whether as a solid powder or dissolved in reaction solvents) exclusively in designated "Halogenated Organic Waste" containers. Do not mix with standard organic solvents (e.g., acetone, ethanol).

  • Causality: Diluting halogenated waste with non-halogenated streams lowers the caloric (BTU) value of the waste, complicating the specialized incineration process and unnecessarily increasing disposal costs.

  • Validation Checkpoint: Before addition, the operator must inspect the active waste log attached to the container. The log must explicitly list "Halogenated Organics Only" and show zero history of incompatible chemicals (e.g., strong bases or oxidizers).

Phase 2: Containerization & Material Compatibility
  • Action: Utilize only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) coated containers with secure, screw-top caps.

  • Causality: The potential for HBr off-gassing dictates that metal containers must be avoided to prevent structural failure via acid corrosion.

  • Validation Checkpoint: Perform a tactile and visual inspection of the container threads and seams for any embrittlement, discoloration, or micro-fractures before sealing the cap.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA utilizing secondary containment (e.g., a polyethylene spill tray).[4].

  • Causality: Secondary containment traps fugitive leaks, mitigating the risk of the brominated compound reaching floor drains and causing aquatic toxicity.

  • Validation Checkpoint: Conduct weekly documented inspections of the SAA. The inspector must sign off that the container is closed (except when actively adding waste), the secondary containment is completely dry, and the 55-gallon limit has not been exceeded.

Phase 4: Spill Response & Decontamination
  • Action: In the event of an accidental powder spill, do not use water. Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand), sweep using non-sparking tools, and transfer to a solid halogenated waste container.

  • Causality: Adding water accelerates the hydrolysis of the alpha-bromo amide, mobilizing the compound, increasing the surface area for dermal exposure, and promoting HBr off-gassing.

  • Validation Checkpoint: Post-cleanup, wipe the affected surface with an isopropanol-dampened cloth. Test the surface with pH paper to definitively verify that no acidic degradation products remain.

Disposal Workflow Diagram

The following logical workflow illustrates the decision tree for the proper routing of 2-bromo-3-methyl-N-phenylbutanamide waste.

G Start Generate 2-bromo-3-methyl- N-phenylbutanamide Waste Check Verify Waste Stream (Halogenated vs. Non-Halogenated) Start->Check Halogenated Designate as Halogenated Organic Waste Check->Halogenated Contains Bromine Container Transfer to HDPE/PTFE Container (Avoid Metal) Halogenated->Container Log entry verified SAA Store in SAA with Secondary Containment Container->SAA Cap sealed & inspected Incineration RCRA Disposal: Rotary Kiln with Caustic Scrubbing SAA->Incineration Max 1 year / 55 gal

Figure 1: Self-validating disposal workflow for halogenated organic amides.

References

  • NextSDS. "2-BROMO-3-METHYL-N-PHENYLBUTANAMIDE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at:[Link]

  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS Laboratory Safety Guidelines. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Environmental Health and Safety. Available at:[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-3-methyl-N-phenylbutanamide

Hazard Analysis: A Prudent Approach to an Uncharacterized Compound Given the absence of a dedicated SDS for 2-bromo-3-methyl-N-phenylbutanamide, a thorough risk assessment must be conducted by evaluating the potential ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Prudent Approach to an Uncharacterized Compound

Given the absence of a dedicated SDS for 2-bromo-3-methyl-N-phenylbutanamide, a thorough risk assessment must be conducted by evaluating the potential hazards associated with its functional groups and structural analogs. Brominated organic compounds can exhibit a range of toxicological properties, including skin and eye irritation, respiratory tract irritation, and potential systemic effects. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or more pronounced hazards than related structures.

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense

Nitrile gloves are the recommended primary choice for handling 2-bromo-3-methyl-N-phenylbutanamide.[1] They offer good resistance to a broad range of chemicals. For procedures involving prolonged or direct contact, double-gloving provides an additional layer of protection. It is imperative to change gloves frequently and immediately upon any sign of contamination or degradation.

Table 1: Glove Selection Guide

Glove TypeApplicationRationale
Disposable Nitrile Gloves General handling, weighing, solution preparationProvides a primary barrier against incidental contact.[1][2]
Double-Gloving (Nitrile) Handling concentrated solutions, transfers, purificationReduces the risk of exposure from a single glove failure.
Heavier Duty Gloves (e.g., Butyl Rubber) Spill cleanup, large-scale operationsOffers enhanced protection against chemical breakthrough.[3]
Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles are mandatory whenever handling 2-bromo-3-methyl-N-phenylbutanamide in liquid form or when there is a potential for splashing.[2][3][4] For operations with a higher risk of splashes or aerosol generation, such as heating or agitation, a face shield worn over chemical splash goggles is required to provide full facial protection.[2][3] Standard safety glasses do not provide adequate protection against chemical splashes and should not be used as the primary eye protection.[2][4]

Body Protection: Preventing Dermal Exposure

A flame-resistant lab coat should be worn at all times in the laboratory. For procedures involving larger quantities of 2-bromo-3-methyl-N-phenylbutanamide or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[4] In the event of a significant spill, disposable coveralls may be necessary to prevent widespread contamination of personal clothing.[5]

Respiratory Protection: A Precautionary Measure

While routine handling in a well-ventilated chemical fume hood should minimize inhalation exposure, respiratory protection may be necessary in certain situations. If there is a potential for aerosol generation outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-bromo-3-methyl-N-phenylbutanamide is critical to maintaining a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of 2-bromo-3-methyl-N-phenylbutanamide should be conducted in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling the compound, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood to minimize the risk of generating dust.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly and carefully to the solid compound to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and a condenser to prevent the escape of volatile materials. Ensure stirring is controlled to avoid splashing.

Emergency Procedures: Planning for the Unexpected

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.[7]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2-bromo-3-methyl-N-phenylbutanamide, including empty containers, used gloves, and spill cleanup materials, must be disposed of as halogenated organic waste .[9] Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[8][10]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-bromo-3-methyl-N-phenylbutanamide.

Workflow for Handling 2-bromo-3-methyl-N-phenylbutanamide cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Weighing/Solution Prep Weighing/Solution Prep Don PPE->Weighing/Solution Prep Reaction/Procedure Reaction/Procedure Weighing/Solution Prep->Reaction/Procedure Decontaminate Workspace Decontaminate Workspace Reaction/Procedure->Decontaminate Workspace Spill Occurs Spill Occurs Reaction/Procedure->Spill Occurs Personnel Exposure Personnel Exposure Reaction/Procedure->Personnel Exposure Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Follow First Aid Follow First Aid Personnel Exposure->Follow First Aid

Caption: A flowchart outlining the key steps and decision points for the safe handling of 2-bromo-3-methyl-N-phenylbutanamide, from preparation to disposal and emergency response.

Conclusion

The safe handling of novel compounds like 2-bromo-3-methyl-N-phenylbutanamide is paramount in a research setting. By adopting a conservative approach to hazard assessment and rigorously adhering to a comprehensive PPE and operational plan, researchers can significantly mitigate the risks associated with handling uncharacterized chemicals. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety protocols.

References

  • 2-BROMO-3-METHYL-N-PHENYLBUTANAMIDE — Chemical Substance Information.
  • 2-BROMO-3-METHYLBUTANE SDS, 18295-25-5 Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 - PubChem.
  • SAFETY DATA SHEET - SigmaAldrich.cn.
  • 2 - SAFETY DATA SHEET.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.
  • How to Choose PPE for Chemical Work.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • Personal protective equipment for handling GLP-1(9-36)amide - Benchchem.
  • 2-bromo-3-methyl-N-phenylbutanamide | CAS 111216-73-0 | SCBT.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Appendix A Disposal Procedures by Chemical.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-3-oxo-N-phenylbutanamide - ChemicalBook.
  • 3 - SAFETY DATA SHEET.

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